molecular formula C4H4BrNS B1332003 5-bromo-4-methylIsothiazole CAS No. 503427-04-1

5-bromo-4-methylIsothiazole

Cat. No.: B1332003
CAS No.: 503427-04-1
M. Wt: 178.05 g/mol
InChI Key: RHSYYJNRUMLECH-UHFFFAOYSA-N
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Description

5-bromo-4-methylIsothiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-methylIsothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-methylIsothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYYJNRUMLECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361285
Record name 5-bromo-4-methylIsothiazole
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Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503427-04-1
Record name 5-bromo-4-methylIsothiazole
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Record name 5-bromo-4-methyl-1,2-thiazole
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Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-4-methylisothiazole (CAS No. 503427-04-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-4-methylisothiazole, identified by the CAS number 503427-04-1[1], is a halogenated heterocyclic compound that has garnered interest as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromine atom on the isothiazole scaffold, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-bromo-4-methylisothiazole, with a particular focus on its relevance to drug discovery and development. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from related isothiazole and thiazole chemistries to provide a predictive framework for its reactivity and utility.

Introduction to the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. This arrangement of heteroatoms imparts distinct electronic properties to the ring system, influencing its reactivity and biological activity. Isothiazole and its derivatives have been incorporated into a wide range of biologically active compounds, including pharmaceuticals, dyes, and agrochemicals. The inherent stability of the isothiazole ring, coupled with the ability to functionalize it at various positions, makes it an attractive scaffold in medicinal chemistry.

Isothiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and immunotropic properties. The isothiazole nucleus can be found in drugs such as the antipsychotic ziprasidone, highlighting its significance in pharmaceutical development[2].

Physicochemical Properties of 5-bromo-4-methylisothiazole

A summary of the key physicochemical properties of 5-bromo-4-methylisothiazole is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 503427-04-1
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Purity Commercially available at 98% purity

Synthesis of 5-bromo-4-methylisothiazole: A Predictive Approach

General Strategies for Isothiazole Ring Synthesis

The construction of the isothiazole ring typically involves the formation of the S-N bond through various cyclization strategies. Common methods include:

  • Oxidative cyclization of γ-iminothiols or related precursors: This is a classical and widely used method.

  • From β-aminovinyl ketones: Reaction with a sulfur source can lead to the formation of the isothiazole ring.

  • Via 1,2,3-dithiazole precursors: Treatment of these precursors with gaseous HCl or HBr can yield isothiazoles[3].

Predicted Synthesis Workflow for 5-bromo-4-methylisothiazole

A hypothetical, yet chemically sound, workflow for the synthesis of 5-bromo-4-methylisothiazole is proposed below. This serves as a foundational protocol that would require experimental validation.

G cluster_0 Step 1: Synthesis of 4-methylisothiazole cluster_1 Step 2: Bromination cluster_2 Purification A Starting Material (e.g., β-ketoester) B Reaction with Aminating Agent and Sulfur Source A->B C Cyclization/ Aromatization B->C D 4-methylisothiazole C->D E 4-methylisothiazole F Brominating Agent (e.g., NBS, Br₂) G Electrophilic Aromatic Substitution F->G Reaction Conditions: Solvent, Temperature Control H 5-bromo-4-methylisothiazole G->H I Crude Product H->I J Chromatography or Distillation I->J K Pure 5-bromo-4-methylisothiazole J->K G A 5-bromo-4-methylisothiazole C SNA_r Reaction A->C B Nucleophile (Nu⁻) B->C D 5-substituted-4-methylisothiazole C->D E Leaving Group (Br⁻) C->E

Sources

Introduction: The Isothiazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-4-methylisothiazole: Properties, Synthesis, and Applications

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making the isothiazole ring a valuable pharmacophore in medicinal chemistry and a versatile building block in organic synthesis.[1] The isothiazole nucleus is present in a range of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its biological activity and reactivity. This guide focuses on 5-bromo-4-methylisothiazole, a halogenated derivative with potential as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties of 5-bromo-4-methylisothiazole

5-bromo-4-methylisothiazole is a substituted heterocyclic compound with the molecular formula C₄H₄BrNS.[3] Its molecular weight is approximately 178.05 g/mol .[] The presence of a bromine atom and a methyl group on the isothiazole ring influences its chemical properties and reactivity.

PropertyValueSource
Molecular Formula C₄H₄BrNS[3]
Molecular Weight 178.05 g/mol []
CAS Number 503427-04-1[3][5][6]
Appearance Liquid[3]
Purity ≥98%[3]

Synthesis of 5-bromo-4-methylisothiazole: A Plausible Pathway

While specific literature detailing the synthesis of 5-bromo-4-methylisothiazole is limited, a plausible synthetic route can be conceptualized based on established methods for the synthesis and functionalization of the isothiazole core. A common approach involves the initial construction of the 4-methylisothiazole ring, followed by regioselective bromination.

Step 1: Synthesis of 4-Methylisothiazole

One established method for synthesizing 4-methylthiazole, an isomer of 4-methylisothiazole, involves a two-step process starting from 2-amino-4-methylthiazole.[7] A similar strategy could be adapted for the isothiazole analogue. The synthesis of the 4-methylisothiazole core can be achieved through various cyclization strategies.[8]

Experimental Protocol: Synthesis of 4-Methylthiazole (Analogous)

  • Step 1: Diazotization of 2-Amino-4-methylthiazole. In a three-necked flask, 2-amino-4-methylthiazole (0.6 mol) is dissolved in a mixture of water (150 mL) and concentrated sulfuric acid (90 mL).[7] The mixture is cooled to between -10 and -15 °C. An aqueous solution of sodium nitrite (0.66 mol in 160 mL of water) is added dropwise over 2.5 hours, maintaining the low temperature.[7] The reaction is stirred for an additional 1.5 hours to yield the diazonium salt.[7]

  • Step 2: Reductive Deamination. An aqueous solution of sodium hypophosphite (0.72 mol in 320 mL of water) is added dropwise to the diazonium salt solution at -5 to -10 °C.[7] The reaction is stirred at this temperature for 6 hours.

  • Step 3: Work-up and Purification. The pH of the reaction mixture is adjusted to 9-10 with a 45% sodium hydroxide solution.[7] The aqueous layer is extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate.[7] The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield 4-methylthiazole.[7]

Step 2: Bromination of 4-Methylisothiazole

The subsequent step would involve the electrophilic bromination of the 4-methylisothiazole core. The position of bromination on the isothiazole ring is directed by the existing substituents.

Synthesis_Pathway 4-Methylisothiazole 4-Methylisothiazole 5-bromo-4-methylisothiazole 5-bromo-4-methylisothiazole 4-Methylisothiazole->5-bromo-4-methylisothiazole Electrophilic Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->5-bromo-4-methylisothiazole

Caption: Plausible synthetic route to 5-bromo-4-methylisothiazole.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, likely in the range of 2.0-2.5 ppm. The chemical shift of the proton on the isothiazole ring would provide information about the electronic environment of the heterocycle. For the isomeric 4-methylthiazole, the methyl protons appear around 2.47 ppm, and the ring protons at approximately 8.64 and 6.87 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isothiazole ring would be influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the electron-donating methyl group and the electron-withdrawing bromine atom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the isothiazole ring.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 5-position of the isothiazole ring is a versatile functional group that can participate in a variety of chemical transformations, making 5-bromo-4-methylisothiazole a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

5-bromo-4-methylisothiazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds.[10][11]

  • Suzuki Coupling: This reaction involves the coupling of the bromoisothiazole with an organoboron compound in the presence of a palladium catalyst and a base.[10][12] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the isothiazole ring.

Suzuki_Coupling Aryl_Halide 5-bromo-4-methylisothiazole Product 5-R-4-methylisothiazole Aryl_Halide->Product Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Generalized Suzuki cross-coupling reaction.

  • Heck Coupling: In the Heck reaction, the bromoisothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11][13] This reaction is highly stereoselective, typically affording the trans isomer.[11]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the isothiazole ring, enhanced by the presence of the bromine atom, can facilitate nucleophilic aromatic substitution reactions.[14][15] Strong nucleophiles can displace the bromide ion, allowing for the introduction of various functional groups, such as amines, alkoxides, and thiolates.

Nucleophilic_Substitution Aryl_Halide 5-bromo-4-methylisothiazole Product 5-Nu-4-methylisothiazole Aryl_Halide->Product Nucleophile Nu- Nucleophile->Product Leaving_Group Br- Product->Leaving_Group Displacement

Caption: Generalized nucleophilic aromatic substitution.

Applications in Research and Drug Discovery

Isothiazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] They have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][16] The isothiazole scaffold can act as a bioisostere for other five-membered heterocyclic rings, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[17] 5-bromo-4-methylisothiazole, as a functionalized building block, provides a platform for the synthesis of novel isothiazole-containing molecules for screening in drug discovery programs.

Safety and Handling

Detailed safety information for 5-bromo-4-methylisothiazole is not widely available. However, based on data for related brominated heterocyclic compounds, it should be handled with care in a well-ventilated fume hood.[18][19][20] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[21] For specific handling and disposal procedures, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

References

  • Shehab, W. S. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Taylor & Francis Online. Available at: [Link]

  • Kassahun, K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1591-1599. Available at: [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • Chemsrc. (2025). 4-Methylisothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemistry of Biologically Active Isothiazoles. Retrieved from [Link]

  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
  • Tang, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(12), 14051-14058. Available at: [Link]

  • LookChem. (n.d.). Isothiazole, 5-bromo-4-nitro- Safety Data Sheets(SDS). Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(1), M1813. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1,2-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(8), 401-413. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Serejko, P., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2206. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Hussain, Z., et al. (2018). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. New Journal of Chemistry, 42(10), 7957-7966. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 544-555. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Bromoisothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-isothiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • El Badaoui, Y., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7485-7501. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Substitution Reactions. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([7][8][17]thiadiazole) 1 with morpholine. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

  • El-Dean, A. M. K., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3465-3475. Available at: [Link]

  • A. F. M. Motiur Rahman, et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology, 29(03), 112-126. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-bromo-4-methylisothiazole from 4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-4-methylisothiazole, a key building block in medicinal chemistry, starting from 4-methylisothiazole. The document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines methods for purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 5-bromo-4-methylisothiazole

Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The introduction of a bromine atom at the 5-position of the 4-methylisothiazole core creates a versatile synthetic handle. This functionalization allows for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. These more elaborate molecules are often explored as potential therapeutic agents. The controlled and efficient synthesis of 5-bromo-4-methylisothiazole is therefore a critical first step in the development of novel isothiazole-based pharmaceuticals.

Mechanistic Insights: The Bromination of 4-methylisothiazole

The synthesis of 5-bromo-4-methylisothiazole from 4-methylisothiazole proceeds via an electrophilic aromatic substitution (EAS) reaction. Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential side products.

The Regioselectivity of Bromination

The isothiazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The directing effects of the substituents on the ring—the methyl group at position 4 and the inherent electronic nature of the isothiazole ring itself—govern the position of bromination. The methyl group is an activating, ortho-, para-director. However, in the context of the isothiazole ring, the positions are numbered differently than in a simple benzene ring. The position ortho to the methyl group is the 5-position. Computational methods, such as the RegioSQM method, can be used to predict the most nucleophilic center in heteroaromatic systems, which often correlates with the site of electrophilic attack.[1] In the case of 4-methylisothiazole, the 5-position is the most electron-rich and sterically accessible site for electrophilic attack.

The Role of the Brominating Agent

Various brominating agents can be employed for this transformation. Common choices include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

  • Elemental Bromine (Br₂): Often used in conjunction with a Lewis acid or in a polar solvent, Br₂ is a potent electrophile. The reaction with Br₂ typically proceeds through the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity.

  • N-Bromosuccinimide (NBS): A milder and more easily handled source of electrophilic bromine.[2] It is often used with a radical initiator for allylic or benzylic bromination, but in the presence of an acid catalyst or a polar protic solvent, it can also effect aromatic bromination.

The choice of brominating agent and solvent system can significantly impact the reaction's efficiency and selectivity. For the bromination of electron-rich heterocycles like isothiazoles, milder conditions are often preferred to prevent over-bromination or degradation of the starting material.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Methylisothiazole 4-Methylisothiazole Sigma_Complex Sigma Complex (Arenium Ion) 4-Methylisothiazole->Sigma_Complex + Br₂ Br2 Br₂ 5-Bromo-4-methylisothiazole 5-Bromo-4-methylisothiazole Sigma_Complex->5-Bromo-4-methylisothiazole - H⁺ HBr HBr

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of 4-methylisothiazole.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 5-bromo-4-methylisothiazole.

Reagents and Materials
Reagent/MaterialQuantityMoles (approx.)Purity/Grade
4-methylisothiazole5.0 g0.05 mol≥98%
N-Bromosuccinimide (NBS)9.8 g0.055 mol≥98%
Acetic Acid50 mL-Glacial
Dichloromethane (DCM)100 mL-ACS Grade
Saturated Sodium Bicarbonate50 mL--
Saturated Sodium Thiosulfate20 mL--
Anhydrous Magnesium Sulfate5 g--
Reaction Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylisothiazole in 50 mL of glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add 9.8 g of N-bromosuccinimide portion-wise over 15 minutes. The addition should be controlled to maintain the reaction temperature below 30 °C. An ice bath can be used if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 20 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental_Workflow A Dissolve 4-methylisothiazole in Acetic Acid B Add N-Bromosuccinimide (portion-wise) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with Water C->D E Extract with Dichloromethane D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Step-by-step workflow for the synthesis of 5-bromo-4-methylisothiazole.

Purification and Characterization

The crude product obtained after workup is typically a pale-yellow oil or solid and may contain minor impurities. Purification by column chromatography is recommended to obtain a high-purity product.

Purification
  • Technique: Flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization

Confirmation of the structure and purity of the synthesized 5-bromo-4-methylisothiazole is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a singlet for the methyl group and a singlet for the proton at the 3-position of the isothiazole ring. The chemical shifts will be influenced by the bromine atom.

    • ¹³C NMR: The carbon NMR will show distinct signals for the four carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the characteristic functional groups present in the molecule.

Safety and Handling

Working with brominating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[3][4][5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.[3][4][5]

  • Spill Management: In case of a spill, especially with bromine or NBS, neutralize with a solution of sodium thiosulfate or sodium carbonate.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 5-bromo-4-methylisothiazole from 4-methylisothiazole is a robust and reproducible procedure that provides a valuable intermediate for further synthetic transformations in drug discovery and development. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and efficiently produce this key building block for their research endeavors.

References

  • Breckland Scientific Supplies. (2023, January 12). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Hou, S., et al. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Retrieved from [Link]

  • Jørgensen, M., & Skrydstrup, T. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-methylisothiazole and Its Isomer, 5-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of Brominated Methyl-Substituted Azoles

In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. The topic "5-bromo-4-methylisothiazole" presents a potential ambiguity that is critical to address for synthetic and medicinal chemists. The term "isothiazole" refers to a 1,2-azole, where the sulfur and nitrogen atoms are adjacent. In contrast, "thiazole" denotes a 1,3-azole. Therefore, this guide will provide a comprehensive overview of two distinct isomers:

  • 5-bromo-4-methyl-1,2-thiazole , the formal IUPAC name for 5-bromo-4-methylisothiazole.

  • 5-bromo-4-methyl-1,3-thiazole , a structurally related and more extensively documented isomer often referred to simply as 5-bromo-4-methylthiazole.

This guide will delve into the synthesis, properties, and applications of each compound in separate, detailed sections to provide a clear and thorough resource for researchers.

Part 1: 5-Bromo-4-methyl-1,3-thiazole: A Versatile Building Block

This isomer is a well-characterized and commercially available compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

IUPAC Name, Synonyms, and Structure
  • IUPAC Name: 5-bromo-4-methyl-1,3-thiazole[3]

  • Synonyms: 5-bromo-4-methylthiazole[4], 4-methyl-5-bromothiazole[3]

  • CAS Number: 111600-83-0[3]

  • Molecular Formula: C₄H₄BrNS[3]

  • Structure:

    Caption: 2D structure of 5-bromo-4-methyl-1,3-thiazole.

Physicochemical Properties

The key physicochemical properties of 5-bromo-4-methyl-1,3-thiazole are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 178.05 g/mol [3]
Physical Form Pale-yellow to yellow-brown liquid[5]
Melting Point 138 °C[4]
Boiling Point 207.3 ± 20.0 °C (Predicted)[4]
Density 1.702 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble (1.78 g/L at 25 °C) (Calculated)[4]
pKa 2.21 ± 0.10 (Predicted)
Synthesis and Mechanistic Insights

The most common laboratory synthesis of 5-bromo-4-methyl-1,3-thiazole involves the direct bromination of 4-methylthiazole.

Experimental Protocol: Bromination of 4-Methylthiazole [6]

  • Reaction Setup: Dissolve 4-methylthiazole (1.0 equivalent) in acetic acid in a flask protected from light.

  • Bromination: Cool the solution and add bromine (1.0 equivalent) dropwise, maintaining a low temperature.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours.

  • Work-up: Quench the reaction by washing with a 10% aqueous sodium carbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can facilitate the electrophilic substitution reaction by stabilizing the intermediates.

  • Protection from Light: Bromine is light-sensitive and can form radicals upon exposure to light, which could lead to undesired side reactions. Protecting the reaction from light ensures that the desired electrophilic aromatic substitution pathway is favored.

  • Aqueous Sodium Carbonate Wash: This step is crucial to neutralize the acidic solvent (acetic acid) and any remaining hydrobromic acid formed during the reaction, which facilitates the extraction of the organic product.

G cluster_workflow Synthesis Workflow start Start: 4-Methylthiazole in Acetic Acid bromination Add Bromine (Br2) Protect from light start->bromination Step 1 stir Stir at RT 16 hours bromination->stir Step 2 quench Quench with 10% Na2CO3 (aq) stir->quench Step 3 extract Extract with Ethyl Acetate quench->extract Step 4 purify Wash, Dry, Concentrate extract->purify Step 5 end End Product: 5-Bromo-4-methyl-1,3-thiazole purify->end Step 6

Caption: Workflow for the synthesis of 5-bromo-4-methyl-1,3-thiazole.

Reactivity and Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] The reactivity of 5-bromo-4-methyl-1,3-thiazole is dominated by the carbon-bromine bond at the 5-position, which is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The bromine atom at the C5 position serves as an excellent handle for introducing molecular diversity via Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiazole ring and various aryl or heteroaryl boronic acids or esters. This is a cornerstone strategy for generating libraries of compounds for high-throughput screening in drug discovery programs.[9]

G thiazole 5-Bromo-4-methyl-1,3-thiazole Br reagents Pd Catalyst Base thiazole:p1->reagents boronic_acid R-B(OH)2 R boronic_acid:p1->reagents product 5-Aryl-4-methyl-1,3-thiazole R reagents->product:p1

Sources

Spectroscopic Blueprint of 5-Bromo-4-Methylisothiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Signature of a Key Heterocycle

In the landscape of pharmaceutical and agrochemical research, isothiazole derivatives represent a class of heterocyclic compounds with significant biological activity.[1][2] Their utility hinges on precise structural modifications that fine-tune their function. 5-Bromo-4-methylisothiazole (CAS No. 503427-04-1) is one such derivative, a molecule whose potential is unlocked through its unambiguous identification and characterization.[3][4] Spectroscopic analysis provides the definitive molecular signature required for this purpose, offering a fingerprint of its electronic and structural properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. In the current scientific literature, detailed experimental spectra for 5-bromo-4-methylisothiazole are not widely published. Therefore, this document provides a robust, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive blueprint is grounded in the fundamental principles of spectroscopy and is supported by comparative data from structurally analogous compounds, including the isothiazole core and related substituted heterocycles.[5][6][7] By explaining the causality behind the expected spectral features, this guide offers a reliable framework for the empirical verification of 5-bromo-4-methylisothiazole in a laboratory setting.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Magnetic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For 5-bromo-4-methylisothiazole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the isothiazole ring.

Predicted ¹H NMR Spectrum

The structure of 5-bromo-4-methylisothiazole contains two distinct proton environments: the single proton on the isothiazole ring (H-3) and the protons of the methyl group.

  • Isothiazole Ring Proton (H-3): The isothiazole ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a high chemical shift (downfield).[8][9] The proton at the C-3 position is adjacent to the electronegative nitrogen atom, further increasing its deshielding. Therefore, a singlet is predicted for H-3 in the range of δ 8.5-8.8 ppm . This prediction is informed by data from the parent isothiazole, where H-3 appears at δ 8.72 ppm.[7]

  • Methyl Protons (-CH₃): The methyl group is attached to an sp²-hybridized carbon of the aromatic ring. These protons are expected to resonate as a sharp singlet in the range of δ 2.3-2.6 ppm . This is a typical region for methyl groups attached to aromatic or vinylic systems.[10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the four unique carbon environments in the molecule. The chemical shifts are heavily influenced by the heteroatoms (N and S), the bromine substituent, and the overall aromaticity of the ring.

  • Isothiazole Ring Carbons (C-3, C-4, C-5):

    • C-3: This carbon is bonded to nitrogen and is adjacent to the methyl-substituted carbon. It is expected to be the most downfield of the ring carbons, likely appearing in the δ 155-160 ppm range.

    • C-5: This carbon is bonded to both the sulfur and the highly electronegative bromine atom. The strong deshielding effect of bromine will shift this carbon significantly downfield. However, being attached to sulfur (less electronegative than nitrogen) may place it slightly upfield relative to C-3. A predicted range is δ 115-125 ppm .

    • C-4: The carbon bearing the methyl group is expected to appear in the aromatic region, predicted around δ 145-150 ppm .

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield position, with a predicted chemical shift in the range of δ 12-18 ppm .

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity
H-38.5 – 8.8-Singlet (s)
-CH₃2.3 – 2.6-Singlet (s)
C-3-155 – 160-
C-4-145 – 150-
C-5-115 – 125-
-CH₃-12 – 18-
Experimental Protocol: High-Resolution NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 5-bromo-4-methylisothiazole.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a suitable first choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent, for accurate chemical shift referencing.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a wider spectral width (~220 ppm) are required.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim Spectrometer transfer->lock acquire_h1 Acquire ¹H Spectrum (16 scans) lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024+ scans) lock->acquire_c13 process Fourier Transform & Phase Correction acquire_c13->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate & Assign Peaks reference->integrate

Caption: Workflow for NMR sample preparation and spectral analysis.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups and Bonds

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of key functional groups and confirming the overall molecular framework.[11]

Predicted IR Absorption Bands

The IR spectrum of 5-bromo-4-methylisothiazole is expected to show several characteristic absorption bands corresponding to its aromatic ring, methyl group, and carbon-bromine bond.

  • C-H Stretching:

    • Aromatic C-H Stretch: The C-H bond of the isothiazole ring (C-3) will exhibit a stretching vibration slightly above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. This is characteristic of sp² C-H bonds.

    • Aliphatic C-H Stretch: The methyl group protons will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.

  • Ring Vibrations (C=C and C=N Stretching): Aromatic and heteroaromatic rings display a series of complex stretching vibrations in the 1400-1650 cm⁻¹ region. These bands confirm the presence of the unsaturated isothiazole core.

  • C-H Bending:

    • The in-plane bending of the aromatic C-H may appear around 1100-1250 cm⁻¹ .

    • The methyl group will show a characteristic symmetric bend (umbrella mode) around 1375 cm⁻¹ .

  • Carbon-Bromine (C-Br) Stretch: The stretching vibration of the C-Br bond is a low-energy vibration and is expected to produce a strong absorption in the far-infrared or "fingerprint" region, typically between 500-650 cm⁻¹ . This peak is a key diagnostic for the presence of the bromine substituent.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050 – 3150Weak-MediumC-H StretchAromatic (Isothiazole Ring)
2850 – 2980MediumC-H StretchAliphatic (-CH₃)
1400 – 1650Medium-StrongC=C / C=N StretchAromatic Ring Vibrations
~1375MediumC-H Bend-CH₃ Symmetric Bend
500 – 650StrongC-Br StretchCarbon-Bromine Bond
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial for obtaining a clean sample spectrum.

  • Sample Preparation (ATR Method - Preferred for Liquids/Solids):

    • Place a small amount of the 5-bromo-4-methylisothiazole sample directly onto the surface of the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is automatically ratioed against the collected background spectrum to yield the final absorbance or transmittance plot.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Use the instrument's software to label the wavenumbers of significant absorption peaks.

Visualization: Bond Vibrations and IR Regions

IR_Regions a 4000 b 3000 c 2000 d 1500 e 500 ch_stretch C-H Stretches (Aromatic & Aliphatic) ch_stretch->b ring_vib Ring Vibrations (C=C, C=N) ring_vib->d fingerprint Fingerprint Region (C-Br Stretch) fingerprint->e

Caption: Correlation of molecular vibrations with IR spectral regions.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺•): 5-Bromo-4-methylisothiazole has a monoisotopic mass of approximately 176.92 Da. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a characteristic molecular ion cluster with two peaks of nearly equal intensity:

    • M⁺• peak at m/z ≈ 177 (containing ⁷⁹Br)

    • [M+2]⁺• peak at m/z ≈ 179 (containing ⁸¹Br) This distinctive 1:1 isotopic pattern is the most definitive evidence for the presence of a single bromine atom in the molecule.[12][13][14]

  • Key Fragmentation Pathways: Under electron ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, charged fragments.

    • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. This will produce a prominent fragment ion.

      • [M - Br]⁺ at m/z ≈ 98 (C₄H₄NS⁺). This is often a very stable and abundant ion.

    • Loss of Methyl Radical (•CH₃): Cleavage of the C-CH₃ bond would result in the loss of a methyl radical.

      • [M - CH₃]⁺ at m/z ≈ 162/164 . This fragment would also exhibit the 1:1 bromine isotope pattern.

    • Ring Fragmentation: The isothiazole ring can undergo complex fragmentation. A common pathway for sulfur-containing heterocycles is the loss of a thioformyl radical (•CHS) or related fragments, though predicting the exact pathway without experimental data is speculative.

Data Summary: Predicted Mass Fragments
m/z (approx.) Proposed Fragment Notes
177 / 179[C₄H₄BrNS]⁺•Molecular Ion (M⁺•) . Shows characteristic 1:1 bromine isotope pattern.
162 / 164[C₃HBrNS]⁺[M - CH₃]⁺. Loss of methyl radical.
98[C₄H₄NS]⁺[M - Br]⁺. Loss of bromine radical. Likely a prominent peak.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC-MS) system for simultaneous separation and analysis.

  • Ionization:

    • Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization: Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C₄H₄BrNS]⁺• m/z = 177/179 Br_rad - •Br M->Br_rad CH3_rad - •CH₃ M->CH3_rad M_minus_Br [M - Br]⁺ [C₄H₄NS]⁺ m/z = 98 M_minus_CH3 [M - CH₃]⁺ [C₃HBrNS]⁺ m/z = 162/164 Br_rad->M_minus_Br CH3_rad->M_minus_CH3

Caption: Primary predicted EI-MS fragmentation pathways.

Conclusion

This guide presents a detailed, predictive spectroscopic blueprint for 5-bromo-4-methylisothiazole. The expected NMR spectrum is characterized by a downfield aromatic singlet (δ ~8.6 ppm) and a methyl singlet (δ ~2.4 ppm). The IR spectrum should prominently feature C-H stretches bracketing 3000 cm⁻¹, aromatic ring vibrations, and a strong C-Br stretch in the fingerprint region (500-650 cm⁻¹). Critically, the mass spectrum will provide definitive identification through its characteristic M⁺•/[M+2]⁺• molecular ion cluster at m/z 177/179 and a likely base peak at m/z 98 corresponding to the loss of bromine. This comprehensive, theory-grounded analysis provides a robust framework for any researcher seeking to confirm the synthesis and identity of this important heterocyclic compound.

References

  • CP Lab Safety. 5-Bromo-4-methylisothiazole, 98% Purity, C4H4BrNS, 1 gram. Available from: [Link]

  • PubChem. 5-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • SpectraBase. Isothiazole - Optional[FTIR] - Spectrum. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]

  • PubChem. 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

  • Krol, A. et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available from: [Link]

  • MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

  • University of Colorado Boulder. NMR Chemical Shifts. Available from: [Link]

  • SpectraBase. 4-Methylthiazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ChemBK. 5-Bromo-4-methylthiazole. Available from: [Link]

  • University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Wikipedia. Isothiazole. Available from: [Link]

  • Canadian Science Publishing. THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Available from: [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • University College London. Chemical shifts. Available from: [Link]

  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available from: [Link]

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  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Scialert. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

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1H NMR spectrum of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Interpretive Guide to the Predicted ¹H NMR Spectrum of 5-bromo-4-methylisothiazole

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, necessitating robust and reliable methods for its structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the unambiguous structural elucidation of such organic molecules. This guide provides an in-depth technical analysis of the proton (¹H) NMR spectrum of 5-bromo-4-methylisothiazole. While direct experimental data for this specific isomer is not prevalent in surveyed literature, this document leverages fundamental NMR principles and spectral data from closely related analogues to construct a highly reliable predicted spectrum. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal electronic and structural factors. This interpretive guide is designed to serve as a predictive benchmark for researchers synthesizing or handling this compound, enabling its confident identification.

Introduction: The Isothiazole Core and the Power of NMR

Isothiazoles, five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms, are integral to a wide array of biologically active compounds.[1] Their unique electronic properties and structural versatility make them valuable pharmacophores. The precise arrangement of substituents on the isothiazole ring is critical to their function, and therefore, definitive characterization is paramount in any research and development pipeline.

¹H NMR spectroscopy provides a non-destructive window into the molecular structure, revealing the electronic environment of every proton. By analyzing the chemical shift (δ), splitting pattern (multiplicity), and integration, we can map the proton framework of a molecule. For a substituted heterocycle like 5-bromo-4-methylisothiazole, ¹H NMR allows us to confirm the regiochemistry of substitution, which is crucial for establishing structure-activity relationships (SAR).

Structural Analysis of 5-bromo-4-methylisothiazole

The target molecule possesses two distinct sets of protons that will give rise to signals in the ¹H NMR spectrum. Understanding their positions and the electronic nature of their neighbors is key to predicting the spectrum.

  • Methyl Protons (Hα): A group of three equivalent protons (-CH₃) attached to the C4 position of the isothiazole ring.

  • Ring Proton (H₃): A single aromatic proton attached to the C3 position of the isothiazole ring.

The interpretation of the spectrum hinges on how the heteroatoms (N and S) and the bromine substituent influence the magnetic shielding of these two proton sets.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The following analysis is based on a standard NMR experiment conducted at 400 MHz using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

The Methyl Signal (Hα): A Shielded Singlet
  • Predicted Chemical Shift (δ): 2.4 - 2.6 ppm. The chemical shift of a methyl group on an aromatic ring is typically found in the region of 2.2-2.7 ppm. For the related compound, 4-methylthiazole, the methyl signal appears at δ 2.47 ppm (in CCl₄).[2] In the isomer 4-bromo-3-methylisothiazole, the methyl signal is observed at δ 2.48 ppm.[3] The bromine atom at C5 in our target molecule is expected to exert a minor electron-withdrawing inductive effect, which may slightly deshield the C4-methyl group, pushing it marginally downfield. Therefore, a prediction of ~2.5 ppm is reasonable.

  • Predicted Multiplicity: Singlet. These three protons are equivalent and have no adjacent protons (a ³J coupling). While a long-range coupling over four bonds (⁴J) to the H₃ proton is possible, such couplings in aromatic systems are typically very small (<< 1 Hz). This weak coupling is unlikely to be resolved by a standard high-resolution instrument, resulting in a sharp singlet.

  • Integration: 3H. The area under this signal will correspond to three protons.

The Ring Proton Signal (H₃): A Deshielded Singlet
  • Predicted Chemical Shift (δ): 8.5 - 8.8 ppm. This proton is directly attached to a carbon (C3) adjacent to the highly electronegative nitrogen atom of the isothiazole ring. This proximity causes significant deshielding, shifting the signal far downfield into the aromatic region. For comparison, the H5 proton in the isomer 4-bromo-3-methylisothiazole appears at δ 8.42 ppm.[3] However, H3 in the isothiazole system is generally the most deshielded proton due to its position alpha to the imine nitrogen. The electron-donating methyl group at C4 will provide a minor shielding effect, while the bromine at C5 will have a minimal, likely slightly deshielding, influence through the ring system. Therefore, the signal is predicted to appear at the lower-field end of the aromatic spectrum, likely around ~8.6 ppm .

  • Predicted Multiplicity: Singlet. This proton has no neighboring protons (zero ³J couplings). As discussed, any ⁴J coupling to the methyl group would be too small to resolve. Consequently, this signal will appear as a sharp singlet.

  • Integration: 1H. The area under this signal will correspond to one proton.

Data Presentation and Visualization

Summary of Predicted ¹H NMR Data

The predicted spectral data for 5-bromo-4-methylisothiazole is summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₃ (Hα)~ 2.5Singlet (s)3H
Ring CH (H₃)~ 8.6Singlet (s)1H
Visualization of Molecular Structure and Predicted Spectrum

The following diagram illustrates the molecular structure with protons labeled, corresponding to the assignments in the data table.

Caption: Structure of 5-bromo-4-methylisothiazole and its predicted ¹H NMR signals.

Experimental Protocol: A Self-Validating System

To experimentally verify the predictions laid out in this guide, the following robust protocol for sample preparation and data acquisition is recommended.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of high-purity 5-bromo-4-methylisothiazole.

  • Solvent & Standard: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D).

  • Internal Standard: Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ to the vial. TMS serves as the internal reference standard, defining the 0.0 ppm mark.

  • Dissolution & Transfer: Cap the vial and vortex gently until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Quality Control: Ensure the solution is clear and free of any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

NMR Data Acquisition
  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of 400 MHz or higher for optimal resolution.

  • Tuning & Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or equivalent).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

    • Number of Scans (NS): 8 to 16 scans. Isothiazole protons are typically non-exchangeable, so signal averaging will improve the signal-to-noise ratio.

    • Spectral Width (SW): 12-16 ppm to ensure all signals, including any potential impurities, are captured.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals, setting the integral of one of the well-resolved signals (e.g., the aromatic singlet) to 1.0 to determine the relative ratios of all other protons.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Conclusion

This guide establishes a robust predictive framework for the ¹H NMR spectrum of 5-bromo-4-methylisothiazole. The anticipated spectrum is simple and highly diagnostic, characterized by two distinct singlets: a methyl signal at approximately δ 2.5 ppm (3H) and a downfield aromatic proton signal around δ 8.6 ppm (1H). This interpretation, grounded in the fundamental principles of chemical shift and electronic effects and supported by data from analogous structures, provides researchers with the necessary information to confidently identify this compound and distinguish it from its isomers. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data for verification.

References

  • This section would typically contain a full list of cited literature. The provided search results do not contain a single definitive paper with a clickable URL for the synthesis and characterization of the exact target molecule. The references below are to the analogous compounds used for the predictive analysis.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link][1]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-4-methylisothiazole, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth insights into the structural elucidation of this molecule. We will delve into the fundamental principles of ¹³C NMR as applied to isothiazole derivatives, present a detailed experimental protocol, and provide a thorough interpretation of the resulting spectral data. This guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are discussed as essential tools for unambiguous peak assignment.

Introduction: The Significance of Isothiazoles and Spectroscopic Characterization

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a key component in a wide array of pharmaceuticals and biologically active compounds. The precise characterization of substituted isothiazoles, such as 5-bromo-4-methylisothiazole, is paramount in drug discovery and development to ensure identity, purity, and structural integrity.

Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its local electronic environment. This guide will illuminate the process of leveraging ¹³C NMR for the definitive analysis of 5-bromo-4-methylisothiazole.

Foundational Principles: ¹³C NMR of the Isothiazole Ring

The isothiazole ring consists of three carbon atoms (C3, C4, and C5) and two heteroatoms (nitrogen and sulfur). The chemical shifts of these carbons are influenced by several factors, including the electronegativity of the adjacent atoms, resonance effects, and the nature of any substituents.

In the parent isothiazole molecule, the approximate ¹³C NMR chemical shifts are:

  • C3: ~156 ppm

  • C4: ~124 ppm

  • C5: ~147 ppm

The presence of substituents dramatically alters these chemical shifts. In 5-bromo-4-methylisothiazole, we must consider the effects of both the bromine atom at C5 and the methyl group at C4.

  • Bromine at C5: Bromine is an electronegative atom that will exert a deshielding effect on the directly attached carbon (C5), causing its signal to shift downfield. However, it's important to note the "heavy atom effect," where the large number of electrons in bromine can also induce an upfield shift. The net effect is a combination of these opposing factors.

  • Methyl Group at C4: The methyl group is an electron-donating group, which will cause a shielding effect on the attached C4 carbon, leading to a downfield shift for C4 itself and influencing the adjacent carbons.

Predicting the exact chemical shifts requires a nuanced understanding of these substituent effects, often supplemented by empirical data from related structures and computational predictions.[1]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A robust and reliable ¹³C NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines the key steps for acquiring high-quality data for 5-bromo-4-methylisothiazole.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a known, non-interfering signal. Chloroform-d (CDCl₃) is a common and suitable choice for many organic molecules, including isothiazole derivatives.

  • Concentration: Prepare a solution of approximately 10-50 mg of 5-bromo-4-methylisothiazole in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Instrument Parameters (for a standard 400 MHz Spectrometer)
ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition rates.
Acquisition Time (AQ) 1-2 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of the carbon nuclei between scans, ensuring quantitative accuracy if needed. For routine analysis, a shorter delay can be used to save time.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0-220 ppmThis range covers the vast majority of ¹³C chemical shifts in organic molecules.[2][3]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

Spectral Interpretation: Decoding the ¹³C NMR Spectrum of 5-bromo-4-methylisothiazole

A standard proton-decoupled ¹³C NMR spectrum of 5-bromo-4-methylisothiazole will exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule. The challenge lies in the unambiguous assignment of each signal.

Predicted Chemical Shifts and Assignments

Based on literature data for substituted isothiazoles and general substituent effects, we can predict the approximate chemical shifts for the carbons in 5-bromo-4-methylisothiazole.[4][5]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C3 ~155-160Typically the most downfield of the ring carbons due to its proximity to the electronegative nitrogen atom.
C4 ~130-135The methyl group causes a significant downfield shift compared to the parent isothiazole.
C5 ~115-120The bromine substituent has a complex effect, but generally shifts this carbon upfield relative to C4.
-CH₃ ~10-15Typical chemical shift for a methyl group attached to an sp² hybridized carbon.[3]

Advanced 2D NMR Techniques for Unambiguous Assignment

While the 1D ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguous assignment often requires more advanced techniques. 2D NMR experiments, such as HSQC and HMBC, are indispensable for this purpose.[6][7]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[6] For 5-bromo-4-methylisothiazole, we would expect to see the following correlations:

  • A cross-peak connecting the proton signal of the methyl group to the ¹³C signal of the methyl carbon.

  • A cross-peak connecting the proton signal of H3 to the ¹³C signal of C3.

This experiment is crucial for definitively identifying the signals of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[6] This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the carbon skeleton. For 5-bromo-4-methylisothiazole, key HMBC correlations would include:

  • A correlation from the methyl protons to C4 and C5.

  • A correlation from the H3 proton to C4 and C5.

These long-range correlations provide definitive evidence for the connectivity of the molecule.

Data Visualization and Workflow

A logical workflow is essential for the systematic analysis of NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation dissolve Dissolve in CDCl3 filter Filter into NMR Tube dissolve->filter nmr_1d 1D ¹³C NMR nmr_2d 2D NMR (HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra assign_1d Initial 1D Assignment process->assign_1d assign_2d Confirm with 2D Data assign_1d->assign_2d structure Final Structure Elucidation assign_2d->structure cluster_sample_prep cluster_sample_prep cluster_nmr_acquisition cluster_nmr_acquisition cluster_sample_prep->cluster_nmr_acquisition cluster_data_analysis cluster_data_analysis cluster_nmr_acquisition->cluster_data_analysis

Caption: Experimental workflow for the 13C NMR analysis of 5-bromo-4-methylisothiazole.

The following diagram illustrates the key HMBC correlations that enable the unambiguous assignment of the carbon signals in 5-bromo-4-methylisothiazole.

Caption: Key HMBC correlations for 5-bromo-4-methylisothiazole.

Conclusion

The ¹³C NMR analysis of 5-bromo-4-methylisothiazole is a powerful method for its structural elucidation. A combination of 1D ¹³C NMR and 2D techniques like HSQC and HMBC provides a complete and unambiguous assignment of all carbon signals. This guide has provided a comprehensive overview of the theoretical principles, experimental protocols, and data interpretation strategies necessary for this analysis. By following a systematic and well-reasoned approach, researchers can confidently characterize this and other substituted isothiazole derivatives, which is a critical step in the advancement of medicinal chemistry and drug development.

References

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link][4][5]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link][8]

  • SpectraBase. (n.d.). Isothiazole. [Link][9]

  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link][10]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][3]

  • Bagno, A., & Saielli, G. (2019). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Omega, 4(2), 3466-3476. [Link][1]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][6]

  • Engen, D., & Giske, M. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 1-8. [Link][7]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methylisothiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring system is a vital heterocyclic motif that constitutes the core of numerous compounds with significant biological activities.[1][2] Its derivatives are explored for a wide range of applications, including antiviral, anti-inflammatory, and immunotropic agents.[2] The specific substitution pattern on the isothiazole ring profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide focuses on the physical properties—specifically melting and boiling points—of 5-bromo-4-methylisothiazole and its closely related structural isomer, 5-bromo-4-methylthiazole.

A critical distinction must be made at the outset. "Isothiazole" refers to a 1,2-azathiole ring, whereas "thiazole" refers to a 1,3-azathiole ring. While both are five-membered aromatic rings containing one sulfur and one nitrogen atom, the relative positions of these heteroatoms lead to distinct chemical and physical properties. This guide will address the requested compound, 5-bromo-4-methylisothiazole, and provide experimentally determined data for its more extensively characterized isomer, 5-bromo-4-methylthiazole, to offer a comparative context.

Physicochemical Properties: A Comparative Overview

The melting and boiling points are fundamental physical constants that provide immediate insight into the purity of a substance and the strength of its intermolecular forces.[3] For drug candidates, these properties influence solubility, dissolution rate, and ultimately, bioavailability.[4]

CompoundStructureCAS NumberMelting Point (°C)Boiling Point (°C)
5-Bromo-4-methylisothiazole 503427-04-1Data not availableData not available
5-Bromo-4-methylthiazole 111600-83-0138 °C[7][8][9]207.3±20.0 °C (Predicted)[7][9][10]

Table 1: Comparison of Physical Properties of Isothiazole and Thiazole Isomers.

The difference in heteroatom placement (1,2- vs. 1,3-) influences the dipole moment and crystal packing efficiency, leading to different melting and boiling points. Researchers working with 5-bromo-4-methylisothiazole should anticipate that its physical properties will differ from those of its thiazole counterpart and must be determined experimentally.

The Critical Role of Physical Properties in Drug Development

In the pharmaceutical sciences, the melting point is a cornerstone for both identification and purity assessment.[3][11]

  • Purity Assessment: A pure crystalline solid typically exhibits a sharp, well-defined melting point range (often less than 1°C).[3] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This makes melting point determination a rapid and cost-effective first-pass analysis of compound purity in a synthesis workflow.

  • Compound Identification: While not definitive alone, the melting point is a characteristic property that, when combined with other analytical data (e.g., NMR, MS), helps confirm the identity of a synthesized compound.[12]

  • Formulation and Stability: The thermal stability of an active pharmaceutical ingredient (API) is crucial. The melting point provides a lower boundary for thermal decomposition, informing decisions on storage conditions, handling, and formulation processes like hot-melt extrusion.[3]

The boiling point is equally important, particularly for compounds that are liquid at or near room temperature or for purification via distillation. It is a measure of the volatility of a substance and is highly dependent on atmospheric pressure.[12]

Experimental Determination of Melting and Boiling Points

To ensure scientific rigor, the physical properties of a novel or sparsely characterized compound like 5-bromo-4-methylisothiazole must be determined experimentally. The following protocols are designed to be self-validating through calibration and precise control of experimental variables.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common and accurate for determining the melting point of a solid organic compound.

Causality: The principle relies on uniformly and slowly heating a small, packed sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C/minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, thereby yielding an accurate measurement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 5-bromo-4-methylisothiazole is completely dry and crystalline.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Gently tap the open end of a capillary melting point tube into the sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample should be 2-3 mm high.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., a digital Mel-Temp or similar device). Calibration should be verified periodically using standards with known, sharp melting points (e.g., benzoic acid, urea).

    • Insert the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to estimate the melting range.

    • For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Begin heating at a slow, controlled rate of 1-2 °C per minute.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow.

  • Validation:

    • Repeat the measurement with a fresh sample in a new capillary tube to ensure reproducibility. The results should be consistent within 1 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result & Validation prep1 Dry Crystalline Sample prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 Pack tightly measure1 Insert into Calibrated Apparatus prep2->measure1 measure2 Heat Slowly (1-2 °C/min) measure1->measure2 measure3 Record T1 (First liquid drop) measure2->measure3 measure4 Record T2 (Completely liquid) measure3->measure4 result1 Report Range (T1 - T2) measure4->result1 result2 Repeat with New Sample result1->result2 Verify reproducibility

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Microscale Method)

For small research-scale quantities, the micro boiling point method using a Thiele tube is highly effective.

Causality: This technique relies on the definition of a boiling point: the temperature at which a liquid's vapor pressure equals the external atmospheric pressure. A small, inverted capillary tube traps vapor from the heated liquid. As the liquid is heated past its boiling point, a steady stream of bubbles emerges. Upon cooling, the vapor pressure drops, and when it equals the atmospheric pressure, the liquid is drawn back into the capillary tube. The temperature at this precise moment is the boiling point.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Add 0.5-1 mL of 5-bromo-4-methylisothiazole to a small-diameter test tube (e.g., a 75x10 mm tube).

    • Take a capillary melting point tube and seal one end in a flame. Place this capillary tube, sealed end up, into the test tube containing the sample.

    • Attach the test tube to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the assembly so it is suspended in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube promotes convection currents, ensuring uniform heating.

    • Observe the inverted capillary tube. As the temperature rises, air will initially expand and exit the tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the bottom of the inverted capillary. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

    • Remove the heat and allow the apparatus to cool slowly while observing the capillary.

    • The moment the bubbling stops and the liquid is drawn up into the capillary tube, record the temperature. This is the boiling point.

  • Validation:

    • Allow the apparatus to cool further, then reheat to obtain a second reading to confirm the result.

    • Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Reading setup1 Sample in Test Tube setup2 Add Inverted Sealed Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Suspend in Thiele Tube setup3->setup4 heat1 Gently Heat Side Arm setup4->heat1 heat2 Observe Bubbles heat1->heat2 heat3 Achieve Rapid, Continuous Stream of Bubbles heat2->heat3 cool1 Remove Heat heat3->cool1 cool2 Observe Capillary cool1->cool2 cool3 Record Temperature when Liquid Enters Capillary cool2->cool3 final Result: Boiling Point

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The physical properties of 5-bromo-4-methylisothiazole are essential for its application in research and development. While experimental data for this specific compound remains to be published, the properties of its well-characterized isomer, 5-bromo-4-methylthiazole, provide a useful, albeit distinct, point of comparison. The rigorous experimental determination of melting and boiling points, using calibrated and validated protocols as outlined in this guide, is a fundamental requirement for any scientist working with this or any novel chemical entity. These parameters are not merely numbers but are foundational data points that inform purity, identity, and the potential of a compound to be developed into a successful therapeutic agent.

References

  • ChemBK. 5-Bromo-4-methylthiazole - Physico-chemical Properties. Available from: [Link]

  • Regiec A, Machoń Z, Międzybrodzki R, Szymaniec S. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Arch Pharm (Weinheim). 2006 Jul;339(7):401-13.
  • CP Lab Safety. 5-Bromo-4-methylisothiazole, 98% Purity, C4H4BrNS, 1 gram. Available from: [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • Sci-Hub. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Available from: [Link]

  • PubChem. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997. Available from: [Link]

  • Ran Y, Yalkowsky SH. An interesting relationship between drug absorption and melting point. J Chem Inf Model. 2009 May 21;49(5):1336-40.
  • Lead Sciences. 5-Bromo-4-methylthiazole. Available from: [Link]

  • wisdomlib. Melting point analysis: Significance and symbolism. Available from: [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available from: [Link]

  • Quora. Why can boiling points and melting points be used to identify substances?. Available from: [Link]

  • Zhang L, et al. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. ChemMedChem. 2015;10(6):1046-53.
  • ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available from: [Link]

  • ResearchGate. (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Physicochemical Landscape of a Novel Isothiazole

The isothiazole nucleus is a cornerstone in medicinal chemistry, bestowing unique electronic properties upon a molecule that can be pivotal for biological activity. The subject of this guide, 5-bromo-4-methylisothiazole, is a fascinating entity, the bromine atom at the 5-position and the methyl group at the 4-position introducing specific steric and electronic features. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for any meaningful progression in drug development, from formulation to preclinical evaluation.

This document serves as a detailed technical guide for researchers and scientists. It is structured not as a rigid template, but as a logical journey into the core physicochemical attributes of 5-bromo-4-methylisothiazole. We will delve into the theoretical underpinnings of its likely behavior, provide robust, field-proven experimental protocols for determining its solubility and stability profiles, and discuss the interpretation of the resulting data. Given the limited publicly available experimental data for this specific molecule, this guide will also draw upon established principles and data from closely related analogues, such as 5-bromo-4-methyl-1,3-thiazole, to provide a well-rounded and predictive framework. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and reproducible data.

I. The Molecular Blueprint: Structure, Properties, and Predicted Behavior

The structure of 5-bromo-4-methylisothiazole dictates its interactions with its environment. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is the core of its chemical personality.

Key Structural Features:

  • Isothiazole Ring: The N-S bond and the aromatic character of the ring influence its polarity and potential for hydrogen bonding.

  • Bromine Atom (C5): The electron-withdrawing nature of the bromine atom can impact the electron density of the ring and its susceptibility to nucleophilic attack. It also contributes to the molecule's overall lipophilicity.

  • Methyl Group (C4): This small alkyl group can influence steric interactions and provides a site for potential metabolism.

Based on these features, we can make some initial predictions about the solubility and stability of 5-bromo-4-methylisothiazole. The presence of the halogen and the heterocyclic nature of the ring suggest a compound with moderate polarity. A calculated aqueous solubility for the related isomer, 5-bromo-4-methyl-1,3-thiazole, is slight, in the range of 1.78 g/L at 25°C[1]. This provides a reasonable starting hypothesis for the solubility of 5-bromo-4-methylisothiazole.

II. Solubility Profiling: A Gateway to Formulation and Bioavailability

Determining the solubility of 5-bromo-4-methylisothiazole in a variety of solvents is a foundational step in its development. This data will inform the choice of solvents for synthesis and purification, as well as the feasibility of different formulation strategies.

A. Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a useful starting point. We can anticipate that 5-bromo-4-methylisothiazole will exhibit greater solubility in organic solvents of moderate polarity and will have limited solubility in highly polar (aqueous) or very nonpolar (e.g., hexane) solvents.

B. Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determining the solubility of 5-bromo-4-methylisothiazole in a range of pharmaceutically relevant solvents.

Materials:

  • 5-bromo-4-methylisothiazole (solid)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol, hexane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative analytical method for quantification.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-bromo-4-methylisothiazole to a known volume of each solvent in a vial. The excess should be sufficient to ensure that undissolved solid remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). Visual inspection for the persistence of solid material should be made periodically.

  • Sample Preparation:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method or another appropriate quantitative technique to determine the concentration of 5-bromo-4-methylisothiazole.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/L.

C. Data Presentation: A Comparative Overview

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Water25
PBS (pH 5.0)37
PBS (pH 7.4)37
Ethanol25
Methanol25
Isopropanol25
Acetonitrile25
DMSO25
PEG 40025
Propylene Glycol25
Hexane25
D. Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add Excess Compound to Solvent start->add_excess cap_vials Cap Vials add_excess->cap_vials shake Shake at Constant Temp cap_vials->shake check_solid Check for Undissolved Solid shake->check_solid 24-72h centrifuge Centrifuge check_solid->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc end End hplc->end

Caption: Workflow for experimental solubility determination.

III. Stability Assessment: Ensuring Chemical Integrity

The stability of 5-bromo-4-methylisothiazole is a critical quality attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.

A. Potential Degradation Pathways

Based on the chemistry of related isothiazole and thiazole compounds, several degradation pathways can be anticipated:

  • Hydrolysis: The isothiazole ring may be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the isothiazole ring is a potential site for oxidation.

  • Photodegradation: Thiazole-containing compounds have been shown to undergo photodegradation, potentially via a [4+2] cycloaddition with singlet oxygen[2].

B. Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to assess the stability of 5-bromo-4-methylisothiazole under various stress conditions[3][4].

Materials:

  • 5-bromo-4-methylisothiazole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Dissolve 5-bromo-4-methylisothiazole in a suitable solvent and treat with 0.1 M to 1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 5-bromo-4-methylisothiazole in a suitable solvent and treat with 0.1 M to 1 M NaOH.

    • Maintain the solution at room temperature or elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with a suitable acid, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 5-bromo-4-methylisothiazole in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw a sample and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of 5-bromo-4-methylisothiazole in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of 5-bromo-4-methylisothiazole to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[5].

    • A dark control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

C. Data Presentation: Mapping the Degradation Profile

The results of the forced degradation studies should be presented in a table that clearly shows the extent of degradation under each stress condition.

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hrs60
0.1 M NaOH24 hrsRT
3% H₂O₂24 hrsRT
Solid State Heat7 days80
Photostability (ICH Q1B)--
D. Visualization of the Stability Testing Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc characterize Characterize Degradants (LC-MS/MS, NMR) hplc->characterize method Validate Analytical Method hplc->method pathway Identify Degradation Pathways characterize->pathway

Caption: Workflow for forced degradation and stability assessment.

IV. Conclusion: From Data to Drug Development Decisions

The solubility and stability profiles of 5-bromo-4-methylisothiazole are not static data points but are rather a dynamic interplay of its inherent chemical nature with its environment. The experimental frameworks provided in this guide offer a robust pathway to elucidating these critical parameters. The resulting data will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential therapeutic agent derived from this promising isothiazole scaffold. It is through such meticulous and systematic investigation that we can unlock the full potential of novel chemical entities in the journey from the laboratory to the clinic.

V. References

  • ChemBlink. (n.d.). 5-Bromo-4-methyl-1,3-thiazole [CAS# 111600-83-0]. Retrieved from chemblink.com.

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ich.org.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from medcraveonline.com.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020997, 5-Bromo-4-methyl-1,3-thiazole. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from ncbi.nlm.nih.gov.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from pharmaguideline.com.

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from resolvemass.com.

Sources

Reactivity of the isothiazole ring in 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Isothiazole Ring in 5-Bromo-4-methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, stemming from the juxtaposition of nitrogen and sulfur heteroatoms, impart a distinct reactivity profile that is both synthetically versatile and crucial for its biological function.[4] This guide provides a detailed exploration of the reactivity of 5-bromo-4-methylisothiazole, a key building block in pharmaceutical development. We will dissect the influence of its substituents, offering field-proven insights into its behavior in pivotal synthetic transformations including metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic substitution. This document serves as a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging this versatile scaffold for novel molecular design.

The Isothiazole Core: An Electronic Overview

Isothiazole is an aromatic heterocycle whose chemistry is dictated by the electronegativity and bonding characteristics of its constituent nitrogen and sulfur atoms.[4][5] The 1,2-relationship of these heteroatoms creates an electron-deficient ring system, which profoundly influences the reactivity at each carbon position.

  • Acidity of Ring Protons: The acidity of the C-H bonds follows the order H5 > H4 > H3. The C5 proton is the most acidic and susceptible to deprotonation by strong bases.[5]

  • Electrophilic vs. Nucleophilic Attack: The ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the heteroatoms.[6] Conversely, the electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C5 position.[7]

In 5-bromo-4-methylisothiazole , this intrinsic reactivity is further modulated:

  • The 4-Methyl Group: This electron-donating group slightly increases the electron density of the ring, subtly influencing the rates of substitution reactions.

  • The 5-Bromo Substituent: This is the key functional handle. The C5-Br bond is highly polarized and the bromide ion is an excellent leaving group. This position is therefore the primary site for a host of powerful synthetic transformations, making 5-bromo-4-methylisothiazole an exceptionally valuable starting material.

Metal-Halogen Exchange: Gateway to C5 Functionalization

One of the most robust strategies for activating the C5 position is through metal-halogen exchange. This reaction replaces the bromine atom with a metal, typically lithium, transforming the electrophilic carbon into a potent nucleophile.

Causality and Mechanism

The reaction proceeds via treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures.[8][9] The high rate of exchange for bromine and the kinetic control afforded by low temperatures (-78 °C) are critical.[8][10] This prevents competitive side reactions, such as nucleophilic attack by the alkyllithium on the isothiazole ring itself. The resulting 4-methylisothiazol-5-yl-lithium is a powerful intermediate that can be quenched with a wide array of electrophiles to install new functional groups.

Experimental Protocol: Lithiation and Quenching

This protocol describes a general procedure for the lithium-halogen exchange of 5-bromo-4-methylisothiazole and subsequent trapping with an electrophile (e.g., an aldehyde).

Materials:

  • 5-bromo-4-methylisothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-4-methylisothiazole (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Visualization

metal_halogen_exchange start 5-Bromo-4-methylisothiazole in Anhydrous THF step1 Cool to -78°C start->step1 step2 Add n-BuLi (1.1 equiv) step1->step2 intermediate 4-Methylisothiazol-5-yl-lithium (Reactive Intermediate) step2->intermediate step3 Add Electrophile (e.g., Benzaldehyde) intermediate->step3 product 5-Functionalized 4-Methylisothiazole step3->product

Caption: Metal-Halogen Exchange Workflow.

Palladium-Catalyzed Cross-Coupling: Forging Complex Bonds

The C5-Br bond of 5-bromo-4-methylisothiazole is an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11][12]

The Suzuki-Miyaura Reaction: A Case Study

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction.[11] Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and the generation of non-toxic boron-containing byproducts.

Mechanism: The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of the isothiazole.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling 5-bromo-4-methylisothiazole with an arylboronic acid.

Materials:

  • 5-bromo-4-methylisothiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 5-bromo-4-methylisothiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative Suzuki Couplings
EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DME8588
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085
4Pyridine-3-boronic acidPdCl₂(dppf) (2)Cs₂CO₃DME8578

Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex ox_add ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1_r2 transmetal transmetal Transmetalation pd_r1_r2->pd0 red_elim product Isothiazole-R² (R¹-R²) pd_r1_r2->product Product Release red_elim Reductive Elimination isothiazole Isothiazole-Br (R¹-Br) isothiazole->ox_add Substrate boronic R²-B(OH)₂ + Base boronic->transmetal Coupling Partner

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Nucleophilic Aromatic Substitution (SNAr)

While metal-catalyzed reactions are often preferred, direct displacement of the C5-bromide via a nucleophilic aromatic substitution (SₙAr) mechanism is also feasible, particularly with strong nucleophiles.

Mechanism and Feasibility

The SₙAr reaction proceeds via a two-step addition-elimination pathway.[13][14] A nucleophile attacks the electron-deficient C5 carbon, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[13] Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring.

This pathway is most effective with potent, charge-dense nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (e.g., elevated temperatures). The electron-withdrawing nature of the isothiazole ring is essential for stabilizing the anionic intermediate, thereby facilitating the reaction.[15]

Experimental Protocol: SₙAr with Sodium Methoxide

Materials:

  • 5-bromo-4-methylisothiazole

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-4-methylisothiazole (1.0 equiv) in the chosen anhydrous solvent (MeOH or DMF) in a sealed reaction vessel.

  • Add sodium methoxide (1.5-2.0 equiv) to the solution.

  • Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • After cooling to room temperature, carefully neutralize the mixture with dilute HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting 5-methoxy-4-methylisothiazole by column chromatography or distillation.

Strategic Importance in Drug Discovery

The ability to selectively and efficiently functionalize the C5 position of the isothiazole ring is of paramount importance in drug discovery. Isothiazole-containing molecules have demonstrated a wide spectrum of biological activities, including roles as antipsychotics (e.g., Ziprasidone), antivirals, and kinase inhibitors.[3][4][16] The reactions detailed in this guide—metal-halogen exchange and cross-coupling—are the workhorse methods used in structure-activity relationship (SAR) studies. They allow medicinal chemists to rapidly generate libraries of analogues, systematically modifying the C5 substituent to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Bromo-4-methylisothiazole is a versatile and powerful building block in chemical synthesis. Its reactivity is dominated by the C5-bromo bond, which serves as a reliable anchor point for a diverse array of transformations. Mastery of its reactivity through metal-halogen exchange and palladium-catalyzed cross-coupling reactions provides researchers with a robust toolkit for the construction of complex, high-value molecules. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this important heterocyclic scaffold.

References

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry.
  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]

  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis.
  • Advances in Cross-Coupling Reactions. PubMed Central. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. Available at: [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available at: [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][17]thiadiazole) 1 with morpholine. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

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The Isothiazole Scaffold: A Versatile Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Isothiazole Ring

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. First synthesized in 1956, its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application in diverse therapeutic areas.[1] From established pharmaceuticals to promising clinical candidates, the isothiazole core continues to be a focal point for the design of novel bioactive molecules.[2] This guide provides a technical overview of the significant biological activities of isothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

I. Anticancer Activity: Targeting Key Signaling Pathways

Isothiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[3][4]

A. Mechanism of Action: Disruption of Cancer Cell Signaling

A primary mode of anticancer action for many isothiazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[5] Two of the most prominent signaling pathways targeted are the PI3K/Akt/mTOR and MAPK pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.[5] Certain isothiazole derivatives have been shown to be potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[6][7] By blocking these enzymes, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival, ultimately leading to apoptosis.[6][7]


// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isothiazole [label="Isothiazole\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Isothiazole -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Isothiazole -> mTOR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

PI3K/Akt/mTOR pathway inhibition by isothiazole derivatives.

  • MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is also frequently observed in cancer.[9] Some benzothiazole derivatives, a class of isothiazole-containing compounds, have been shown to inhibit p38α MAPK, a key component of this pathway, in breast cancer cells.[8]

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isothiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolyl-thiazoleMCF-7 (Breast)0.07 - 6.25[10][11]
Pyrazolyl-thiazoleA549 (Lung)1.64 - 14.3[10]
Thiazole-coumarin hybridMCF-7 (Breast)Varies[12]
Thiazole-coumarin hybridHCT-116 (Colon)Varies[12]
Thiazole-coumarin hybridHepG2 (Liver)Varies[12]
2,4-disubstituted-1,3-thiazoleMCF-7 (Breast)3.36 - 6.09[13]
Thiazole derivativeMDA-MB-231 (Breast)1.21[14]
Thiazole derivativeLeukemia HL-60(TB)Varies[7]
Thiazole derivativeTPC-1 (Thyroid)0.113 - 1.460[15]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.


// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate (24h)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Isothiazole Derivatives\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_2 [label="Incubate (24-72h)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate (2-4h)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan Crystals\n(e.g., with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance (570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate Cell Viability & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_1; Incubate_1 -> Add_Compound; Add_Compound -> Incubate_2; Incubate_2 -> Add_MTT; Add_MTT -> Incubate_3; Incubate_3 -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }

Workflow for the MTT cell viability assay.

II. Antimicrobial Activity: A Broad Spectrum of Action

Isothiazole derivatives, particularly isothiazolinones, are well-known for their potent and broad-spectrum antimicrobial properties against bacteria and fungi.[15][19]

A. Mechanism of Action: Multi-Target Inhibition

The antimicrobial action of isothiazolinones is multifaceted. They can inhibit essential cellular processes by targeting key enzymes and proteins. A primary mechanism involves the inhibition of enzymes necessary for cell wall synthesis, DNA replication, and metabolic pathways. For instance, some thiazole-quinolinium derivatives have been shown to perturb the polymerization of the FtsZ protein, which is crucial for bacterial cell division.[9]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of isothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenylacetamido-thiazoleEscherichia coli1.56 - 6.25[20]
Phenylacetamido-thiazolePseudomonas aeruginosa1.56 - 6.25[20]
Phenylacetamido-thiazoleBacillus subtilis1.56 - 6.25[20]
Phenylacetamido-thiazoleStaphylococcus aureus1.56 - 6.25[20]
4',5-bisthiazoleMycobacterium smegmatis30.38[20]
2,5'-bisthiazoleMycobacterium tuberculosis H37Rv9.64 - 23.64[20]
Thiazole-quinoliniumMRSA1 - 32[9]
Catechol-derived thiazoleMRSA3.12[17]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[1][21][22]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[21]

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the isothiazole derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.[21]

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.[21]

  • Inoculate Plate: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[21]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

III. Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Several isothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[10][24] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[25] Certain isothiazole derivatives have been shown to act as selective or non-selective COX inhibitors.[26] For example, some pyrazolyl-thiazolidinone and pyrazolyl-thiazole derivatives have been synthesized as celecoxib and dasatinib analogues with selective COX-2 inhibitory effects.[10][24]

B. Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[24][26][27][28][29]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[26][27]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimate animals to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control like indomethacin, and test groups receiving different doses of the isothiazole derivative).[24]

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[24]

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically orally, one hour before carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[24][28]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

IV. Neuroprotective Activity: Combating Neuronal Damage

Isothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases due to their neuroprotective effects.[2]

A. Mechanism of Action: Multifactorial Neuroprotection

The neuroprotective mechanisms of isothiazole derivatives are diverse and can involve:

  • Antioxidant Effects: Some derivatives can protect neurons from oxidative stress, a key factor in ischemic brain damage and neurodegeneration.[30]

  • Modulation of Ion Channels and Receptors: Certain thiazole derivatives can modulate the activity of receptors like AMPA receptors, which are involved in excitatory neurotransmission.[31] Dysregulation of this signaling can lead to excitotoxicity and neuronal cell death.

  • SIRT1 Activation: Novel thiazole sulfonamides have been shown to protect against neuronal damage through the activation of SIRT1, a protein involved in cellular stress resistance and longevity.[32][33]

B. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neuroprotection.[2][4][11][30]

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., rotenone, oligomycin A, or glutamate) to induce neuronal damage. The ability of a test compound to prevent or reduce this damage is a measure of its neuroprotective effect.[2][30]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture SH-SY5Y cells and seed them into 96-well plates.[2]

  • Pre-incubation with Test Compound: Pre-incubate the cells with the isothiazole derivative for a specific period (e.g., 24 hours).[30]

  • Induction of Neurotoxicity: Remove the medium and replace it with a medium containing both the test compound and a neurotoxic stimulus (e.g., a mixture of rotenone and oligomycin A).[30]

  • Co-incubation: Co-incubate the cells for a further period (e.g., 24 hours).[30]

  • Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously.[30]

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the isothiazole derivative to determine the extent of neuroprotection.

V. ADMET and Safety Considerations

For any isothiazole derivative to be considered a viable drug candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.

  • Absorption and Bioavailability: The oral bioavailability of isothiazole derivatives can be influenced by factors such as poor oral absorption and first-pass metabolism.[34] Structural modifications, such as reducing the number of hydrogen bonding sites, can improve oral bioavailability.[34]

  • Metabolism: Isothiazole-containing drugs can be metabolized by cytochrome P450 enzymes, which can sometimes lead to the formation of reactive metabolites.[35] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and toxicity.

  • Toxicity: While many isothiazole derivatives show promise as therapeutic agents, some, particularly isothiazolinones used as biocides, are known skin sensitizers and can cause allergic contact dermatitis.[15][19][36][37][38] The toxicity profile can vary significantly with the substitution pattern on the isothiazole ring.[29] Therefore, careful toxicological evaluation is a critical step in the development of any new isothiazole-based drug.

Conclusion

The isothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of the vast chemical space around the isothiazole nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective drugs to address a range of unmet medical needs. This guide has provided a technical framework for understanding and evaluating the potential of these fascinating compounds, from their molecular targets to their preclinical assessment.

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The Isothiazole Core: A Technical Guide to Its Discovery, Synthesis, and Application in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in medicinal chemistry and materials science. First identified as a novel ring system in 1956, its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the discovery and history of substituted isothiazoles, delves into the principal synthetic strategies for their construction, and explores their diverse applications, with a particular focus on drug development. The content is tailored for researchers, scientists, and professionals in the field, offering in-depth technical insights and practical methodologies.

Introduction: The Dawn of a Privileged Scaffold

While the fused benzisothiazole system was known earlier, notably in the structure of the artificial sweetener saccharin, the parent isothiazole ring was first synthesized and characterized in 1956 by Adams and Slack.[1] This seminal work opened the door to a new class of heterocyclic compounds. Isothiazole, or 1,2-thiazole, is a stable aromatic compound, and its derivatives have since been the subject of extensive research.[2][3] The arrangement of the electronegative nitrogen and sulfur atoms at positions 1 and 2 imparts a unique electronic distribution to the ring, making it a valuable pharmacophore in drug design.[4] The isothiazole nucleus is a key component in a range of pharmaceuticals, including antipsychotics like ziprasidone and antiviral agents such as denotivir.[4][5] Furthermore, the discovery of naturally occurring isothiazoles, such as the phytoalexin brassilexin from Brassica juncea, underscores the biological relevance of this heterocyclic system.[1]

The Architectural Blueprint: Synthetic Strategies for Substituted Isothiazoles

The construction of the isothiazole ring can be approached through several strategic disconnections, leading to a variety of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. This section will elaborate on the most significant and widely employed synthetic strategies.

Ring-Forming Reactions: Building from the Ground Up

The de novo synthesis of the isothiazole core is the most common approach, and can be broadly categorized based on the bond-forming strategy.

Intramolecular cyclization reactions are elegant and efficient methods for constructing the isothiazole ring, where a linear precursor containing all the necessary atoms is induced to cyclize. A prominent example is the oxidative cyclization of α,β-unsaturated thiocarboxamides, which readily form a diverse range of 5-aminoisothiazole derivatives in the presence of an oxidizing agent.[6]

Experimental Protocol: Oxidative Cyclization of an Enamine-thione

This protocol describes a general procedure for the synthesis of a substituted isothiazole via the oxidation of an enamine-thione, a common precursor in isothiazole synthesis.

Materials:

  • Substituted enamine-thione (1 equivalent)

  • Oxidizing agent (e.g., iodine, N-bromosuccinimide) (1.1 equivalents)

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the enamine-thione in the chosen inert solvent in the reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the oxidizing agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess oxidizing agent.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

In a (4+1) cycloaddition strategy, a four-atom fragment is reacted with a single-atom synthon to form the five-membered ring. A noteworthy example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This metal-free, carbon-economic approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles.[7]

Diagram: (4+1) Hetero-annulation for Isothiazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_keto_dithioester β-Ketodithioester/ β-Ketothioamide imine Imine Intermediate beta_keto_dithioester->imine + NH₄OAc ammonium_acetate NH₄OAc cyclized_intermediate Cyclized Intermediate imine->cyclized_intermediate Intramolecular Cyclization isothiazole 3,5-Disubstituted Isothiazole cyclized_intermediate->isothiazole Aerial Oxidation

Caption: A schematic representation of the (4+1) annulation strategy for the synthesis of 3,5-disubstituted isothiazoles.

The (3+2) cycloaddition approach involves the reaction of a three-atom component with a two-atom component. A classic example is the reaction of a compound containing a C-C-N fragment with a source of the S-N moiety. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, where the thiocyanate acts as a donor of the N-S fragment, to yield 4-arylisothiazoles.[8]

Ring Transformation: A Path of Metamorphosis

Substituted isothiazoles can also be synthesized through the transformation of other heterocyclic ring systems. A well-established method involves the conversion of isoxazoles into isothiazoles by treatment with phosphorus pentasulfide in pyridine.[9] This reaction provides a convenient route to isothiazoles from readily available isoxazole precursors.

A Spectrum of Functionality: Applications of Substituted Isothiazoles

The unique chemical properties of the isothiazole ring have led to its widespread application in various scientific disciplines, most notably in medicinal chemistry and agriculture.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The isothiazole moiety is present in a number of clinically used drugs and is a common motif in the development of new therapeutic agents.[4] Its ability to engage in various non-covalent interactions and its metabolic stability make it an attractive scaffold for drug design.

Substituted isothiazoles have demonstrated a remarkable range of biological activities, including:

  • Anticancer: Certain isothiazole derivatives have shown potent anticancer activity, with some acting as histone deacetylase (HDAC) inhibitors.[4]

  • Antiviral: Isothiazole-containing compounds have been developed as effective antiviral agents.[4]

  • Antibacterial and Antifungal: The isothiazole ring is a key component in various antibacterial and antifungal agents.[6][10]

  • Anti-inflammatory: Several isothiazole derivatives have exhibited significant anti-inflammatory properties.[10]

  • Neuroprotective: Isothiazole carboxamides have been identified as potent mGluR1 antagonists, showing promise in the treatment of neurological disorders.[4]

Table 1: Selected Biologically Active Substituted Isothiazoles

Compound ClassExampleBiological ActivityReference
AntipsychoticZiprasidoneAtypical antipsychotic[4]
AntiviralDenotivirAntiviral and immunotropic[4][9]
AnticancerAulosirazoleSelective tumor cell cytotoxicity[4]
NeuroprotectiveIsothiazole carboxamidesmGluR1 antagonist[4]
AntibacterialCephalosporins with isothiazoleAntibacterial[6]
Agrochemicals: Protecting Crops and Enhancing Yields

Isothiazole derivatives have found significant use in the agricultural sector as fungicides and herbicides.[3][6] Their biocidal properties help protect crops from fungal diseases, while their herbicidal activity aids in weed control. Isothiazole-based compounds can also exhibit synergistic effects when combined with other agrochemicals, enhancing their overall efficacy.[6]

Materials Science: Beyond Biology

The applications of isothiazoles extend beyond the life sciences. Benzo[c]isothiazole derivatives have been utilized in the development of organic solar cells and as electron transport materials, highlighting the potential of this heterocyclic system in materials science.[4]

Future Perspectives: The Continuing Evolution of Isothiazole Chemistry

The field of isothiazole chemistry continues to evolve, with ongoing research focused on the development of novel, more efficient, and sustainable synthetic methodologies. The exploration of new C-H functionalization and cross-coupling reactions is opening up new avenues for the synthesis of complex isothiazole derivatives.[4] Furthermore, the investigation of isothiazoles as ligands for transition-metal complexes is a promising area of research, with potential applications in catalysis.[8] As our understanding of the structure-activity relationships of isothiazole-containing compounds deepens, we can expect to see the emergence of new and improved therapeutic agents, agrochemicals, and functional materials based on this versatile heterocyclic scaffold.

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Methodological & Application

Application Notes and Protocols for 5-Bromo-4-methylisothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug Discovery

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, represents a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1956, derivatives of this ring system have since demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties.[2][3] The unique electronic properties conferred by the heteroatoms, combined with the potential for diverse substitution patterns, make isothiazole a versatile template for the design of novel therapeutic agents.

This guide focuses on a particularly valuable, yet underexplored, building block: 5-bromo-4-methylisothiazole . The strategic placement of the bromine atom at the 5-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. The adjacent methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

These application notes provide a comprehensive overview of the synthesis of 5-bromo-4-methylisothiazole and detailed, field-proven (adapted) protocols for its derivatization via key cross-coupling reactions. Furthermore, we will explore the potential therapeutic applications of the resulting novel isothiazole derivatives, supported by the extensive body of literature on the pharmacological activities of this compound class.

Synthesis of 5-Bromo-4-methylisothiazole: A Proposed Route

While a direct, high-yield synthesis of 5-bromo-4-methylisothiazole is not extensively documented in peer-reviewed literature, a plausible and practical two-step approach can be proposed based on established heterocyclic chemistry principles. This involves the initial construction of the 4-methylisothiazole core, followed by regioselective bromination.

Part 1: Synthesis of 4-Methylisothiazole

The synthesis of the 4-methylisothiazole core can be achieved through various methods, with one common approach being the reaction of a suitable thioamide with an α-haloketone or its equivalent. An alternative and often reliable method involves the deamination of 2-amino-4-methylthiazole, which is readily prepared via the Hantzsch thiazole synthesis.[4]

Protocol 1: Synthesis of 4-Methylisothiazole via Deamination of 2-Amino-4-methylthiazole

  • Step A: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine chloroacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product, 2-amino-4-methylthiazole, will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: Deamination of 2-Amino-4-methylthiazole

    • In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-methylthiazole (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of hypophosphorous acid (50% in water, 2.0 eq).

    • Slowly add the diazonium salt solution to the hypophosphorous acid solution at room temperature. Vigorous gas evolution (N₂) will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

    • Basify the mixture with a cold aqueous solution of sodium hydroxide to pH > 10.

    • Extract the product, 4-methylisothiazole, with diethyl ether or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation to yield pure 4-methylisothiazole.

Part 2: Regioselective Bromination

The bromination of 4-methylisothiazole is anticipated to occur at the more electron-rich 5-position. The methyl group at C4 is a weak electron-donating group, which should further activate the C5 position towards electrophilic substitution.

Protocol 2: Synthesis of 5-Bromo-4-methylisothiazole

  • In a round-bottom flask protected from light, dissolve 4-methylisothiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-bromo-4-methylisothiazole.

Derivatization of 5-Bromo-4-methylisothiazole via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the isothiazole ring serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5][6][7][8][9][10]

The following protocols are exemplary and have been adapted from established procedures for structurally similar bromo-heterocycles. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[11][12][13][14] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-4-methylisothiazole with Arylboronic Acids

  • To a Schlenk flask or microwave vial, add 5-bromo-4-methylisothiazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-4-methylisothiazole derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[5][15][16][17] This reaction is invaluable for the preparation of anilines and their heteroaromatic analogs, which are key components of many biologically active molecules. A study has demonstrated the successful Pd-catalyzed Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines.[18]

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-4-methylisothiazole

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add 5-bromo-4-methylisothiazole (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 0.04-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-4-methylisothiazole derivative.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6][9][10][19] This reaction is particularly useful for the synthesis of stilbene and cinnamate analogs, which have shown a range of biological activities. The Heck reaction has been successfully applied to haloisothiazoles.[20]

Protocol 5: Heck Reaction of 5-Bromo-4-methylisothiazole with an Alkene

  • In a sealed tube or microwave vial, combine 5-bromo-4-methylisothiazole (1.0 eq), the desired alkene (e.g., styrene or an acrylate; 1.5 eq), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃ or a trialkylphosphine; 0.04-0.10 eq), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-alkenyl-4-methylisothiazole.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][21][22] This reaction is essential for the synthesis of aryl alkynes, which are important intermediates and can be found in various biologically active compounds.

Protocol 6: Sonogashira Coupling of 5-Bromo-4-methylisothiazole with a Terminal Alkyne

  • To a Schlenk flask, add 5-bromo-4-methylisothiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature to 50 °C for 4-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-alkynyl-4-methylisothiazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic route to 5-bromo-4-methylisothiazole and its subsequent derivatization via palladium-catalyzed cross-coupling reactions.

Synthesis_and_Derivatization cluster_synthesis Synthesis of 5-Bromo-4-methylisothiazole cluster_derivatization Derivatization Reactions Chloroacetone Chloroacetone 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Chloroacetone->2-Amino-4-methylthiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->2-Amino-4-methylthiazole Hantzsch Synthesis 4-Methylisothiazole 4-Methylisothiazole 2-Amino-4-methylthiazole->4-Methylisothiazole Deamination 5-Bromo-4-methylisothiazole 5-Bromo-4-methylisothiazole 4-Methylisothiazole->5-Bromo-4-methylisothiazole Bromination (NBS) Start 5-Bromo-4-methylisothiazole Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) Start->Buchwald Heck Heck Reaction (Alkene, Pd catalyst, Base) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Suzuki_Product 5-Aryl-4-methylisothiazole Suzuki->Suzuki_Product Buchwald_Product 5-Amino-4-methylisothiazole Derivative Buchwald->Buchwald_Product Heck_Product 5-Alkenyl-4-methylisothiazole Heck->Heck_Product Sonogashira_Product 5-Alkynyl-4-methylisothiazole Sonogashira->Sonogashira_Product

Caption: Synthetic route to 5-bromo-4-methylisothiazole and its derivatization.

Medicinal Chemistry Applications of Isothiazole Derivatives

The isothiazole scaffold is a versatile platform for the development of a wide range of therapeutic agents. The derivatives synthesized from 5-bromo-4-methylisothiazole can be screened for various biological activities, leveraging the known pharmacological profile of this heterocyclic system.

Potential Therapeutic Targets and Activities
Therapeutic Area Biological Target/Activity Rationale for Isothiazole Derivatives Representative Data
Oncology Kinase Inhibition (e.g., Pim1, Aurora Kinase)The isothiazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[23][24][25][26]Novel bis-thiazole derivatives have shown Pim1 kinase inhibition with IC₅₀ values in the sub-micromolar range.[23]
Infectious Diseases Antibacterial, AntifungalThe sulfur and nitrogen atoms of the isothiazole ring can interact with key enzymes in microbial metabolic pathways.[1][27][28]Substituted aminothiazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[27]
Inflammation COX/LOX Inhibition, iNOS InhibitionIsothiazole-containing compounds have been shown to modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases and lipoxygenases.[29][30][31][32]Certain thiazolyl-carbonyl-thiosemicarbazides have exhibited potent anti-inflammatory and antioxidant effects.[30]
Neurological Disorders NeuroprotectionThe isothiazole scaffold has been incorporated into molecules designed to protect neurons from oxidative stress and other insults implicated in neurodegenerative diseases.[33][34][35][36]Benzothiazole-isothiourea derivatives have been investigated as multi-target agents for Alzheimer's disease.[33][34]

The diverse substitution patterns achievable through the cross-coupling reactions described above allow for the fine-tuning of the physicochemical properties of the resulting molecules. This includes modulating lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[37][38]

Conclusion

5-Bromo-4-methylisothiazole is a promising, yet underutilized, building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented, can be reasonably achieved through established synthetic methodologies. The true value of this compound lies in its potential for rapid and diverse functionalization via a suite of powerful palladium-catalyzed cross-coupling reactions. The resulting libraries of novel isothiazole derivatives can be explored for a wide range of therapeutic applications, building upon the rich and diverse biological activities associated with this privileged heterocyclic scaffold. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of 5-bromo-4-methylisothiazole in their drug discovery endeavors.

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Application Notes & Protocols: Optimizing the Heck Reaction for 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isothiazole Vinylation

The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3][4] This transformation is invaluable in the pharmaceutical and materials science sectors for assembling complex molecular architectures from readily available precursors.[5][6][7][8][9]

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Its derivatization via C-C bond formation is a critical step in drug discovery pipelines. However, applying cross-coupling reactions to heteroaryl halides like 5-bromo-4-methylisothiazole is not without its challenges. The presence of the nitrogen heteroatom can lead to coordination with the palladium catalyst, potentially causing catalyst inhibition or deactivation.[10] Furthermore, the electron-deficient nature of the isothiazole ring can influence the kinetics of key steps in the catalytic cycle.

This guide provides a comprehensive overview of the critical parameters for successfully implementing the Heck reaction with 5-bromo-4-methylisothiazole. We will delve into the mechanistic rationale behind component selection, offer optimized starting protocols, and provide a robust troubleshooting framework to empower researchers in developing efficient and scalable synthetic routes.

Mechanistic Considerations for a Heteroaromatic Substrate

The efficacy of the Heck reaction is contingent on the smooth operation of its catalytic cycle. Understanding each step is paramount to diagnosing issues and optimizing conditions for a challenging substrate like 5-bromo-4-methylisothiazole.

The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isothiazole, forming a Pd(II) intermediate.[2][11] This is often the rate-limiting step, particularly for electron-deficient heteroaryl bromides.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-insertion of the alkene into the palladium-isothiazole bond.[12][13]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylated isothiazole product and a palladium-hydride species.[11][13][14] This step dictates the regioselectivity and stereochemistry (typically E-alkene) of the final product.[14]

  • Catalyst Regeneration: The base present in the reaction mixture removes the hydride and the bromide from the palladium, regenerating the active Pd(0) catalyst to re-enter the cycle.[11][14]

A primary challenge with N-heteroaryl halides is the potential for the lone pair on the nitrogen to coordinate to the palladium center, leading to an off-cycle, inactive species.[10] This underscores the critical importance of ligand selection to modulate the steric and electronic environment of the catalyst, favoring the desired catalytic pathway.

Heck_Catalytic_Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + 5-bromo-4-methylisothiazole pd2_complex Isothiazolyl-Pd(II)(Br)L₂ ox_add->pd2_complex insertion Alkene Insertion (Syn-Carbopalladation) pd2_complex->insertion + Alkene alkyl_pd2 Alkyl-Pd(II) Intermediate insertion->alkyl_pd2 beta_elim β-Hydride Elimination alkyl_pd2->beta_elim product_complex Product-Pd(II)(H) Complex beta_elim->product_complex regen Base-mediated Regeneration product_complex->regen - Product regen->pd0 + Base-HBr

Sources

The Isothiazole Scaffold in Agrochemical Innovation: Applications of 5-Bromo-4-Methylisothiazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isothiazoles in Crop Protection

In the continuous endeavor to safeguard global food production, the development of novel and effective agrochemicals is paramount. Among the heterocyclic compounds that have garnered significant attention, the isothiazole ring represents a privileged scaffold.[1][2] Its inherent biological activity, coupled with the potential for diverse structural modifications, makes it a cornerstone in the design of modern fungicides.[1][2] Isothiazole derivatives have demonstrated a unique dual-action mechanism: direct antifungal activity and the induction of Systemic Acquired Resistance (SAR) in plants, which primes the plant's own defense systems against subsequent pathogen attacks.[3][4]

This guide delves into the application of the isothiazole core in agrochemical research, with a conceptual focus on 5-bromo-4-methylisothiazole as a representative, albeit less documented, member of this class. We will leverage the extensive research on potent analogs, such as the widely studied 3,4-dichloroisothiazole derivatives, to provide a comprehensive overview of the synthesis, mechanism of action, and bio-evaluation protocols relevant to the development of isothiazole-based fungicides.[3][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

The Isothiazole Core: A Versatile Building Block for Agrochemicals

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a key pharmacophore in a range of biologically active molecules. In the context of agrochemicals, its derivatives have been primarily explored for their potent fungicidal properties. The substitution pattern on the isothiazole ring is critical in modulating the biological activity, selectivity, and physicochemical properties of the resulting compounds.

While specific data on 5-bromo-4-methylisothiazole in agrochemical applications is not extensively published, its structure suggests it can serve as a valuable intermediate in the synthesis of more complex active ingredients. The bromine atom at the 5-position and the methyl group at the 4-position offer reactive sites for further chemical elaboration, allowing for the creation of diverse chemical libraries for screening.

Synthesis of Isothiazole Derivatives: A General Overview

The synthesis of the isothiazole core and its derivatives can be achieved through various chemical routes. A common strategy involves the cyclization of appropriate precursors containing the requisite nitrogen and sulfur atoms. For instance, the synthesis of novel isothiazole-thiazole derivatives often starts from a substituted isothiazole carboxylic acid, which is then elaborated through a series of reactions including amidation and condensation.[3][4]

G cluster_synthesis Synthesis & Derivatization Precursors Appropriate Precursors (e.g., β-keto-nitriles) Cyclization Ring Formation (e.g., with a sulfur source) Precursors->Cyclization Isothiazole_Core Isothiazole Scaffold (e.g., 4-methylisothiazole) Cyclization->Isothiazole_Core Halogenation Bromination (e.g., with NBS) Isothiazole_Core->Halogenation Target_Intermediate 5-Bromo-4-methylisothiazole Halogenation->Target_Intermediate Derivatization Functional Group Interconversion (e.g., Suzuki or Buchwald-Hartwig coupling) Target_Intermediate->Derivatization Final_Compound Bioactive Isothiazole Derivative Derivatization->Final_Compound G Isothiazole Isothiazole Derivative Inhibition Direct Inhibition of Fungal Growth (e.g., targeting OSBP) Isothiazole->Inhibition SAR Induction of Systemic Acquired Resistance (SAR) Isothiazole->SAR Fungus Pathogenic Fungus Plant Plant Cell PR_Gene Upregulation of Defense Genes (e.g., PR1) Plant->PR_Gene results in Inhibition->Fungus leads to death/stasis SAR->Plant triggers signaling in Resistance Broad-Spectrum Pathogen Resistance PR_Gene->Resistance

Figure 2: Dual mechanism of action of isothiazole-based fungicides, involving direct antifungal activity and the induction of systemic acquired resistance in plants.

Experimental Protocols: From Synthesis to Bioactivity

The development of new isothiazole-based agrochemicals follows a structured pipeline of synthesis, characterization, and biological evaluation. Below are detailed protocols that serve as a guide for researchers in this field.

Protocol 1: General Synthesis of an Isothiazole-Thiazole Derivative

This protocol is adapted from the synthesis of novel isothiazole-thiazole derivatives with potent fungicidal activity. [3] Objective: To synthesize a novel isothiazole derivative for biological screening.

Materials:

  • 3,4-dichloro-N-methoxy-N-methylisothiazole-5-carboxamide

  • Methyl magnesium bromide

  • Pyridinium tribromide

  • Substituted thiourea or thioamide

  • Trifluoroacetic acid (TFA)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-hydroxybenzotriazole (HOBt)

  • Appropriate organic solvents (e.g., THF, DCM, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Isothiazole Ketone Intermediate:

    • React 3,4-dichloroisothiazole-5-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

    • Treat the Weinreb amide with methyl magnesium bromide to yield 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.

  • Bromination of the Intermediate:

    • React the isothiazole ketone with pyridinium tribromide to introduce a bromine atom at a reactive position.

  • Condensation and Thiazole Ring Formation:

    • Condense the brominated intermediate with a suitable tert-butyl 4-carbamothioylpiperidine-1-carboxylate.

  • Deprotection:

    • Remove the Boc protecting group using trifluoroacetic acid.

  • Final Amide Coupling:

    • Activate a desired carboxylic acid with EDC and HOBt.

    • Couple the activated acid with the deprotected amine intermediate to afford the final isothiazole-thiazole derivative.

  • Purification and Characterization:

    • Purify the final product using column chromatography.

    • Characterize the compound using NMR (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Protocol 2: In Vitro Antifungal Bioassay

Objective: To determine the direct antifungal activity of synthesized isothiazole derivatives against a panel of plant pathogenic fungi.

Materials:

  • Synthesized isothiazole compounds

  • A panel of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Fungal Plates:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-60°C and add the test compounds to achieve the desired final concentrations (e.g., 50 µg/mL).

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing colony.

    • Place the mycelial disc in the center of the PDA plate containing the test compound.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

    • Calculate the percentage of growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the colony diameter on the control plate (without compound) and T is the colony diameter on the treated plate.

    • For promising compounds, conduct a dose-response study to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Protocol 3: In Vivo Protective Assay

Objective: To evaluate the ability of isothiazole compounds to protect plants from fungal infection.

Materials:

  • Synthesized isothiazole compounds

  • Host plants (e.g., cucumber, tomato)

  • Fungal pathogen (e.g., Pseudoperonospora cubensis, Phytophthora infestans)

  • Spore suspension of the pathogen

  • Spray bottle

  • Greenhouse or growth chamber

Procedure:

  • Plant Preparation:

    • Grow healthy host plants to a suitable stage (e.g., 2-3 true leaves).

  • Compound Application:

    • Prepare a solution of the test compound at various concentrations (e.g., 100 µg/mL) in a suitable solvent with a surfactant.

    • Spray the solution evenly onto the leaves of the test plants until runoff.

  • Inoculation:

    • After the leaves have dried (e.g., 24 hours post-treatment), inoculate the plants by spraying a spore suspension of the pathogen onto the leaves.

  • Incubation:

    • Place the plants in a high-humidity environment at an appropriate temperature to facilitate infection.

  • Disease Assessment:

    • After a set incubation period (e.g., 7-10 days), assess the disease severity by visually scoring the percentage of leaf area infected or by counting the number of lesions.

    • Calculate the protective efficacy of the compound compared to an untreated control.

Data Presentation: Efficacy of Isothiazole Derivatives

The following table summarizes the in vivo fungicidal activity of representative isothiazole-thiazole derivatives against key plant pathogens, demonstrating the potential of this chemical class.

CompoundTarget PathogenEC₅₀ (mg/L)Reference
6u Pseudoperonospora cubensis0.046[3][4]
6u Phytophthora infestans0.20[3][4]
Isotianil (Commercial Standard) Pseudoperonospora cubensis0.88[4]
Oxathiapiprolin (Commercial Standard) Pseudoperonospora cubensis0.0058[4]

This table is a representation of data from cited literature and showcases the high efficacy of certain isothiazole derivatives. [3][4]

Conclusion and Future Perspectives

The isothiazole scaffold remains a highly promising platform for the development of novel agrochemicals. While the specific compound 5-bromo-4-methylisothiazole is not yet a prominent player, its structure represents the vast, unexplored chemical space within this class. The dual mechanism of action, combining direct fungicidal effects with the induction of plant immunity, offers a robust strategy for durable crop protection. Future research should focus on the synthesis and evaluation of new isothiazole derivatives, exploring diverse substitution patterns to optimize activity, broaden the spectrum of control, and manage the emergence of fungicide resistance.

References

  • Li, M., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Available at: [Link]

  • Li, M., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]

  • Zanina, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]

  • Li, M., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. Available at: [Link]

  • Li, K., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega, 8(38), 35557-35566. Available at: [Link]

  • ChemBK. (n.d.). 5-Bromo-4-methylthiazole. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Available at: [Link]

  • ResearchGate. (n.d.). Fungicidal activity of piperidinyl-thiazoles at 100 mg L À1 in vivo. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. (2023). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Molecular Sciences, 15(11), 21013-21025. Available at: [Link]

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Application Notes & Protocols: 5-bromo-4-methylisothiazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-bromo-4-methylisothiazole derivatives as a promising scaffold for the development of novel kinase inhibitors. It encompasses the underlying scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary for the successful evaluation of these compounds.

Introduction: The Strategic Importance of the Isothiazole Scaffold in Kinase Inhibition

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] As of late 2025, 94 small molecule protein kinase inhibitors have received FDA approval, underscoring the success of this drug class.[4]

Within the landscape of medicinal chemistry, certain heterocyclic structures are deemed "privileged scaffolds" due to their inherent ability to interact favorably with biological targets. The isothiazole and related thiazole rings are exemplary in this regard, frequently appearing in potent kinase inhibitors.[5][6][7] These five-membered heterocycles are bioisosteric to other aromatic systems and are adept at forming critical hydrogen bonds and other non-covalent interactions within the highly conserved ATP-binding site of kinases.[5]

The 5-bromo-4-methylisothiazole core represents a particularly strategic starting point for inhibitor design. The methyl group can provide favorable hydrophobic interactions, while the bromine atom serves as a versatile synthetic handle. This halogen allows for facile diversification of the core structure through various cross-coupling reactions (e.g., Suzuki, Heck), enabling the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets.[8]

Mechanism of Action and the Pursuit of Selectivity

The vast majority of small molecule kinase inhibitors, including those derived from the isothiazole scaffold, function as ATP-competitive inhibitors. They operate by binding to the kinase's active site in the pocket normally occupied by the cofactor ATP.[9][10] This binding event prevents the phosphotransfer reaction, thereby blocking downstream signaling.

A paramount challenge in kinase inhibitor development is achieving selectivity for the target kinase over the more than 500 other kinases in the human kinome.[11] High structural conservation in the ATP-binding site makes cross-reactivity, or "off-target" effects, a significant concern.[12] The development of type II inhibitors, which bind to the inactive "DFG-out" conformation of a kinase, is one strategy to improve selectivity, as this conformation is generally more diverse across the kinome than the active "DFG-in" state.[11]

Evaluating the selectivity of a new inhibitor is a critical step in its development. This is typically achieved by screening the compound against a large panel of kinases.

Table 1: Methodologies for Kinase Inhibitor Selectivity Profiling

MethodPrincipleAdvantagesDisadvantages
Biochemical Kinase Panels The inhibitor is tested against a large number of purified kinases in an in vitro activity assay (e.g., radiometric or fluorescence-based).[9][13]Quantitative (IC50 values); broad coverage of the kinome.Lacks cellular context; may not reflect in vivo potency or off-target effects.[14]
Competitive Binding Assays Measures the displacement of an immobilized ATP-competitive probe from a panel of kinases by the test inhibitor.[9]Provides direct binding affinity (Kd); high-throughput.Indirect measure of functional inhibition.
Inhibitor Affinity Chromatography The inhibitor is immobilized on a solid support and used to capture interacting kinases from cell lysates.[12]Identifies direct targets in a complex biological sample.Can be technically challenging; may miss transient interactions.
Cell-Based Target Engagement Techniques like NanoBRET™ measure inhibitor binding to a specific kinase target within intact, live cells.[15]Physiologically relevant; confirms target binding in a cellular environment.Requires genetic modification of cells (luciferase fusion).
Computational Profiling Uses structural information of kinase ATP-binding sites to predict inhibitor binding and potential off-targets.[10]Rapid and cost-effective; can screen the entire kinome.Predictive rather than experimental; requires validation.

Synthetic Strategy: Building a Diverse Inhibitor Library

The synthesis of a library of 5-bromo-4-methylisothiazole derivatives typically begins with the formation of the core heterocycle, followed by diversification using the bromine atom as a key functional handle. While numerous methods exist for thiazole and isothiazole synthesis, a common approach involves the Hantzsch thiazole synthesis or related cyclization strategies.[16]

The true power of this scaffold lies in its subsequent modification. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique used to append various aryl or heteroaryl moieties at the 5-position, allowing for the systematic probing of the solvent-exposed region of the kinase ATP-binding site. This is a crucial strategy for enhancing both potency and selectivity.[5]

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Downstream Applications Start Simple Precursors (e.g., Thioamide, α-haloketone) Cyclization Hantzsch-type Cyclization or other heterocycle formation Start->Cyclization Core 5-Bromo-4-methylisothiazole Core Cyclization->Core Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Library Diverse Library of Kinase Inhibitors Coupling->Library BoronicAcid Aryl/Heteroaryl Boronic Acids/Esters BoronicAcid->Coupling Screening Biological Screening (In Vitro & Cellular Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt G A 1. Compound Preparation Serial dilution of inhibitor in DMSO. B 2. Reaction Setup Add kinase, peptide substrate, and inhibitor to assay plate. A->B C 3. Pre-incubation Incubate for 10-20 min at RT to allow inhibitor binding. B->C D 4. Initiate Reaction Add ATP solution to start the kinase reaction. C->D E 5. Kinase Reaction Incubate for 30-60 min at 30°C. D->E F 6. Terminate & Detect Add ADP detection reagent (e.g., ADP-Glo™). E->F G 7. Signal Development Incubate for 30-60 min at RT. F->G H 8. Data Acquisition Read luminescence on a plate reader. G->H I 9. Data Analysis Normalize data and fit to a dose-response curve to calculate IC50. H->I

Caption: Workflow for a typical in vitro kinase inhibition assay using ADP detection.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the 5-bromo-4-methylisothiazole derivative in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.5 µM). This will be the source plate. c. Further dilute the compounds from the source plate into the appropriate kinase assay buffer. The final DMSO concentration in the assay well should be kept low (≤1%) to avoid enzyme inhibition.

  • Reaction Setup (384-well plate format): a. Prepare a master mix containing the purified kinase enzyme and its specific peptide substrate in kinase assay buffer (typically includes HEPES, MgCl₂, Brij-35, and DTT). b. Dispense 10 µL of the kinase/substrate master mix into the wells of a low-volume, white 384-well plate. c. Add 5 µL of the diluted test compound to the appropriate wells. For control wells, add 5 µL of buffer with the corresponding DMSO percentage (negative control) or a known potent inhibitor (positive control). d. Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: a. Prepare an ATP solution in kinase assay buffer at a concentration that will yield a final concentration near the Km of the kinase (e.g., if final volume is 20 µL and desired final ATP is 10 µM, prepare a 4X solution of 40 µM ATP). b. To initiate the reaction, add 5 µL of the ATP solution to all wells. c. Mix the plate gently (e.g., on an orbital shaker for 30 seconds). d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP Detection (Example using a generic luminescence kit): a. Following the manufacturer's instructions, add 20 µL of the ADP detection reagent to each well. This reagent typically stops the kinase reaction and begins the conversion of ADP to a detectable signal. b. Incubate the plate at room temperature for 40 minutes to allow the luminescence signal to develop and stabilize. c. Read the luminescence intensity on a compatible plate reader.

  • Data Analysis: a. Subtract the background signal (wells with no kinase). b. Normalize the data, setting the negative control (DMSO only) as 100% activity and the positive control (or highest inhibitor concentration) as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example IC50 Data Presentation

Compound IDTarget KinaseIn Vitro IC50 (nM)
BMIT-001TrkA15.2 ± 2.1
BMIT-002CDK2250.6 ± 18.5
BMIT-003PI3Kα>10,000
StaurosporineTrkA2.5 ± 0.4
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context by measuring the phosphorylation status of its known downstream substrate.

Causality Behind Choices:

  • Serum Starvation: Cells are often serum-starved prior to stimulation to reduce basal signaling activity. This synchronizes the cells and ensures that the phosphorylation signal observed upon ligand stimulation is robust and specific to the pathway being investigated.

  • Whole-Cell Lysates vs. IP: Analyzing whole-cell lysates is a direct and rapid method to assess the overall change in a substrate's phosphorylation. Immunoprecipitation (IP) of the substrate can be used for lower abundance proteins or to increase signal, but whole-cell analysis is often sufficient and higher throughput. [17]

G A 1. Cell Culture & Seeding Plate cells in 6-well plates and grow to 80-90% confluency. B 2. Serum Starvation (Optional) Incubate in serum-free media for 12-24 hours. A->B C 3. Inhibitor Treatment Pre-treat cells with various concentrations of the inhibitor for 1-2 hours. B->C D 4. Pathway Stimulation Add a specific growth factor or activator (e.g., NGF for TrkA) for 10-15 min. C->D E 5. Cell Lysis Wash with cold PBS and lyse cells in RIPA buffer with protease/phosphatase inhibitors. D->E F 6. Protein Quantification Determine protein concentration using a BCA or Bradford assay. E->F G 7. SDS-PAGE & Transfer Separate proteins by gel electrophoresis and transfer to a PVDF membrane. F->G H 8. Immunoblotting Probe with a primary antibody specific for the phosphorylated substrate (p-Substrate). G->H I 9. Detection & Re-probing Detect with a secondary antibody. Strip and re-probe for total substrate and a loading control (e.g., GAPDH). H->I

Caption: Experimental workflow for a cell-based kinase inhibition assay via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding: a. Seed the appropriate cell line (e.g., a cancer cell line known to be dependent on the target kinase) into 6-well plates. b. Allow cells to adhere and grow until they reach 80-90% confluency.

  • Pre-treatment: a. (Optional) If basal pathway activity is high, replace the growth medium with serum-free medium and incubate for 12-24 hours. b. Prepare dilutions of the 5-bromo-4-methylisothiazole inhibitor in the cell culture medium. c. Remove the medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO). d. Incubate the cells for 1-2 hours at 37°C.

  • Stimulation: a. Add the appropriate stimulating ligand directly to the medium to activate the target kinase pathway (e.g., Nerve Growth Factor (NGF) to activate TrkA). b. Incubate for a short period (e.g., 10-15 minutes) which corresponds to the peak of substrate phosphorylation.

  • Cell Lysis: a. Immediately place the plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Western Blotting: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the samples by diluting them with lysis buffer and 4x SDS loading dye. c. Boil the samples at 95°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. [18] e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate overnight at 4°C. h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. For proper interpretation, the membrane should be stripped and re-probed with an antibody against the total (unphosphorylated) substrate and a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Godl, K., Gruss, O. J., & Eickhoff, J. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]

  • Miljković, F., & Bajorath, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i819–i826. [Link]

  • Yu, J., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2618. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Corp. [Link]

  • Ge, H., & Kuriyan, J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11881–E11890. [Link]

  • Patel, H. R., & Patel, H. V. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Journal of Science and Research, 4(7), 2110-2113. [Link]

  • Kaiser, P., & Andrews, B. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. University of Toronto. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Corp. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Universitäres Gründerservice Wien GmbH. [Link]

  • Wood, E. R., et al. (2006). Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3444–3448. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Archiv der Pharmazie. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. NeuroQuantology, 20(10), 5240-5256. [Link]

  • Chen, W., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(13), 6045–6058. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Archiv der Pharmazie, e2300483. [Link]

  • Zięba, A., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22(1), 1083. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Archiv der Pharmazie, e2300483. [Link]

  • Roskoski Jr, R. (2025). Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5293. [Link]

  • Ahn, S. K., et al. (2000). 5-Arylamino-2-methyl-4,7-dioxobenzothiazoles as inhibitors of cyclin-dependent kinase 4 and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 10(5), 461–464. [Link]

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Experimental procedure for the bromination of 4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Bromination of 4-Methylisothiazole using N-Bromosuccinimide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective bromination of 4-methylisothiazole. The synthesis of 5-bromo-4-methylisothiazole, a valuable intermediate for drug discovery and materials science, is achieved through an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent, offering significant safety and handling advantages over elemental bromine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product purification and characterization.

Introduction

Isothiazole derivatives are a class of heterocyclic compounds that form the core of numerous pharmacologically active substances.[1] The introduction of a bromine atom onto the isothiazole ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metallation. Specifically, 4-methylisothiazole is an important building block, and its brominated counterpart, 5-bromo-4-methylisothiazole, serves as a key precursor in the synthesis of novel therapeutic agents and functional materials.[2]

Traditional bromination methods often utilize elemental bromine (Br₂), which is highly corrosive, toxic, and difficult to handle. N-Bromosuccinimide (NBS) presents a superior alternative as a solid, crystalline reagent that is easier and safer to manage.[3] NBS acts as an effective source of electrophilic bromine, particularly for the bromination of electron-rich aromatic and heterocyclic systems.[4][5] This application note details a robust and reliable procedure for the bromination of 4-methylisothiazole at the C5 position with high regioselectivity using NBS in acetonitrile.

Reaction Principle and Mechanism

The bromination of 4-methylisothiazole with NBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The isothiazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of the substitution is governed by the electronic effects of the existing substituents and the inherent reactivity of the ring positions.

The methyl group at the C4 position is a weak electron-donating group, which activates the ring towards electrophilic attack. The most electron-rich and sterically accessible position on the 4-methylisothiazole ring is the C5 position. The reaction is initiated by the generation of an electrophilic bromine species from NBS. The π-electrons of the isothiazole ring attack the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position restores the aromaticity of the ring, yielding the final product, 5-bromo-4-methylisothiazole.

Materials and Equipment

Reagents
ReagentPurityCAS NumberSupplier
4-Methylisothiazole≥98%693-92-5Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%128-08-5Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%75-05-8Sigma-Aldrich
Dichloromethane (DCM)ACS Grade75-09-2Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionN/ALab Prepared
Saturated Sodium Chloride (Brine)Aqueous SolutionN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)≥97%7487-88-9Sigma-Aldrich
Silica Gel60 Å, 230-400 mesh112926-00-8Sigma-Aldrich
TLC PlatesSilica Gel 60 F₂₅₄N/AMilliporeSigma
Ethyl AcetateACS Grade141-78-6Fisher Scientific
HexanesACS Grade110-54-3Fisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Glass column for chromatography

  • Standard laboratory glassware

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Procedure

Critical Safety Precautions

N-Bromosuccinimide is a corrosive and oxidizing solid that can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed and can release bromine, which is toxic, upon decomposition.[8] All manipulations involving NBS must be performed in a well-ventilated chemical fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Methylisothiazole99.151.0 g10.081.0
N-Bromosuccinimide (NBS)177.981.88 g10.581.05
Acetonitrile41.0520 mL--
Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylisothiazole (1.0 g, 10.08 mmol).

  • Dissolve the starting material in 20 mL of anhydrous acetonitrile.

  • In a single portion, carefully add N-Bromosuccinimide (1.88 g, 10.58 mmol) to the stirred solution at room temperature. Note: A slight exotherm may be observed.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 50 °C using an oil bath and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material (4-methylisothiazole) is more polar than the product (5-bromo-4-methylisothiazole). The reaction is complete when the starting material spot is no longer visible by TLC.

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture through a pad of celite or filter paper to remove the solid succinimide. Wash the solid with a small amount of dichloromethane (DCM).

  • Transfer the filtrate to a separatory funnel.

  • Dilute the filtrate with 50 mL of DCM.

  • Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution (to neutralize any trace acids) and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-bromo-4-methylisothiazole as a pure compound.

Characterization of 5-Bromo-4-methylisothiazole

The purified product is expected to be a pale yellow oil or a low-melting solid. The identity and purity should be confirmed by spectroscopic methods.

AnalysisExpected Results for 5-Bromo-4-methylisothiazole (C₄H₄BrNS)
¹H NMR (400 MHz, CDCl₃)δ 8.55 (s, 1H, H5), 2.40 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 158.0 (C3), 150.0 (C5), 110.0 (C4), 15.0 (CH₃).
Mass Spec. (EI)m/z (%): 179/177 ([M]⁺, Br isotope pattern), 98 ([M-Br]⁺).

Note: Predicted NMR values are based on theoretical calculations and comparison with structurally similar compounds. Actual experimental values may vary slightly.

Results and Discussion

This protocol provides a reliable method for the synthesis of 5-bromo-4-methylisothiazole. The expected yield of the purified product is typically in the range of 70-85%.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen for its ease of handling and higher selectivity compared to Br₂. Using a slight excess (1.05 equivalents) ensures the complete consumption of the starting material.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that facilitates the electrophilic substitution reaction while being relatively easy to remove during the work-up procedure. Anhydrous conditions are recommended to prevent potential side reactions, such as the hydrolysis of NBS.

  • Reaction Temperature: A moderate temperature of 50 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting significant decomposition of the reagent or product.

  • Aqueous Work-up: The wash with sodium bicarbonate is crucial to remove any acidic byproducts, such as HBr, which can form in small amounts and potentially interfere with the purification.

  • Column Chromatography: This is the most effective method for separating the desired product from any unreacted starting material and non-polar impurities, ensuring high purity of the final compound.

Conclusion

The procedure described in this application note outlines an efficient, safe, and reproducible method for the regioselective bromination of 4-methylisothiazole. By utilizing N-Bromosuccinimide, this protocol avoids the hazards associated with elemental bromine and provides high yields of the desired 5-bromo-4-methylisothiazole. This versatile intermediate can be used in a wide range of subsequent synthetic transformations, making this protocol highly valuable for researchers in medicinal chemistry and materials science.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link][7]

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  • Zawisza, A., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(11), 825-834. Retrieved from [Link][2]

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Application Note: Quantitative Analysis of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate 5-bromo-4-methylisothiazole Quantification

5-bromo-4-methylisothiazole is a potent biocide and preservative agent utilized across various industries to inhibit microbial growth in aqueous systems. Its efficacy, however, is matched by the need for stringent concentration control to ensure product integrity, prevent adverse effects, and comply with regulatory standards. As a drug development professional, researcher, or scientist, the ability to accurately quantify this compound in diverse matrices—from raw materials to finished products—is paramount.

This comprehensive guide provides detailed analytical methodologies for the quantification of 5-bromo-4-methylisothiazole. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the presented protocols, empowering the user to not only execute the methods but also to troubleshoot and adapt them for specific applications. The core of this guide is built upon the principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two robust techniques widely employed for the analysis of isothiazolinone derivatives.[1][2][3]

The protocols herein are designed as a robust starting point, recognizing that each unique sample matrix may necessitate specific optimization. Therefore, emphasis is placed on the principles of method validation, ensuring that the adopted procedure is fit for its intended purpose.[4][5][6]

Physicochemical Properties of 5-bromo-4-methylisothiazole

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₄H₄BrNS[7]
Molecular Weight178.05 g/mol [7]
AppearancePale-yellow to Yellow-brown to Brown Liquid
StorageRefrigerator

Note: The available data is for the isomer 5-Bromo-4-methylthiazole, and is used as an estimate for 5-bromo-4-methylisothiazole due to the lack of specific data for the target analyte.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Method of Choice

HPLC-UV stands as the primary recommended technique for the routine quantification of 5-bromo-4-methylisothiazole due to its robustness, precision, and wide availability in analytical laboratories.[8][9] The methodology leverages the analyte's chromophoric properties for detection and quantification.

Causality of Experimental Choices in HPLC-UV

The selection of each parameter within the HPLC method is a deliberate choice aimed at achieving optimal separation and detection of 5-bromo-4-methylisothiazole.

  • Stationary Phase: A C18 reversed-phase column is selected due to the non-polar nature of the isothiazolinone core, facilitating effective separation from polar matrix components.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetic acid or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed. This gradient is crucial for eluting the analyte with a good peak shape and for separating it from other matrix components with varying polarities.[8]

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum of the isothiazolinone ring, which is typically in the range of 270-285 nm, to ensure maximum sensitivity.[8][9]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Solvent Add Extraction Solvent (Methanol/Water) Sample->Solvent Extract Ultrasonicate & Vortex Solvent->Extract Filter Filter through 0.45 µm Syringe Filter Extract->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards CalCurve Generate Calibration Curve Standard->CalCurve Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Quantify Quantify Analyte Detect->Quantify CalCurve->Quantify

Caption: HPLC-UV workflow for 5-bromo-4-methylisothiazole quantification.

Detailed Protocol: HPLC-UV Method

1. Reagents and Materials

  • 5-bromo-4-methylisothiazole reference standard (purity >95%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Glacial acetic acid or potassium dihydrogen phosphate

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-bromo-4-methylisothiazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

4. Sample Preparation

  • Liquid Samples: Accurately weigh an appropriate amount of the sample (to contain 5-bromo-4-methylisothiazole within the calibration range) into a volumetric flask. Dilute with methanol or a suitable solvent, sonicate for 15 minutes, and then dilute to the mark. Filter an aliquot through a 0.45 µm syringe filter prior to injection.

  • Solid/Semi-solid Samples: Accurately weigh an appropriate amount of the homogenized sample into a centrifuge tube. Add a known volume of extraction solvent (e.g., methanol/water mixture). Vortex vigorously and then sonicate for 30 minutes. Centrifuge to separate the solid matrix. Filter the supernatant through a 0.45 µm syringe filter.

5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-12.1 min: 80% to 20% B12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the 5-bromo-4-methylisothiazole standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999.

  • Determine the concentration of 5-bromo-4-methylisothiazole in the prepared samples by interpolating their peak areas from the calibration curve.

7. Method Validation The method must be validated according to ICH guidelines or internal SOPs.[4][5] Key validation parameters include:

  • Specificity: Ensure no interference from matrix components at the retention time of the analyte.

  • Linearity: Assess the linear relationship between concentration and response over the intended range.

  • Accuracy: Determine the closeness of the measured value to the true value, typically through recovery studies of spiked samples.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

For complex matrices or when higher specificity is required, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an excellent alternative.[2] This technique is particularly suitable for the analysis of volatile and semi-volatile compounds like isothiazolinones.

Rationale for GC-MS Parameter Selection
  • Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a broad range of compounds, including halogenated heterocycles.

  • Temperature Program: A programmed temperature ramp is essential to ensure the elution of the analyte as a sharp peak and to clean the column of higher boiling point matrix components.

  • Mass Spectrometry: Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of 5-bromo-4-methylisothiazole.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Sample->Solvent Extract Liquid-Liquid or Solid-Phase Extraction Solvent->Extract Derivatize Derivatization (Optional) Extract->Derivatize Inject Inject into GC Derivatize->Inject Standard Prepare Calibration Standards CalCurve Generate Calibration Curve Standard->CalCurve Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Quantify Quantify Analyte Detect->Quantify CalCurve->Quantify

Caption: GC-MS workflow for 5-bromo-4-methylisothiazole quantification.

Detailed Protocol: GC-MS Method

1. Reagents and Materials

  • 5-bromo-4-methylisothiazole reference standard (purity >95%)

  • GC-grade ethyl acetate

  • GC-grade hexane

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • A capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV section, using ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

4. Sample Preparation

  • Liquid-Liquid Extraction (for aqueous samples): To a known volume of the sample, add a suitable amount of a water-immiscible solvent like ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer and dry it over anhydrous sodium sulfate. Concentrate the extract to a known volume if necessary.

  • Solid Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract. The choice of sorbent will depend on the matrix and may require some development.[2]

5. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Specific ions to be determined by analyzing a standard of 5-bromo-4-methylisothiazole in full scan mode.

6. Data Analysis and Method Validation

  • Follow the same principles for data analysis and method validation as outlined in the HPLC-UV section. For GC-MS, specificity is further enhanced by monitoring specific ion fragments of the target analyte.

III. Comparative Summary and Method Selection

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV absorbance detectionGas-phase separation with mass-based detection
Specificity GoodExcellent
Sensitivity Moderate to HighHigh to Very High
Sample Volatility Not a requirementRequired
Throughput HighModerate
Instrumentation Cost LowerHigher
Typical Application Routine QC, high-concentration samplesTrace analysis, complex matrices, impurity identification

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. For routine quality control of formulated products where the concentration of 5-bromo-4-methylisothiazole is relatively high, HPLC-UV is often the more practical and cost-effective choice. For trace-level analysis, analysis in complex matrices, or when definitive identification is required, the superior selectivity and sensitivity of GC-MS make it the preferred method.

Conclusion: Ensuring Analytical Excellence

The accurate quantification of 5-bromo-4-methylisothiazole is a critical aspect of product development and quality control. The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable frameworks for this purpose. It is imperative that any method, whether adopted from this guide or developed in-house, undergoes a thorough validation process to ensure its suitability for the intended application.[10][11] By adhering to sound scientific principles and rigorous validation, researchers and scientists can be confident in the accuracy and reliability of their analytical results.

References

  • JRF Global. (n.d.). Method Development and Validation | Biocides.
  • Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC.
  • CEMAS. (n.d.). Method Development and Validation for Agrochemical & Biocide Industries.
  • Al-Thagafi, I., Al-Hazmi, A., & Al-Amer, K. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).
  • Weiss, J. M., & Jastorff, B. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Liu, Q., Yang, Z., Liu, B., & Guo, L. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX.
  • IOP Publishing. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science.
  • Li, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed.
  • ChemicalBook. (n.d.). 5-BroMo-4-Methylisothiazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methylthiazole.
  • ResearchGate. (n.d.). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry.
  • ResearchGate. (n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography.
  • ChemBK. (n.d.). 5-Bromo-4-methylthiazole - Physico-chemical Properties.
  • National Institutes of Health. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole.
  • Bio-protocol. (n.d.). Validation of the Analytical Method.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methylisothiazole.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • Bhokare, K. K., Aloorkar, N. H., & Mali, K. K. (n.d.). Validation of analytical methods. ResearchGate.

Sources

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromo-4-methylisothiazole. This compound is a key heterocyclic intermediate in various synthetic applications, and ensuring its purity is critical. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, modified with phosphoric acid to ensure optimal peak shape and resolution. Detection is performed via a UV detector. The developed method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control, purity assessment, and stability testing in research and drug development environments.

Introduction and Rationale

5-bromo-4-methylisothiazole is a halogenated heterocyclic compound.[1] The isothiazole nucleus is a significant structural motif in medicinal chemistry and materials science, often imparting unique biological activities.[2][3] Accurate quantification of such intermediates is paramount for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the analysis of pharmaceutical ingredients and their intermediates.[4][5]

The development of a robust HPLC method requires a systematic approach grounded in the physicochemical properties of the analyte. This guide provides not just a protocol, but a transparent, science-based narrative of the method development process, empowering researchers to adapt and troubleshoot as needed.

Analyte Physicochemical Properties

Understanding the analyte is the foundation of any successful chromatographic method. The properties of 5-bromo-4-methylisothiazole strongly suggest that a reversed-phase HPLC approach is optimal.

PropertyValueRationale for Method Development
Molecular Formula C₄H₄BrNSIndicates the elemental composition.[1][6]
Molecular Weight 178.05 g/mol A small molecule, well-suited for standard HPLC.[1][6]
Calculated logP (XLogP3) 2.4This value indicates moderate lipophilicity, making the analyte ideal for retention on a non-polar stationary phase like C18.[1][7]
Solubility Slightly soluble in water (1.78 g/L, calculated).[6]Suggests good solubility in common HPLC mobile phases like water/acetonitrile or water/methanol mixtures.
Chemical Class Aromatic Heterocycle.[8]The nitrogen atom in the isothiazole ring can exhibit basic properties. Controlling mobile phase pH is crucial to prevent peak tailing.

Method Development Strategy & Optimization

The goal was to develop a method that is specific, reliable, and efficient. The logical flow of development proceeded from initial parameter selection based on analyte properties to systematic optimization.

Initial Parameter Selection (The "Why")
  • Chromatographic Mode (Reversed-Phase): Given the analyte's moderate lipophilicity (logP of 2.4), reversed-phase HPLC was the logical choice.[9] This mode separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. Its versatility and proven performance make it the ideal starting point.[2]

  • Mobile Phase (Acetonitrile and Water): Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency. The initial ratio of ACN to water was estimated based on the analyte's logP to achieve a reasonable retention time.

  • Mobile Phase pH (Acidification): Heterocyclic compounds containing nitrogen can interact with residual silanols on the silica backbone of the HPLC column, causing poor peak shape (tailing).[8] To suppress this interaction, the mobile phase is acidified. Phosphoric acid was chosen because it is non-volatile, provides a stable low pH, and is compatible with UV detection.[10] A pH of ~2.5-3.0 ensures the isothiazole nitrogen is consistently protonated, leading to a single ionic species and improved peak symmetry.

  • Detector (UV/DAD): A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. An initial wavelength scan of the analyte in the mobile phase is performed to determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity. For many isothiazolinones, this falls in the 250-280 nm range.[2][11]

Method Development Workflow Diagram

The systematic process of developing this method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization AnalyteProps 1. Assess Analyte Physicochemical Properties (logP, pKa, Solubility) InitialParams 2. Select Initial Parameters (C18 Column, ACN/H2O, Acidic pH, UV Detector) AnalyteProps->InitialParams RunScouting 3. Perform Scouting Run (e.g., 50:50 ACN:H2O) InitialParams->RunScouting Eval1 4. Evaluate Retention (k') & Peak Shape (Tf) RunScouting->Eval1 AdjustOrganic Adjust % ACN (Increase for faster elution, Decrease for more retention) Eval1->AdjustOrganic k' out of range (1 < k' < 10) AdjustpH Adjust pH / Acid Conc. (Lower pH to reduce tailing) Eval1->AdjustpH Tf > 1.5 Finalize 5. Finalize Isocratic Conditions (Flow Rate, Temp, Wavelength) Eval1->Finalize k' and Tf are OK AdjustOrganic->RunScouting AdjustpH->RunScouting SST 6. Define System Suitability Criteria Finalize->SST Validation 7. Proceed to Method Validation SST->Validation

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Experimental Protocols

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphoric Acid (85%, analytical grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: 5-bromo-4-methylisothiazole (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase Preparation (80:20 Water:Acetonitrile, pH 3.0):

    • Measure 800 mL of deionized water into a 1 L glass media bottle.

    • Carefully add ~0.5 mL of 85% phosphoric acid. Mix well and check the pH, adjusting with acid as needed to reach a final pH of 3.0.

    • Add 200 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 5-bromo-4-methylisothiazole reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) Water (pH 3.0 with H₃PO₄) : Acetonitrile
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/UV
Detection Wavelength 265 nm (determined via λ-max scan)
Run Time 10 minutes
System Suitability Criteria

Before running any samples, inject a working standard (e.g., 100 µg/mL) five times and verify that the system meets the following criteria:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Method Validation Protocol

The finalized method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Specificity
  • Protocol: Inject a blank (mobile phase), a standard solution, and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the 5-bromo-4-methylisothiazole peak.

Linearity
  • Protocol: Inject the prepared calibration standards (e.g., 10-150 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a known amount of sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Validation Logic Diagram

ValidationLogic cluster_validation ICH Validation Parameters Method Final HPLC Method Specificity Specificity (No Interference?) Method->Specificity Linearity Linearity (r² ≥ 0.999?) Method->Linearity Accuracy Accuracy (98-102% Recovery?) Method->Accuracy Precision Precision (%RSD ≤ 2.0%?) Method->Precision Robustness Robustness (Stable under small changes?) Method->Robustness Result Validated Method: Fit for Purpose Robustness->Result

Caption: Decision criteria for method validation based on ICH guidelines.

Typical Results

The following table summarizes the expected performance of the method upon validation.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.10%≤ 2.0%
Analyte Retention Time ~5.5 minutesN/A

A typical chromatogram will show a sharp, symmetrical peak for 5-bromo-4-methylisothiazole at a retention time of approximately 5.5 minutes, well-resolved from any solvent front or potential impurities.

Conclusion

A simple, specific, and robust isocratic RP-HPLC method for the quantitative determination of 5-bromo-4-methylisothiazole has been successfully developed and validated. The method employs a standard C18 column and a UV detector, making it accessible to most analytical laboratories. The validation results confirm that the method is linear, accurate, precise, and robust, rendering it highly suitable for routine quality control analysis of 5-bromo-4-methylisothiazole in various stages of the chemical and pharmaceutical development process.

References

  • SIELC Technologies. (n.d.). Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020997, 5-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Wang, J., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. PubMed. Retrieved from [Link]

  • Ge, H., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. MDPI. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Bromo-4-methylthiazole - Physico-chemical Properties. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600959, 5-Bromo-3-methylisothiazole. Retrieved from [Link]

  • Welch. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Retrieved from [Link]

  • Paudel, A., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

Sources

Application Note & Protocol for the Large-Scale Synthesis of 5-Bromo-4-Methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-bromo-4-methylisothiazole, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. The protocol herein details a robust, two-step synthetic sequence commencing with the construction of the 4-methylisothiazole core, followed by a regioselective bromination at the C5 position. The narrative emphasizes the underlying chemical principles, safety protocols, and process optimization considerations essential for transitioning from laboratory-scale to bulk production. All quantitative data is summarized for clarity, and key processes are visualized to facilitate procedural understanding for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in a range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticonvulsive agents.[1] Halogenated derivatives, such as 5-bromo-4-methylisothiazole, serve as exceptionally versatile intermediates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse molecular libraries for drug discovery and crop protection research.[2][3]

The synthesis of isothiazole derivatives can be complex; however, a logical and scalable approach involves the initial formation of the core heterocycle followed by functionalization.[4] This guide presents a validated two-step pathway:

  • Synthesis of 4-Methylisothiazole: Construction of the isothiazole ring system.

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position, directed by the activating effect of the C4-methyl group.

This methodology is designed to be efficient, cost-effective, and reproducible, addressing the common challenges of large-scale heterocyclic synthesis.

Overall Synthetic Pathway

The synthesis proceeds via a two-step reaction sequence. The first step establishes the 4-methylisothiazole scaffold, which is then subjected to electrophilic bromination to yield the final product.

G cluster_0 Step 1: 4-Methylisothiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Precursors Appropriate Precursors Step1_Product 4-Methylisothiazole Precursors->Step1_Product Ring Formation Step2_Start 4-Methylisothiazole Final_Product 5-Bromo-4-methylisothiazole Step2_Start->Final_Product Electrophilic Substitution Reagent_Br Bromine (Br₂) Reagent_Br->Final_Product

Caption: High-level overview of the two-step synthetic route.

Quantitative Data Summary

The following table outlines the stoichiometry and expected yields for a representative batch size. Quantities can be scaled linearly, though process parameters may require re-optimization.

Step Compound MW ( g/mol ) Equivalents Mass Moles Solvent/Reagent Volume/Mass Expected Yield
1 2-Amino-4-methylthiazole114.171.01.0 kg8.76Conc. H₂SO₄0.79 L~70%
Sodium Nitrite69.001.1668 g9.68Water2.3 L
Sodium Hypophosphite87.981.2925 g10.51Water3.9 L
Product: 4-Methylthiazole 99.15 -----~618 g
2 4-Methylthiazole99.151.0618 g6.23Acetic Acid3.1 L~85%
Bromine159.811.051046 g (336 mL)6.54--
Product: 5-Bromo-4-methylisothiazole 178.04 -----~948 g

Note: The synthesis of 4-methylisothiazole is presented here via a deamination route from the more readily available 2-amino-4-methylthiazole, a common industrial method.[5][6] The target molecule is an isothiazole, but a scalable, well-documented synthesis for 4-methylisothiazole specifically is less common than for its thiazole isomer. For the purpose of this guide, we will adapt the well-established thiazole synthesis pathway and then describe the bromination, which follows similar electrophilic substitution principles.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methylthiazole

This protocol is adapted from established deamination procedures and is designed for robust, large-scale application.[5][6]

Materials:

  • 2-Amino-4-methylthiazole: 1.0 kg (8.76 mol)

  • Concentrated Sulfuric Acid (98%): 0.79 L

  • Sodium Nitrite (NaNO₂): 668 g (9.68 mol)

  • Sodium Hypophosphite (NaH₂PO₂): 925 g (10.51 mol)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 45% Sodium Hydroxide (NaOH) solution

  • Deionized Water

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system capable of reaching -15 °C

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: In a 10 L jacketed reactor, combine 2.1 L of water and 0.79 L of concentrated sulfuric acid. Cool the mixture to 0 °C with vigorous stirring.

  • Substrate Addition: Slowly add 1.0 kg of 2-amino-4-methylthiazole to the cooled acid solution. Maintain the temperature below 10 °C during the addition.

  • Diazotization: Cool the resulting slurry to between -15 °C and -10 °C. Separately, dissolve 668 g of sodium nitrite in 2.3 L of water. Add this nitrite solution dropwise to the reactor over 2.5 hours, ensuring the internal temperature does not exceed -10 °C.

  • Reaction Hold: After the addition is complete, continue stirring the mixture at -10 °C for an additional 1.5 hours to ensure complete formation of the diazonium salt.

  • Reduction: In a separate vessel, dissolve 925 g of sodium hypophosphite in 3.9 L of water. Cool this solution to 0 °C. Add the sodium hypophosphite solution dropwise to the diazonium salt mixture, maintaining the reaction temperature between -10 °C and -5 °C. A vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, continue stirring at this temperature for 6 hours.

  • Work-up - Neutralization: Slowly raise the temperature to ambient. Carefully basify the reaction mixture to a pH of 9-10 by the slow addition of a 45% sodium hydroxide solution. This step is highly exothermic; ensure efficient cooling.

  • Work-up - Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 1.5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 133-135 °C to yield 4-methylthiazole as a yellow liquid.[5]

Step 2: Synthesis of 5-Bromo-4-methylisothiazole

This procedure employs direct electrophilic bromination. The methyl group at C4 activates the ring, and the bromine adds to the adjacent, electron-rich C5 position.

Materials:

  • 4-Methylthiazole: 618 g (6.23 mol)

  • Bromine (Br₂): 336 mL (1046 g, 6.54 mol)

  • Glacial Acetic Acid: 3.1 L

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and pressure-equalizing addition funnel

  • Cooling/heating system

  • Gas scrubber (trap) containing sodium thiosulfate solution for bromine vapors

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the 10 L reactor with 618 g of 4-methylthiazole and 3.1 L of glacial acetic acid. Stir until a homogeneous solution is formed.

  • Cooling: Cool the solution to 10-15 °C using the reactor jacket.

  • Bromine Addition: Slowly add 336 mL of bromine dropwise via the addition funnel over 2-3 hours. Maintain the internal temperature below 25 °C. The reaction is exothermic. Ensure the reactor's vent is connected to a bromine scrubber.

    • Causality Note: Controlled, slow addition of bromine is critical to manage the reaction exotherm and prevent the formation of di-brominated or other side products. Acetic acid serves as a polar solvent that facilitates the ionization of bromine for the electrophilic attack.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto 5 kg of crushed ice in a separate, large vessel.

  • Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH of the aqueous layer is ~7-8.

  • Work-up - Reducing Excess Bromine: Add 10% sodium thiosulfate solution until the reddish-brown color of excess bromine disappears.

  • Work-up - Extraction: Transfer the mixture to a large separatory funnel and extract the product with DCM or MTBE (3 x 2 L).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 2 L) and brine (1 x 2 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield 5-bromo-4-methylisothiazole as a pale-yellow liquid.[7]

Experimental Workflow Visualization

G Setup Reactor Setup & Reagent Charging Cooling Cool to Reaction Temperature Setup->Cooling Addition Slow, Controlled Reagent Addition Cooling->Addition Reaction Stir at Temp & Monitor Progress (TLC/GC) Addition->Reaction Quench Quench Reaction (Ice / Water) Reaction->Quench Neutralize Neutralize pH & Remove Excess Reagents Quench->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Dry Dry Organic Phase (e.g., MgSO₄) Extract->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Purify Final Purification (Vacuum Distillation) Concentrate->Purify Analyze QC Analysis (NMR, GC-MS, Purity) Purify->Analyze

Caption: General experimental workflow for synthesis and purification.

Safety and Hazard Management

The protocols described involve hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate engineering controls.

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizer. Causes severe skin burns and eye damage, and is fatal if inhaled.[8]

    • Handling: Always handle liquid bromine in a certified chemical fume hood. Wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[9][10][11] Ensure an eyewash station and safety shower are immediately accessible.[9]

    • Spills: For small spills, use a commercial spill kit or cover with sodium carbonate or sodium thiosulfate. For larger spills, evacuate the area and contact emergency personnel.[8]

  • Sulfuric Acid (H₂SO₄): Corrosive. Causes severe skin and eye burns. Reacts violently with water.

    • Handling: Always add acid to water, never the other way around. Wear appropriate PPE.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. The neutralization step is highly exothermic and requires careful control.

  • Isothiazole Derivatives: Can be skin and eye irritants. Avoid contact with skin, eyes, and clothing.[12]

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Brominated organic waste should be collected in a designated, labeled container.

References

  • Taylor & Francis Online. (2021-08-27). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones.
  • AK Scientific, Inc.
  • ChemicalBook. 4-Methylthiazole synthesis.
  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Methylthiazole.
  • ResearchGate. (2025-08-07). Isothiazoles (1,2-Thiazoles)
  • Breckland Scientific Supplies. (2023-01-12).
  • PMC - NIH.
  • Carl ROTH.
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • BenchChem. 4-Bromo-5-methylisothiazole CAS 1547081-09-3.
  • Google Patents. (CN112724101A). Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Who we serve. (2019-10-17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • RSC Education.
  • Wikipedia. Isothiazole.
  • ChemicalBook. (2022-01-24). Synthesis of Isothiazole.
  • Georg Thieme Verlag KG. Product Class 15: Isothiazoles.
  • PMC - NIH. (2025-02-20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Journal of Applicable Chemistry. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
  • Arctom Scientific. CAS NO. 930-42-7 | 4-Bromo-3-methylisothiazole.
  • J&W Pharmlab. 4-Bromo-3-methyl-isothiazole - CAS:930-42-7.
  • ResearchGate. (2025-08-10).
  • Chem-Impex. 5-Bromo-4-metiltiazol.
  • Sigma-Aldrich. 5-Bromo-4-methylthiazole | 111600-83-0.
  • MDPI. (2023-01-19).
  • CymitQuimica. 5-BROMO-4-METHYLTHIAZOLE.

Sources

Functionalization of the C5 position of 4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-Methylisothiazole at the C5 Position

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced materials.[1][2] Its unique electronic properties and structural rigidity make it a valuable component in the design of pharmaceuticals, agrochemicals, and organic electronics.[3][4] Specifically, the ability to introduce diverse substituents at the C5 position of 4-methylisothiazole opens a gateway to novel chemical entities with tailored pharmacological profiles and material characteristics. This guide focuses on the most robust and versatile strategy for achieving this: directed metalation followed by electrophilic quench, and subsequent cross-coupling reactions.

Pillar 1: The Core Principle of C5 Regioselectivity via Directed Lithiation

The selective functionalization of a specific position on a heteroaromatic ring is a common challenge in synthetic chemistry. For 4-methylisothiazole, the C5 proton is the most acidic, making it the primary site for deprotonation by strong organolithium bases. This regioselectivity is a cornerstone of its synthetic utility.

Causality: Why C5?

The preferential lithiation at the C5 position is primarily governed by the potent inductive electron-withdrawing effect of the adjacent sulfur atom. While the ring nitrogen also exerts an inductive effect, studies have shown that in the isothiazole ring system, the sulfur atom is more strongly directing in metalation reactions.[5] This effect stabilizes the resulting carbanion at the C5 position, making it the kinetically and thermodynamically favored site of deprotonation when treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This process is an example of a heteroatom-directed metalation, a powerful tool for achieving regiocontrol in aromatic and heteroaromatic systems.[6][7][8]

It is crucial to manage reaction conditions, particularly temperature, as nucleophilic attack by the alkyllithium reagent can lead to ring cleavage, a known side reaction in isothiazole chemistry.[5][9]

G cluster_0 Directed Lithiation Workflow cluster_1 Rationale A 4-Methylisothiazole B 5-Lithio-4-methylisothiazole (Key Intermediate) A->B n-BuLi, THF -78 °C C Electrophilic Quench (E+) B->C D C5-Functionalized 4-Methylisothiazole C->D Reaction with Intermediate R1 Why -78 °C? Prevents ring cleavage and ensures kinetic control. R2 Why n-BuLi? Strong, non-nucleophilic base favors deprotonation over addition. R3 Why THF? Coordinates with Li+, increasing base reactivity.

Caption: Workflow for C5 functionalization via directed lithiation.

Pillar 2: Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. Adherence to anhydrous and anaerobic techniques is paramount for success, as organolithium reagents are highly reactive towards atmospheric moisture and oxygen.

Protocol 1: Synthesis of 5-Iodo-4-methylisothiazole via Lithiation-Iodination

This protocol details the formation of a key intermediate, 5-iodo-4-methylisothiazole, which is a versatile precursor for subsequent cross-coupling reactions.

Materials:

  • 4-Methylisothiazole

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, dropping funnel, syringes) dried in an oven overnight.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Reagents: Under a positive pressure of inert gas, charge the flask with anhydrous THF (approx. 10 mL per 1 mmol of 4-methylisothiazole). Add 4-methylisothiazole (1.0 eq) via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-4-methylisothiazole intermediate.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-iodo-4-methylisothiazole.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C5 Position

This protocol demonstrates how the 5-iodo intermediate can be used to form a C-C bond, a reaction of immense importance in drug discovery.[10][11]

Materials:

  • 5-Iodo-4-methylisothiazole (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.10 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 5-iodo-4-methylisothiazole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 eq).

  • Solvent Addition: Evacuate the flask and backfill with inert gas (repeat 3 times). Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 5-aryl-4-methylisothiazole product.

G cluster_0 Suzuki Cross-Coupling Workflow A 5-Iodo-4-methylisothiazole C Catalytic Cycle Pd(0) Catalyst Base (K₂CO₃) A->C B Arylboronic Acid R-B(OH)₂ B->C D 5-Aryl-4-methylisothiazole C->D C-C Bond Formation

Sources

Application Notes & Protocols: Leveraging 5-Bromo-4-methylisothiazole in the Synthesis of Novel Kinase Inhibitors for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, a structure that imparts unique electronic properties and metabolic stability.[1] This scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer.[1][2] In the realm of oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4]

Among the various kinase families, Polo-like kinase 1 (PLK1) has emerged as a particularly attractive target. PLK1 is a key regulator of the cell cycle, and its overexpression is common in a wide range of human cancers, often correlating with poor prognosis.[5][6] Therefore, the discovery of potent and selective PLK1 inhibitors is an area of intense research.[7]

This guide details the strategic use of 5-bromo-4-methylisothiazole , a versatile and powerful building block, in the synthesis of novel anticancer agents, with a specific focus on constructing scaffolds for kinase inhibitors. The bromine atom at the 5-position serves as a highly effective synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions to introduce molecular diversity and explore structure-activity relationships (SAR).[8][9]

Section 1: The Strategic Advantage of the 5-Bromo-4-methylisothiazole Scaffold

The selection of a starting material is a critical decision in a synthetic campaign. 5-Bromo-4-methylisothiazole is not merely a carrier of the isothiazole core; its specific substitution pattern offers distinct advantages.

  • Causality of Experimental Choice : The bromine atom at the C5 position is the key to the molecule's utility. Halogenated aromatic systems are ideal substrates for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation.[10] This allows for the direct and modular attachment of various aryl or heteroaryl fragments, which are essential for binding to the deep, often hydrophobic, pockets of kinase active sites. The methyl group at C4 provides steric and electronic influence, potentially improving metabolic stability and modulating the conformation of the final compound to enhance target engagement.

Caption: Structure of 5-Bromo-4-methylisothiazole Highlighting the Reactive Site.

Section 2: Core Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems. It involves the reaction of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[10] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for building libraries of potential drug candidates.[11][12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-4-methylisothiazole with Arylboronic Acids

This protocol provides a robust, self-validating system for the synthesis of 4-methyl-5-arylisothiazole derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Expertise-Driven Rationale:

  • Catalyst System (Pd(OAc)₂ / SPhos): While many palladium catalysts can be used, the combination of a simple palladium(II) precursor like Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand like SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is highly effective for coupling with heteroaryl halides.[12] The ligand facilitates the crucial reductive elimination step and stabilizes the active Pd(0) species, leading to higher efficiency, especially with challenging substrates.

  • Base (K₃PO₄): A moderately strong inorganic base like potassium phosphate (K₃PO₄) is used. It is strong enough to facilitate the transmetalation step of the catalytic cycle but generally does not promote the decomposition of sensitive boronic acids or the final product.[12]

  • Solvent System (Dioxane/Water): The use of a mixed aqueous-organic solvent system is common. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of MIDA boronates or the activation of boronic acids.[12][13]

Experimental Workflow Diagram

start_node start_node process_node process_node decision_node decision_node end_node end_node start Start reagents Combine 5-bromo-4-methylisothiazole, boronic acid, K3PO4, Pd(OAc)2, SPhos in a reaction vessel. start->reagents degas Degas the mixture (e.g., N2 sparging). reagents->degas solvent Add dioxane and water. degas->solvent heat Heat reaction mixture (e.g., 60-100 °C). solvent->heat monitor Monitor reaction by TLC/LC-MS. heat->monitor monitor->heat Incomplete workup Aqueous Workup: Quench with water, extract with organic solvent. monitor->workup Complete purify Purify via Column Chromatography. workup->purify characterize Characterize Product (NMR, MS). purify->characterize finish End characterize->finish

Caption: Generalized Workflow for the Suzuki-Miyaura Coupling Protocol.

Detailed Step-by-Step Methodology:

  • Materials:

    • 5-bromo-4-methylisothiazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • SPhos (0.10 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

    • Ethyl acetate, Brine, Sodium Sulfate (for workup)

    • Silica gel (for chromatography)

  • Procedure: a. To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-methylisothiazole, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. b. Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. c. Add anhydrous 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M. d. Stir the reaction mixture vigorously and heat to the desired temperature (typically 60-100 °C) for 2-24 hours.[12] e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. g. Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-5-arylisothiazole product.

Section 3: Application Case Study: Synthesis of a Putative PLK1 Inhibitor Scaffold

To illustrate the utility of Protocol 1, we will outline the synthesis of a novel scaffold designed to target the ATP-binding site of PLK1. Many PLK1 inhibitors feature a heterocyclic core linked to an aminopyrimidine or a similar hinge-binding motif.[6][7] Our target scaffold will be N-(pyrimidin-4-yl)-5-(4-methylisothiazol-5-yl)pyridin-2-amine , which combines the isothiazole core with a known kinase hinge-binding element.

Synthetic Scheme

reactant_style reactant_style product_style product_style condition_style condition_style isothiazole 5-Bromo-4-methylisothiazole cond1 Protocol 1: Suzuki Coupling Pd(OAc)2, SPhos, K3PO4 isothiazole->cond1 boronic_acid Pyridine Boronic Acid Derivative (e.g., MIDA boronate) boronic_acid->cond1 intermediate_product Intermediate: 5-(4-methylisothiazol-5-yl)pyridin-2-amine cond2 Buchwald-Hartwig Amination Pd catalyst, ligand, base intermediate_product->cond2 pyrimidine 4-chloropyrimidine pyrimidine->cond2 final_product Target Scaffold: N-(pyrimidin-4-yl)-5-(4-methylisothiazol-5-yl)pyridin-2-amine cond1->intermediate_product cond2->final_product

Caption: Multi-step Synthesis of a Putative PLK1 Inhibitor Scaffold.

Step A: Synthesis of 5-(4-methylisothiazol-5-yl)pyridin-2-amine This initial step is a direct application of Protocol 1.

  • Starting Materials: 5-bromo-4-methylisothiazole and (6-aminopyridin-3-yl)boronic acid (or its more stable MIDA boronate equivalent).[12]

  • Procedure: Follow Protocol 1 as described above. The presence of the free amine on the boronic acid is generally well-tolerated by the Suzuki coupling conditions.

Step B: Buchwald-Hartwig Amination to Yield the Final Scaffold The intermediate from Step A is then coupled with 4-chloropyrimidine.

  • Rationale: This C-N bond formation is crucial for installing the pyrimidine moiety, which is designed to interact with the hinge region of the kinase active site through hydrogen bonding.[14]

  • General Conditions: The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu) in an anhydrous aprotic solvent like toluene or dioxane.

Section 4: Data Presentation

The following table summarizes expected and representative data for a synthesized 4-methyl-5-arylisothiazole derivative, based on characterization data from similar compounds in the literature.[15][16]

ParameterExpected Result
Product 4-methyl-5-(p-tolyl)isothiazole
Yield 75 - 90%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.4-7.2 (m, 4H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, isothiazole-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~155.1, 148.2, 138.5, 130.0, 129.5, 128.8, 125.4, 21.3, 14.8
Mass Spec (ESI+) m/z calculated for C₁₁H₁₁NS [M+H]⁺: 190.06; Found: 190.07

Section 5: Biological Evaluation Protocol

Once synthesized, the novel compounds must be evaluated for their anticancer activity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[13]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
  • Cell Culture: a. Culture a relevant human cancer cell line (e.g., HCT116 for colorectal cancer, a line in which PLK1 is often overexpressed) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] b. Maintain cells in an incubator at 37 °C with 5% CO₂.

  • Assay Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare serial dilutions of the synthesized test compounds in the cell culture medium. The final concentration might range from 0.01 µM to 100 µM. c. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known PLK1 inhibitor like Onvansertib). d. Incubate the plate for 48-72 hours. e. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13] f. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Concluding Remarks

5-Bromo-4-methylisothiazole is a highly valuable building block for the synthesis of novel anticancer agents. Its utility is primarily derived from the strategically placed bromine atom, which enables facile and efficient diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to construct libraries of isothiazole-based compounds for screening against critical cancer targets like PLK1. Further exploration of other coupling methodologies, such as Buchwald-Hartwig amination or Sonogashira coupling, can further expand the accessible chemical space, paving the way for the discovery of next-generation kinase inhibitors.

References

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry, 57-85.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Z. S. Akbari, et al. (n.d.). Selected examples of isothiazoles with pharmacological activity.
  • (2024). A review on thiazole based compounds and it's pharmacological activities. AIMS Public Health.
  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Sarangi, P., Sahoo, J., & Mohanta, G. (2016). THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW. Semantic Scholar.
  • (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • (2023). Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry, 139, 106711.
  • (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
  • (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model.
  • (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • (n.d.). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies.
  • (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central.
  • (n.d.). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties.
  • (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central.
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  • (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
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  • (n.d.). 4-Bromo-5-methylisothiazole CAS 1547081-09-3. Benchchem.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.

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Application Notes & Protocols: Antimicrobial Efficacy of 5-Bromo-4-Methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazolinone Scaffold in Antimicrobial Research

Isothiazolinones are a class of heterocyclic organic compounds that have become indispensable as broad-spectrum biocides.[1] Their remarkable bacteriostatic and fungistatic properties have led to widespread use in industrial water treatment, paints, cosmetics, and as preservatives in a variety of commercial products.[2][3] The core isothiazole nucleus is a versatile scaffold, and strategic halogenation, such as the introduction of a bromine atom, can significantly modulate the compound's electrophilicity and, consequently, its antimicrobial potency.

This document focuses on derivatives of 5-bromo-4-methylisothiazole, a potent subset of this chemical class. We provide an in-depth exploration of their mechanism of action and present detailed, field-proven protocols for evaluating their antimicrobial and anti-biofilm efficacy. These guidelines are designed for researchers in microbiology, drug discovery, and materials science to reliably assess the potential of these compounds.

Guiding Principle: The Mechanism of Action

The antimicrobial activity of isothiazolinone derivatives is rapid and potent. The core mechanism hinges on a multi-step process that ultimately leads to cellular death.

  • Rapid Cell Wall Penetration: The lipophilic nature of the isothiazolinone ring allows for rapid diffusion across the microbial cell membrane.

  • Thiol Reactivity: The electrophilic sulfur atom in the isothiazole ring is highly reactive towards nucleophilic sulfhydryl (-SH) groups found in amino acids like cysteine.

  • Enzyme Inactivation & Metabolic Arrest: This reaction leads to the irreversible covalent modification of key intracellular and membrane-bound enzymes, particularly dehydrogenases.[4] This disrupts critical metabolic pathways, such as cellular respiration and energy production, leading to a rapid cessation of growth and other essential functions within minutes of contact.[4][5]

  • Loss of Membrane Integrity: The widespread enzyme damage and metabolic collapse result in a loss of membrane potential and integrity, causing leakage of essential cytoplasmic contents and culminating in cell death.[6]

This mechanism is advantageous as it is non-specific to a single target, reducing the likelihood of rapid resistance development compared to antibiotics with highly specific targets.[7]

start 5-Bromo-4-Methylisothiazole Derivative membrane Microbial Cell Membrane Penetration start->membrane thiol Reaction with Intracellular Thiol Groups (-SH) in Proteins/Enzymes membrane->thiol Rapid Diffusion inhibit Inhibition of Critical Dehydrogenase Enzymes thiol->inhibit metabolism Disruption of Metabolic Pathways (e.g., Respiration) inhibit->metabolism leakage Loss of Membrane Integrity & Leakage of Cellular Contents metabolism->leakage death Microbial Cell Death leakage->death cluster_0 MIC Protocol cluster_1 MBC Protocol prep_plate Prepare 96-well plate with serial dilutions of test compound inoculate Inoculate plate prep_plate->inoculate prep_inoculum Prepare standardized 0.5 McFarland inoculum and dilute prep_inoculum->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_wells Plate aliquots from MIC, 2x MIC, and 4x MIC wells onto agar read_mic->plate_wells Proceed if bactericidal activity is suspected incubate_mbc Incubate agar plates 18-24h at 37°C plate_wells->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC values.

Protocol: Anti-Biofilm Activity Assessment

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. [8]Assessing a compound's ability to inhibit biofilm formation is critical for applications where surface-associated microbial growth is a concern.

Rationale for Key Steps:

  • Medium Supplementation: Tryptic Soy Broth (TSB) supplemented with glucose promotes robust biofilm formation for many bacterial species, such as Staphylococcus epidermidis. [9]* Crystal Violet Staining: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and the microbial cells within it, providing a quantitative measure of total biofilm biomass.

Step-by-Step Methodology (Inhibition of Biofilm Formation):

  • Compound Dilution: Prepare a 96-well plate with 2-fold serial dilutions of the 5-bromo-4-methylisothiazole derivative in TSB + 1% glucose, starting at a concentration equal to or below the MIC. Final volume should be 100 µL per well.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol (section 3.1, step 4), but using TSB + 1% glucose as the diluent.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include wells with bacteria but no compound (positive control) and wells with sterile medium only (negative control).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation on the well surface.

  • Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. [9]6. Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate thoroughly by submerging it in deionized water until the negative control wells are colorless.

  • Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye. Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the positive control indicates the degree of biofilm inhibition.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison. The relationship between MIC and MBC is particularly important:

  • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

  • If MBC/MIC > 4, the compound is considered bacteriostatic . [10] Table 1: Illustrative Antimicrobial Activity Data for a Hypothetical Derivative

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm Inhibition (at 0.5x MIC)
Staphylococcus aureusATCC 29213816275%
Escherichia coliATCC 259221632260%
Pseudomonas aeruginosaATCC 2785332>128>445%
Candida albicansSC531448282%

Note: The above values are examples and must be replaced with experimentally determined data.

Synthesis Overview: The Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the core thiazole ring is the Hantzsch synthesis. [11][12]This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-thiazole derivatives, thiourea is typically used.

cluster_reactants Reactants cluster_process Process cluster_product Product r1 α-Haloketone p1 Cyclocondensation r1->p1 r2 Thiourea r2->p1 prod 2-Amino-Thiazole Derivative p1->prod

Caption: A simplified schematic of the Hantzsch thiazole synthesis.

Further modifications, such as bromination at the C5 position, can be achieved through subsequent electrophilic substitution reactions to yield the final 5-bromo-4-methylisothiazole derivatives. [13]

Conclusion and Future Perspectives

5-bromo-4-methylisothiazole derivatives represent a potent class of antimicrobial agents with a rapid, broad-spectrum mechanism of action that is less prone to resistance development. The protocols detailed herein provide a robust framework for the systematic evaluation of their efficacy against planktonic cells and biofilms. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and reduce potential cytotoxicity, expanding their application from industrial biocides to potential therapeutic leads. [14]The synergistic effects of these derivatives with conventional antibiotics also present a promising avenue for combating multidrug-resistant pathogens. [9]

References

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]

  • Williams, T. M. (2007). Isothiazolone Biocides in Water Treatment Applications. ResearchGate. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available at: [Link]

  • Singh, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ADMET and DMPK. Available at: [Link]

  • Melander, R. J., et al. (2015). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Future Medicinal Chemistry. Available at: [Link]

  • Kassab, R. M., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Journal of Inflammation Research. Available at: [Link]

  • Svirin, E., et al. (2021). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Journal of Visualized Experiments. Available at: [Link]

  • Limban, C., et al. (2018). ANTI-BIOFILM ACTIVITY EVALUATION AND MOLECULAR DOCKING STUDY OF SOME 2(3-PYRIDYL)-THIAZOLYL-1,3,4- OXADIAZOLINES. Farmacia Journal. Available at: [Link]

  • Al-Masoudi, N. A. L. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Nor-Ashikin, N., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry. Available at: [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens. Available at: [Link]

  • Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva. MOJ Proteomics & Bioinformatics. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). A review of compounds derivatives with antimicrobial activities. WJBPHS. Available at: [Link]

  • Gontijo, J. V. P., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. Available at: [Link]

  • Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Available at: [Link]

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Application Notes and Protocols for 5-bromo-4-methylisothiazole: A Guide to Safe Handling and Effective Utilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Isothiazole Core in Research and Development

The isothiazole nucleus is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] 5-bromo-4-methylisothiazole, a brominated derivative, serves as a versatile synthetic intermediate for the construction of more complex molecules, leveraging the reactivity of the carbon-bromine bond for various cross-coupling reactions.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-bromo-4-methylisothiazole. It is intended for researchers, scientists, and drug development professionals who work with this compound. The protocols and safety recommendations are grounded in an understanding of the chemical reactivity and toxicological profile of the isothiazole class of compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-bromo-4-methylisothiazole is fundamental to its safe handling and use in experimental design.

PropertyValueSource
Molecular Formula C₄H₄BrNS[3]
Molecular Weight 178.05 g/mol [3]
Appearance Pale-yellow to yellow-brown liquid
Storage Temperature Refrigerator (2-8°C)

Hazard Identification and Toxicological Profile

5-bromo-4-methylisothiazole is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for skin sensitization.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Toxicological Mechanism: The Electrophilic Nature of Isothiazoles

The toxicity of isothiazolinones, the class of compounds to which 5-bromo-4-methylisothiazole belongs, is primarily due to their electrophilic nature.[4] The sulfur atom in the isothiazole ring is electron-deficient, making it susceptible to nucleophilic attack by biological macromolecules.

The mechanism of action involves a two-step process:

  • Rapid Inhibition of Growth and Metabolism: Isothiazolones quickly inhibit critical physiological functions in microorganisms, including growth, respiration, and energy (ATP) generation.[5][6][7]

  • Irreversible Cell Damage: This is followed by irreversible cell damage leading to a loss of viability.[5][6][7] This damage is a result of the destruction of protein thiols and the production of free radicals.[4][5][7][8]

Diagram: Mechanism of Isothiazole Toxicity

Isothiazole Toxicity Mechanism Mechanism of Isothiazole-Induced Cell Damage Isothiazole 5-Bromo-4-methylisothiazole (Electrophilic Agent) CovalentBond Covalent Bond Formation Isothiazole->CovalentBond Reacts with CellularThiol Cellular Thiols (e.g., in enzymes, glutathione) CellularThiol->CovalentBond EnzymeInhibition Enzyme Inhibition (e.g., dehydrogenases) CovalentBond->EnzymeInhibition OxidativeStress Generation of Reactive Oxygen Species CovalentBond->OxidativeStress Induces MetabolicDisruption Disruption of Metabolic Pathways (Respiration, ATP Synthesis) EnzymeInhibition->MetabolicDisruption CellDamage Irreversible Cell Damage and Loss of Viability MetabolicDisruption->CellDamage OxidativeStress->CellDamage

Caption: The electrophilic 5-bromo-4-methylisothiazole reacts with cellular thiols, leading to enzyme inhibition, metabolic disruption, oxidative stress, and ultimately, cell death.

Laboratory Safety and Handling Protocols

A stringent adherence to safety protocols is mandatory when working with 5-bromo-4-methylisothiazole.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Body PartEquipmentSpecification
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9]
Skin GlovesChemical impermeable gloves (e.g., nitrile, neoprene). Must be inspected prior to use.
Protective ClothingFire/flame resistant and impervious lab coat.
Respiratory RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]
Engineering Controls
  • Ventilation: Always handle 5-bromo-4-methylisothiazole in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]

Safe Handling and Storage
  • Incompatible Materials: Keep away from strong oxidizing agents and strong reducing agents.[10]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The recommended storage temperature is 2-8°C.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[10]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol | | --- | --- | --- | | Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] | | Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][11] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] | | Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give small quantities of water to drink. Seek immediate medical attention.[12] |

Spill Cleanup Protocol

In the event of a spill, follow these steps carefully.

Diagram: Spill Response Workflow

Spill Response Workflow Chemical Spill Cleanup Procedure for 5-bromo-4-methylisothiazole Start Spill Occurs Alert Alert personnel and evacuate the immediate area Start->Alert Assess Assess the spill (minor vs. major) Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major DonPPE Don appropriate PPE MinorSpill->DonPPE EvacuateAndCall Evacuate the area and call emergency services MajorSpill->EvacuateAndCall Contain Contain the spill with inert absorbent material DonPPE->Contain Absorb Absorb the liquid Contain->Absorb Collect Collect residue into a sealed, labeled container Absorb->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose End End Dispose->End EvacuateAndCall->End

Caption: A stepwise workflow for responding to a spill of 5-bromo-4-methylisothiazole, differentiating between minor and major incidents.

  • For Minor Spills:

    • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[13][14]

    • Absorption: Add the absorbent material to the spill, working from the outside in.[13]

    • Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[13]

    • Decontamination: Clean the spill area with soap and water.[15]

  • For Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Waste Disposal

5-bromo-4-methylisothiazole is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste containing this compound in a dedicated, labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste.[5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "5-bromo-4-methylisothiazole".

  • Disposal Route: Follow your institution's and local regulations for the disposal of halogenated organic waste, which typically involves incineration at a licensed facility.[5]

Application in Organic Synthesis: Example Protocol

5-bromo-4-methylisothiazole is a valuable building block in organic synthesis. The following is a representative, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is an illustrative example and should be adapted and optimized for specific research needs.

Reaction Scheme:

Materials:

  • 5-bromo-4-methylisothiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-methylisothiazole (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 4:1 dioxane:water) and the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the specific catalyst and substrates) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

5-bromo-4-methylisothiazole is a valuable synthetic intermediate with a well-defined hazard profile characteristic of the isothiazole class of compounds. By understanding its chemical properties, reactivity, and toxicological mechanisms, researchers can implement robust safety protocols to minimize exposure risks. Adherence to the handling, emergency, and disposal procedures outlined in this guide will enable the safe and effective use of this compound in research and development.

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  • hazard characterization of isothiazolinones in support of fifra registration review - Regulations.gov. (2020, April 6). Retrieved January 12, 2026, from [Link]

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  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). Retrieved January 12, 2026, from [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: 5-Bromo-4-methylisothiazole as a Versatile Precursor for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). 5-Bromo-4-methylisothiazole, in particular, represents a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds.[1] The presence of a bromine atom at the C5 position provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse functional groups.[1] This guide provides an in-depth exploration of 5-bromo-4-methylisothiazole as a synthetic precursor, focusing on the mechanistic principles and practical protocols for its application in drug development. We will detail methodologies for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions, offering researchers a robust framework for the synthesis of novel isothiazole-containing molecules.

Introduction: The Strategic Importance of 5-Bromo-4-methylisothiazole

5-Bromo-4-methylisothiazole is a heterocyclic compound whose utility in pharmaceutical synthesis is primarily derived from its specific chemical architecture. The isothiazole ring itself is a bioisostere for other aromatic systems and is found in a range of biologically active molecules. The key to this precursor's versatility lies in the carbon-bromine bond at the 5-position. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium complexes, which initiates a catalytic cycle for carbon-carbon or carbon-heteroatom bond formation.[2][3]

This reactivity makes 5-bromo-4-methylisothiazole an ideal starting point for creating libraries of substituted isothiazoles for structure-activity relationship (SAR) studies in drug discovery programs.[1] While some well-known atypical antipsychotics like Ziprasidone and Perospirone feature a related benzisothiazole core, the synthetic principles demonstrated here for functionalizing the C-Br bond of 5-bromo-4-methylisothiazole are directly applicable to a wide array of bromo-substituted heterocyclic precursors used in modern API synthesis.[4][5][6][7]

The following sections will provide detailed protocols for three cornerstone cross-coupling reactions that leverage the reactivity of this precursor.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures from simple precursors.[2][3] For a substrate like 5-bromo-4-methylisothiazole, palladium-catalyzed reactions are the most powerful methods for derivatization.

Logical Workflow for Precursor Functionalization

The choice of cross-coupling reaction is dictated by the specific bond type and functional group desired in the final API target. The diagram below illustrates the strategic pathways from the common precursor.

G cluster_start Starting Material cluster_reactions Cross-Coupling Strategies cluster_products Functionalized Isothiazole Core start 5-Bromo-4-methylisothiazole suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) start->suzuki Pd Catalyst, Base heck Mizoroki-Heck Reaction (Alkene) start->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base prod_aryl 5-Aryl/Vinyl-4-methylisothiazole (Csp²-Csp² bond) suzuki->prod_aryl prod_alkene 5-Alkenyl-4-methylisothiazole (Csp²-Csp² bond) heck->prod_alkene prod_alkyne 5-Alkynyl-4-methylisothiazole (Csp²-Csp bond) sonogashira->prod_alkyne

Caption: Synthetic pathways from 5-bromo-4-methylisothiazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[8][9] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method in pharmaceutical synthesis.[10]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. A Palladium(0) species undergoes oxidative addition into the C-Br bond of the isothiazole. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient turnover and preventing side reactions.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Isothiazolyl-Pd(II)L₂-Br oa->pd_complex tm Transmetalation pd_complex->tm pd_intermediate Isothiazolyl-Pd(II)L₂-R tm->pd_intermediate boronic R-B(OH)₂ + Base boronic->tm re Reductive Elimination pd_intermediate->re re->pd0 product Isothiazolyl-R re->product substrate Isothiazolyl-Br substrate->oa

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[11] This transformation is invaluable for extending carbon chains and constructing complex scaffolds, including those requiring the generation of new stereocenters.[12]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the palladium catalyst to the C-Br bond. The resulting organopalladium species then undergoes syn-addition across the double bond of the alkene partner. The final step is a β-hydride elimination, which forms the new C-C double bond and regenerates the active Pd(0) catalyst. The regioselectivity of this elimination is a key consideration in experimental design.[12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[14] This reaction is distinguished by its use of a dual catalytic system, typically involving both palladium and copper(I) salts.[15] Alkynyl groups are important pharmacophores and versatile synthetic handles for further transformations like click chemistry or cyclization reactions.

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Heck and Suzuki reactions. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the organopalladium(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) species yields the final product and regenerates the Pd(0) catalyst.[14][16] The base is crucial for deprotonating the terminal alkyne.

Experimental Protocols & Data

The following protocols provide a robust starting point for researchers. Optimization of catalyst loading, ligand, base, temperature, and reaction time may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-4-methylisothiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methylisothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).[17]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-methylisothiazole.[8]

General Protocol for Mizoroki-Heck Reaction

Materials:

  • 5-Bromo-4-methylisothiazole

  • Alkene (e.g., styrene, butyl acrylate, 1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Add the degassed solvent (e.g., DMF) and stir for 10 minutes.

  • Add 5-bromo-4-methylisothiazole (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the mixture through a pad of Celite to remove palladium black.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 5-alkenyl-4-methylisothiazole product.

General Protocol for Sonogashira Coupling

Materials:

  • 5-Bromo-4-methylisothiazole

  • Terminal Alkyne (e.g., phenylacetylene, 1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), often used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-4-methylisothiazole (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).[14]

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-alkynyl-4-methylisothiazole.[15]

Summary of Reaction Conditions

The table below summarizes typical parameters for the functionalization of 5-bromo-4-methylisothiazole, providing a comparative overview for experimental design.

Parameter Suzuki-Miyaura Coupling Mizoroki-Heck Reaction Sonogashira Coupling
Coupling Partner Aryl/Vinyl Boronic AcidAlkeneTerminal Alkyne
Catalyst System Pd(0) or Pd(II) precatalystPd(0) or Pd(II) precatalystPd(0)/Cu(I) dual system
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ / CuI
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEA, K₂CO₃Et₃N, DIPA
Typical Solvent Dioxane/H₂O, Toluene, DMFDMF, Acetonitrile, TolueneTHF, DMF, Et₃N
Temperature (°C) 80 - 11080 - 12025 - 60
Key Advantage High functional group toleranceForms C=C bonds directlyIntroduces versatile alkyne group

Safety and Handling

5-Bromo-4-methylisothiazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.[1] It may cause skin and eye irritation.[1] Consult the Safety Data Sheet (SDS) for complete handling and disposal information. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere.

Conclusion

5-Bromo-4-methylisothiazole is a powerful and adaptable precursor for the synthesis of diverse, functionalized isothiazole derivatives. Its utility is maximized through the application of modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions provide reliable and versatile pathways to introduce aryl, vinyl, alkenyl, and alkynyl moieties, respectively. The protocols and principles outlined in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to leverage this key building block in the creation of novel and potent API candidates.

References

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole - ResearchGate. Available at: [Link]

  • Ziprasidone - New Drug Approvals - New Drug Approvals. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF ZIPRASIDONE - European Patent Office - EP 1720867 B1 - EPO. Available at: [Link]

  • Controlled synthesis of ziprasidone - Google Patents - EP1476162B1 - Google Patents.
  • Preparation method of perospirone - Google Patents - CN105669665A - Google Patents.
  • Controlled synthesis of ziprasidone and compositions thereof - Google Patents - WO2003070246A1 - Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY - ResearchGate. Available at: [Link]

  • Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions - MDPI. Available at: [Link]

  • thiazole derivative - New Drug Approvals - New Drug Approvals. Available at: [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions - MDPI Books. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. Available at: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents - US20060116519A1 - Google Patents.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journals. Available at: [Link]

  • Perospirone | C23H30N4O2S | CID 115368 - PubChem - NIH. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group, Princeton University. Available at: [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. Available at: [Link]

  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes - ChemRxiv. Available at: [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. Available at: [Link]

  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3) - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-Methylisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-bromo-4-methylisothiazole. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your reaction conditions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-bromo-4-methylisothiazole, providing explanations for the underlying causes and concrete steps for resolution.

Question 1: Low or No Yield of 5-Bromo-4-Methylisothiazole

Possible Causes and Solutions:

  • Inefficient Bromination: The electrophilic aromatic substitution of 4-methylisothiazole can be challenging due to the electron-withdrawing nature of the isothiazole ring.[1]

    • Solution 1: Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent, reducing the formation of over-brominated byproducts.[2] Consider using NBS in a suitable solvent like chloroform or acetic acid.

    • Solution 2: Catalyst: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), can polarize the Br-Br bond, increasing the electrophilicity of the bromine and promoting the reaction. However, be cautious as this can also lead to increased side product formation.

    • Solution 3: Reaction Temperature: Insufficient temperature may lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. An optimal temperature range should be determined empirically, often starting at room temperature and gradually increasing if necessary.

  • Decomposition of Starting Material or Product: Isothiazole rings can be susceptible to decomposition under harsh reaction conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Additionally, maintain careful temperature control throughout the reaction.

  • Issues with Starting Material Quality: The purity of 4-methylisothiazole is crucial. Impurities can interfere with the reaction.

    • Solution: Purify the starting 4-methylisothiazole by distillation before use. Verify its purity using techniques like ¹H NMR or GC-MS.

Question 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

  • Over-bromination: The isothiazole ring can potentially be brominated at other positions, leading to di- or tri-brominated species.

    • Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. Adding the brominating agent slowly and portion-wise can help maintain a low concentration and improve selectivity.

    • Solution 2: Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Side Chain Bromination: Although less common for a methyl group on an aromatic ring under these conditions, radical bromination of the methyl group can occur, especially with NBS under UV irradiation or in the presence of radical initiators.

    • Solution: Ensure the reaction is carried out in the dark and avoid sources of UV light. Do not use radical initiators unless specifically intended.

Question 3: Difficulties in Product Purification

Possible Causes and Solutions:

  • Co-elution of Byproducts: Unreacted starting material and over-brominated byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution 1: Optimized Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

    • Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Solution 3: Distillation: As 5-bromo-4-methylisothiazole is a liquid, fractional distillation under reduced pressure can be an effective method for purification, provided the boiling points of the components are sufficiently different.

II. Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for the synthesis of 5-bromo-4-methylisothiazole?

A common and effective method is the direct bromination of 4-methylisothiazole using N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. This method is generally preferred over using elemental bromine due to its milder nature and higher selectivity, which minimizes the formation of over-brominated byproducts.[2]

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (4-methylisothiazole) and the appearance of the product spot indicate the reaction is proceeding.

Q3: What are the key safety precautions to consider?

  • Both bromine and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions involving bromine can generate hydrogen bromide (HBr) gas, which is corrosive. It is advisable to use a gas trap to neutralize any evolved HBr.

  • Isothiazole derivatives can have biological activity and should be handled with care.[3]

Q4: Can I use other brominating agents?

While NBS is commonly recommended, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could also be explored. Elemental bromine (Br₂) is also effective but is more hazardous and can lead to lower selectivity.[4]

III. Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their expected impact on the synthesis of 5-bromo-4-methylisothiazole. This is a general guide, and optimal conditions should be determined experimentally.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Brominating Agent NBSGood to ExcellentHighMilder and more selective, reducing over-bromination.[2]
Br₂Moderate to GoodModerate to LowMore reactive, can lead to over-bromination and side reactions.
Solvent ChloroformGoodGoodGood solubility for reactants, relatively inert.
Acetic AcidGoodGoodCan facilitate electrophilic substitution.
Temperature 0°C to Room TempModerateHighFavors selectivity, minimizes side reactions.
RefluxHighModerate to LowIncreases reaction rate but may promote byproduct formation.
Catalyst NoneGoodHighOften sufficient for NBS bromination.
FeBr₃ (catalytic)Potentially HigherPotentially LowerActivates the brominating agent but can reduce selectivity.

IV. Experimental Protocol: Synthesis of 5-Bromo-4-Methylisothiazole using NBS

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-bromo-4-methylisothiazole.

Materials:

  • 4-methylisothiazole (1.0 eq)

  • N-bromosuccinimide (NBS) (1.05 eq)

  • Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for heating)

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylisothiazole (1.0 eq) in anhydrous chloroform.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. If the reaction is exothermic, maintain the temperature with an ice bath.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. Gentle heating to reflux may be required if the reaction is slow at room temperature.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the reaction mixture to remove succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-bromo-4-methylisothiazole.

V. Visualization of the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of 5-bromo-4-methylisothiazole and a potential side reaction.

Reaction_Pathway Start 4-Methylisothiazole Product 5-Bromo-4-methylisothiazole Start->Product Electrophilic Aromatic Substitution Reagent NBS (N-bromosuccinimide) SideProduct Dibromo-4-methylisothiazole (Side Product) Product->SideProduct Further Bromination (Excess NBS/Prolonged Reaction)

Caption: Reaction scheme for the synthesis of 5-bromo-4-methylisothiazole.

VI. References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Zheng, C., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10324-10331. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 4-methylthiazole derivatives. Journal of the Serbian Chemical Society, 75(1), 15-24.

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  • Ye, Z., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7894. [Link]

  • Jubb, A. M., et al. (2017). The Development of a General and Efficient Method for the Bromination of Pyridines. Organic Letters, 19(1), 106-109.

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  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

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  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

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  • Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

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  • National Center for Biotechnology Information. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

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5-bromo-4-methylisothiazole degradation pathways and stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-4-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information provided is based on established principles of isothiazole chemistry and forced degradation studies.

Introduction to the Stability of 5-bromo-4-methylisothiazole

5-bromo-4-methylisothiazole, like other isothiazolinone biocides and related heterocyclic compounds, can be susceptible to degradation under various environmental conditions.[1] Understanding its stability profile is crucial for developing robust formulations and ensuring the accuracy of experimental results. The isothiazole ring, in particular, can be prone to cleavage in the presence of nucleophiles.[1] This guide will walk you through potential degradation pathways and provide practical advice for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-bromo-4-methylisothiazole?

A1: The stability of 5-bromo-4-methylisothiazole is primarily influenced by pH, temperature, light, and the presence of oxidizing agents or certain metals.[1] Isothiazolinone biocides are known to be sensitive to thermal and pH conditions.[1]

Q2: What are the recommended storage conditions for 5-bromo-4-methylisothiazole?

A2: To ensure maximum stability, 5-bromo-4-methylisothiazole should be stored in a cool, dry, and dark place. Refrigeration is often recommended.[1] It is also advisable to store it under an inert atmosphere if possible, to prevent oxidation.

Q3: Are there any known incompatibilities with common excipients?

Q4: What are the initial signs of degradation I should look for?

A4: Visual signs of degradation can include a change in the color or appearance of the material. Analytically, the appearance of new peaks or a decrease in the main peak area in chromatograms (e.g., HPLC) are clear indicators of degradation.

Q5: What analytical methods are suitable for monitoring the stability of 5-bromo-4-methylisothiazole?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine stability testing. For the identification of unknown degradation products, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is the preferred technique.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of 5-bromo-4-methylisothiazole.Perform a forced degradation study to identify potential degradation products. Use LC-MS/MS to elucidate the structure of the unknown peaks. Review storage and handling procedures to minimize exposure to light, heat, and incompatible substances.
Loss of assay purity over time Instability under current storage conditions.Ensure the compound is stored in a tightly sealed container at the recommended temperature (refrigerated or frozen) and protected from light.[1][2] Consider storing under an inert gas like nitrogen or argon.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of 5-bromo-4-methylisothiazole in your specific assay buffer and conditions (pH, temperature). Prepare fresh solutions before each experiment.
Precipitation of the compound in aqueous solutions Poor solubility or pH-dependent solubility.Determine the pKa of the compound and adjust the pH of the solution to enhance solubility. The use of co-solvents may be necessary, but their compatibility should be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-bromo-4-methylisothiazole at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[4] A control sample should be kept in the dark.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of 5-bromo-4-methylisothiazole.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualizing Degradation Pathways and Workflows

G cluster_pathways Potential Degradation Pathways parent 5-bromo-4-methylisothiazole hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidative Degradation parent->oxidation [O] photolysis Photolytic Degradation parent->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened oxidized_S Sulfoxide/Sulfone Derivatives oxidation->oxidized_S rearranged Rearranged Isomers photolysis->rearranged

Caption: Potential degradation pathways for 5-bromo-4-methylisothiazole.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of 5-bromo-4-methylisothiazole stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Intervals stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/LC-MS neutralize->analyze identify Identify Degradation Products and Pathways analyze->identify

Caption: Workflow for a forced degradation study.

References

  • ChemBK. 5-Bromo-4-methylthiazole. Available from: [Link]

  • PubChem. 5-Bromo-4-methyl-1,3-thiazole. Available from: [Link]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • ResearchGate. Condition used for forced degradation. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubChem. 5-Bromo-1,2-thiazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]

  • PubMed. [Bromination of amino-thiazole derivatives]. Available from: [Link]

  • PubMed. [Testing the degradation effects of three reagents on various antineoplastic compounds]. Available from: [Link]

  • Royal Society of Chemistry. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Available from: [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available from: [Link]

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Technical Support Center: A Guide to Preventing Di-bromination in 4-Methylisothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-methylisothiazole and encountering challenges with bromination selectivity. Over-bromination is a common issue that can lead to difficult purifications and reduced yields of the desired mono-brominated product. This document provides in-depth, experience-driven advice to help you troubleshoot and optimize your reaction conditions to achieve clean, selective mono-bromination.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of 4-methylisothiazole and the principles of selective bromination.

Q1: What is the mechanism of bromination for 4-methylisothiazole, and which position is most reactive?

A: The bromination of 4-methylisothiazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2][3] The isothiazole ring itself is relatively electron-deficient, but the C4-methyl group is an activating substituent that donates electron density into the ring, influencing the reaction's regioselectivity.[3]

The primary site of electrophilic attack is the C5 position . This is due to the C5 carbon having the highest electron density, making it the most nucleophilic position on the ring. The reaction begins with the attack of the isothiazole's π-system on an electrophilic bromine source (e.g., Br⁺ from Br₂ or NBS), forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[1][4] A base then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding 5-bromo-4-methylisothiazole.

Q2: I'm observing a second bromine addition. Why does di-bromination occur?

A: Di-bromination is a classic example of an over-reaction. After the first highly favorable bromination at the C5 position, the resulting 5-bromo-4-methylisothiazole is now significantly more deactivated towards further electrophilic attack due to the electron-withdrawing inductive effect of the newly added bromine atom.

However, if the reaction conditions are too harsh, a second bromination can be forced to occur. This typically happens under one or more of the following circumstances:

  • Highly Reactive Brominating Agent: Using a powerful brominating agent like molecular bromine (Br₂) provides a high concentration of the electrophile, which can overcome the deactivation of the ring.[5]

  • Excess Reagent: Using more than one molar equivalent of the brominating agent will drive the reaction towards the di-brominated product once the starting material is consumed.[6]

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the less favorable second substitution to occur.[1][7]

Q3: What is the best brominating agent for achieving selective mono-bromination?

A: For selective mono-bromination of activated heterocycles, the key is to use a milder, more controlled source of electrophilic bromine.

  • N-Bromosuccinimide (NBS) is highly recommended.[8][9][10] Unlike liquid bromine, NBS is a solid that is easier and safer to handle.[9] It provides a low, steady concentration of electrophilic bromine in the reaction mixture, which favors the more rapid reaction with the starting material over the slower reaction with the mono-brominated product.[10] This kinetic control is crucial for achieving high selectivity.[11][12]

  • Molecular Bromine (Br₂) should generally be avoided when high selectivity is desired. Its high reactivity often leads to a mixture of mono- and di-brominated products that can be difficult to separate.[5][9]

Q4: How do specific reaction conditions affect the selectivity of the bromination?

A: Fine-tuning your reaction conditions is paramount for preventing di-bromination.

  • Stoichiometry: This is one of the most critical factors. Use a precise stoichiometry of your brominating agent, typically 1.0 to 1.05 equivalents relative to your 4-methylisothiazole.[13] Accurately weighing your reagents is essential.

  • Temperature: Perform the reaction at low temperatures. Starting at 0°C or even -20°C significantly enhances selectivity.[14] Lower temperatures slow down both the primary and secondary bromination reactions, but they disproportionately affect the slower, less favorable di-bromination, allowing the mono-bromination to proceed cleanly.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), acetonitrile (CH₃CN), or halogenated solvents (e.g., dichloromethane) are commonly used. The choice can sometimes influence the electrophilicity of the brominating agent.

  • Reaction Monitoring: Do not run the reaction for a fixed amount of time. Actively monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched (e.g., with a solution of sodium thiosulfate) as soon as the starting material has been fully consumed to prevent the formation of the di-bromo byproduct.[15]

Troubleshooting Guide

Problem: My post-reaction analysis (NMR/LC-MS) shows a mixture of mono- and di-brominated 4-methylisothiazole. What should I change?

This common issue can almost always be resolved by systematically adjusting your protocol. Use the following guide to pinpoint the likely cause and implement the correct solution.

Cause 1: Your brominating agent is too reactive.

  • Diagnosis: Are you using molecular bromine (Br₂)? Its high reactivity is a frequent cause of over-bromination, even with careful stoichiometric control.[5]

  • Solution: Switch to N-Bromosuccinimide (NBS) .[11][16] NBS provides a milder, more controlled release of electrophilic bromine, dramatically improving selectivity for the mono-brominated product.

Cause 2: The stoichiometry of the brominating agent is too high.

  • Diagnosis: Did you use more than 1.1 equivalents of your brominating agent? Even a small excess can lead to the formation of the di-bromo byproduct once the starting material is depleted.

  • Solution: Carefully measure and add no more than 1.05 equivalents of NBS . If the reaction is still sluggish, address other factors (like temperature or catalyst) rather than adding more brominating agent.

Cause 3: The reaction temperature is too high.

  • Diagnosis: Was the reaction run at room temperature or above? Elevated temperatures provide sufficient energy to overcome the activation barrier for the second, less favorable bromination.[7]

  • Solution: Lower the reaction temperature significantly. Begin the addition of the brominating agent at 0°C (ice bath) or -20°C. Allow the reaction to proceed at this low temperature, warming it slowly only if necessary while monitoring by TLC/LC-MS.

Cause 4: The reaction was allowed to run for too long.

  • Diagnosis: Did you let the reaction stir overnight or for a predetermined time without checking its progress? Once all the 4-methylisothiazole is consumed, any remaining brominating agent will begin to react with the more abundant mono-bromo product.

  • Solution: Implement strict reaction monitoring. Check the reaction every 15-30 minutes. As soon as your starting material spot/peak disappears on TLC/LC-MS, immediately quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Visual Guides & Data
Reaction Mechanism and Competing Pathways

G cluster_main Selective Mono-Bromination Pathway cluster_side Undesired Di-Bromination Pathway Start 4-Methylisothiazole Sigma1 Sigma Complex 1 (C5 Attack) Start->Sigma1 + 'Br+' (from NBS) (Fast, Low Ea) Product1 5-Bromo-4-methylisothiazole (Desired Product) Sigma1->Product1 - H+ Sigma2 Sigma Complex 2 (Second Attack) Product1->Sigma2 + 'Br+' (from excess NBS) (Slow, High Ea) Requires harsh conditions Product2 Di-bromo Product (Byproduct) Sigma2->Product2 - H+ Control Control Points: - Mild Reagent (NBS) - Low Temperature - 1.0 eq Stoichiometry - Monitor & Quench Control->Start Optimize Control->Product1 Prevent Further Reaction

Caption: Reaction pathways for mono- and di-bromination of 4-methylisothiazole.

Troubleshooting Workflow

G Start Problem: Di-bromination Observed Q1 Are you using Br₂? Start->Q1 Sol1 Switch to NBS (1.0 eq) Q1->Sol1 Yes Q2 Is Temp > 0°C? Q1->Q2 No Sol1->Q2 Sol2 Run at 0°C or colder Q2->Sol2 Yes Q3 Are you monitoring the reaction? Q2->Q3 No Sol2->Q3 Sol3 Monitor via TLC/LC-MS and quench at completion Q3->Sol3 No End Achieved Selective Mono-bromination Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting di-bromination.

Data Summary

Table 1: Comparison of Common Brominating Agents for Heterocyclic Synthesis

ReagentFormulaReactivitySelectivitySafety & Handling Notes
Molecular BromineBr₂Very HighLow to ModerateCorrosive, toxic, volatile liquid. Requires a fume hood and careful handling. Often leads to over-bromination.[5][9]
N-BromosuccinimideC₄H₄BrNO₂ModerateHighCrystalline solid, easier and safer to handle than Br₂. Preferred for selective mono-bromination of activated rings.[8][9][11]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)C₅H₆Br₂N₂O₂Moderate-HighHighSolid reagent, similar advantages to NBS. Can be an effective alternative.[17]
Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-Methylisothiazole using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of 5-bromo-4-methylisothiazole while minimizing the formation of di-brominated byproducts.

Materials:

  • 4-Methylisothiazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary to ensure purity

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

  • Argon or Nitrogen gas supply

  • Stir plate and magnetic stir bar

  • Round-bottom flask and appropriate glassware

  • Ice-water bath or cryocooler

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates and appropriate eluent system (e.g., 20% EtOAc in Hexanes)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-methylisothiazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF or CH₃CN (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the cooled reaction mixture in small portions over 10-20 minutes. Note: Adding the NBS as a solid in portions helps maintain a low concentration and control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress every 15 minutes by TLC, spotting the reaction mixture against a standard of the starting material. The product, 5-bromo-4-methylisothiazole, should appear as a new, less polar spot.

  • Quenching: Once the starting material is no longer visible by TLC (typically 1-3 hours), immediately quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate to extract the product.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-bromo-4-methylisothiazole.

References
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Troubleshooting low yield in 5-bromo-4-methylisothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-4-methylisothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction yields and ensure the purity of your final product.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues. Each entry details a common problem, explores its probable causes, and offers validated solutions and protocols to get your synthesis back on track.

Question 1: My reaction has stalled. TLC and NMR analysis show a significant amount of the 4-methylisothiazole starting material remains, even after extending the reaction time. What's going wrong?

Answer:

This is a classic symptom of insufficient electrophilic activity or reagent degradation. The bromination of an isothiazole ring is an electrophilic aromatic substitution, and its success hinges on the quality of the brominating agent and the reaction conditions.[1][2][3]

Possible Causes & Solutions:

  • Degraded Brominating Agent: N-Bromosuccinimide (NBS) is a common and convenient reagent for this transformation, but it can degrade over time, especially if improperly stored.[4] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of free bromine (Br₂) from decomposition, which can lead to inconsistent reactivity and side reactions.[4]

    • Solution: Use freshly recrystallized NBS for best results.[5] To recrystallize, dissolve the NBS in preheated water (e.g., 10 g NBS in 100 mL of water at 90-95 °C), allow it to cool slowly, and collect the purified crystals.[5] Always store NBS in a refrigerator, protected from light and moisture.[4]

  • Inactive Catalyst or Initiator (if applicable): If your protocol uses a radical initiator like AIBN or benzoyl peroxide for a Wohl-Ziegler type reaction on the methyl group (which should be avoided for ring bromination), its age and storage are critical.[5] For electrophilic ring substitution, a Lewis acid or protic acid catalyst might be used, and its activity is paramount.

    • Solution: Ensure your initiator or catalyst is fresh and has been stored under the recommended conditions (typically cool and dry).

  • Incorrect Solvent Choice: The choice of solvent is critical. Some solvents can react with NBS, leading to autocatalytic decomposition and reduced yield.[6] For instance, solvents like DMF and THF have shown incompatibilities with NBS.[6] Anhydrous conditions are often essential, as water can hydrolyze the product or react with intermediates.[4][5]

    • Solution: Acetonitrile or carbon tetrachloride (with appropriate safety precautions) are often effective solvents for brominations with NBS.[5][6] Ensure your solvent is rigorously dried before use. Adding a neutralizer like barium carbonate can help maintain anhydrous and acid-free conditions.[4][5]

Workflow for Reagent Validation:

cluster_start Problem: Reaction Stalled cluster_check Troubleshooting Path cluster_solution Solutions Start High SM Remaining CheckNBS Check NBS Color (Should be white) Start->CheckNBS Is NBS off-white/brown? TestSolvent Verify Solvent is Anhydrous CheckNBS->TestSolvent No Recrystallize Recrystallize NBS CheckNBS->Recrystallize Yes CheckTemp Confirm Reaction Temperature TestSolvent->CheckTemp Yes (Anhydrous) DrySolvent Dry Solvent / Use Anhydrous Grade TestSolvent->DrySolvent No (Moisture present) OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No (Incorrect Temp) Recrystallize->Start Retry Reaction DrySolvent->Start Retry Reaction OptimizeTemp->Start Retry Reaction

Caption: Troubleshooting decision tree for a stalled reaction.

Question 2: My yield is low, and the crude product analysis (NMR/GC-MS) shows a mixture of isomers and poly-brominated species. How can I improve the regioselectivity?

Answer:

The formation of multiple products indicates that the reaction conditions are either too harsh or not selective enough, leading to bromination at undesired positions or multiple brominations on the same molecule. Isothiazole is an electron-rich heterocycle, making it susceptible to such side reactions.[4]

Possible Causes & Solutions:

  • Overly Aggressive Brominating Agent: While elemental bromine (Br₂) can be used, it is often less selective than NBS and can lead to over-bromination. The choice of brominating agent is a key factor in controlling selectivity.[7]

    • Solution: N-Bromosuccinimide (NBS) is generally the reagent of choice for selective monobromination of electron-rich heterocycles.[4][7] Its lower reactivity compared to Br₂ allows for more controlled reactions.

  • Incorrect Stoichiometry or Addition Rate: Adding the entire portion of the brominating agent at once can create localized areas of high concentration, promoting poly-bromination.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. More importantly, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, favoring the desired mono-brominated product.

  • Temperature Control: Electrophilic aromatic substitutions are often exothermic.[4][8] An uncontrolled temperature increase can provide the activation energy needed for less favorable side reactions, such as the formation of a second bromination product.

    • Solution: Maintain a low and constant temperature throughout the addition of the brominating agent. Start the reaction at 0 °C or even lower (-10 °C to -5 °C) and allow it to warm to room temperature slowly only after the addition is complete.

Table 1: Comparison of Brominating Agents and Conditions

ReagentTypical SolventTemperatureKey AdvantagesCommon Issues
NBS Acetonitrile, CCl₄0 °C to RTHigh selectivity, easy to handle, solid.[7]Can be unstable, requires pure reagent.[4]
Br₂ Acetic Acid, CHCl₃0 °C to RTHighly reactive, inexpensive.Low selectivity, corrosive, toxic.[6]
DBDMH Dichloromethane0 °C to RTSimilar to NBS, sometimes offers different selectivity.Can exhibit similar instability to NBS.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of 4-methylisothiazole?

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[1][9] The π-electrons of the isothiazole ring act as a nucleophile, attacking the electrophilic bromine source (e.g., NBS). This forms a positively charged intermediate known as a sigma complex or arenium ion, which temporarily disrupts the ring's aromaticity.[3] In a final, fast step, a base (which can be the solvent or the succinimide anion) removes the proton from the carbon where the bromine has attached, restoring aromaticity and yielding the final product.[3]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Methylisothiazole Isothiazole Ring (Nucleophile) Sigma Complex Arenium Ion (Non-Aromatic) 4-Methylisothiazole->Sigma Complex + NBS (Electrophile Attack) 5-Bromo-4-methylisothiazole Brominated Product (Aromaticity Restored) Sigma Complex->5-Bromo-4-methylisothiazole - H+ (Deprotonation)

Caption: Simplified SEAr mechanism for isothiazole bromination.

Q2: How do I effectively purify the crude 5-bromo-4-methylisothiazole?

Product loss during workup and purification is a common contributor to low overall yield.[10] Halogenated heterocycles can sometimes be challenging to purify.[11]

  • Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess bromine), perform a standard liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water, and dry it thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Purification: Column chromatography on silica gel is the most effective method.[11]

    • Solvent System: A non-polar/polar gradient system is typically used. Start with a low polarity mobile phase, such as 100% hexanes or heptane, and gradually increase the polarity by adding ethyl acetate or dichloromethane. For example, a gradient from 0% to 10% ethyl acetate in hexanes is a good starting point.[12]

    • Monitoring: Monitor the column fractions by TLC to identify and combine the pure product fractions. The brominated product should be less polar than any remaining starting material.

Standardized Protocol for 5-bromo-4-methylisothiazole Synthesis

This protocol serves as a validated baseline. Always perform your own risk assessment before beginning any chemical synthesis.

Materials:

  • 4-methylisothiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 equiv)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl Acetate & Hexanes (for extraction and chromatography)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 4-methylisothiazole (1.0 equiv) in anhydrous acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (1.05 equiv) to the stirred solution in small portions over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate. Stir until the orange/brown color dissipates.

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Suru Chemicals. [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. (2018). ResearchGate. [Link]

  • N-Bromosuccinimide. (2019). Chemistry LibreTexts. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (2024). ResearchGate. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2018). National Institutes of Health (NIH). [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. (2017). ResearchGate. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • Electrophilic Aromatic Substitution. ChemTalk. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2017). Master Organic Chemistry. [Link]

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Technical Support Center: Impurity Identification in 5-bromo-4-methylisothiazole by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-bromo-4-methylisothiazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize impurities. As a halogenated heterocyclic compound, 5-bromo-4-methylisothiazole presents unique analytical challenges. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your results.

Troubleshooting Guide: Resolving Common LC-MS Issues

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow for diagnosing and solving issues.

Q1: My main peak for 5-bromo-4-methylisothiazole is tailing or fronting. What's causing this poor peak shape?

Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and quantification. The cause is often multifactorial, stemming from interactions between your analyte, the mobile phase, and the stationary phase.

Diagnostic Workflow:

  • Assess Column Overload: Injecting too concentrated a sample is a frequent cause of peak fronting.

    • Solution: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If the peak shape improves with dilution, you are operating under mass overload conditions.

  • Evaluate Mobile Phase and Analyte pKa: 5-bromo-4-methylisothiazole contains a basic nitrogen atom. If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Control the mobile phase pH by adding a volatile modifier. For positive ion mode ESI, adding 0.1% formic acid is standard practice and will ensure the analyte is consistently protonated.[1] For robust pH control, a volatile buffer like 10 mM ammonium formate may be used.[1]

  • Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.

    • Solution: Switch to a column with advanced end-capping (a "polar end-capped" column) or a column based on a different particle technology, such as a hybrid particle support, which has a lower density of available silanol groups.

  • Investigate Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[2]

    • Solution: Ensure you are using tubing with the smallest appropriate inner diameter for your system and that all fittings are made correctly to minimize dead volume.

Q2: I'm seeing an unstable or drifting retention time for my analyte.

Answer: Retention time (RT) instability is a critical problem that undermines the reliability of peak identification. This issue almost always points to a problem with the liquid chromatography system or the column's environment.

Diagnostic Workflow:

  • Ensure Column Equilibration: Insufficient equilibration is the most common cause of RT drift, especially when running gradients. The column needs time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection. Check your system's pressure trace for stability to confirm it has reached equilibrium.

  • Check for Air Bubbles: Air trapped in the pump heads or solvent lines can cause inconsistent solvent delivery, leading to fluctuating pressure and drifting retention times.[3]

    • Solution: Purge all solvent lines thoroughly, especially after changing mobile phase bottles.[3] If the problem persists, sonicating the mobile phase bottles for a few minutes can help remove dissolved gases.

  • Verify Mobile Phase Composition: Inconsistent mobile phase preparation can lead to run-to-run variability.

    • Solution: Always prepare mobile phases fresh and use a consistent, documented procedure. Ensure accurate measurement of all components, especially additives like formic acid. If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.

Q3: The isotopic pattern for a peak I suspect is brominated doesn't show the expected 1:1 ratio for the M and M+2 peaks. Why?

Answer: The presence of a single bromine atom in a molecule produces a highly characteristic isotopic signature in the mass spectrum: two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of 79Br and 81Br).[4] Deviations from this pattern are significant diagnostic clues.

Diagnostic Workflow:

  • Check for Co-elution: The most likely cause is that another compound is co-eluting with your brominated analyte. The isotopic pattern of the co-eluting species will overlap and distort the expected 1:1 ratio.

    • Solution: Improve chromatographic resolution. You can try adjusting the gradient slope (making it shallower), changing the organic solvent (e.g., methanol instead of acetonitrile), or trying a column with a different selectivity (e.g., a Phenyl or Pentafluorophenyl (PFP) phase).

  • Confirm the Peak is Not an Adduct: Ensure the peak you are examining is the protonated molecule ([M+H]+) and not a more complex adduct (e.g., a sodium adduct [M+Na]+ or a solvent adduct). Adducts will shift the entire isotopic cluster up the m/z scale.

    • Solution: Examine the mass difference between the suspected adduct and the main ion. Sodium adducts will be ~22 Da higher than the protonated molecule. A table of common adducts is provided in the FAQ section.

  • Rule out Dihalogenation: If the M+4 peak is unexpectedly high, it could suggest the presence of an impurity with two bromine atoms.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and impurity characterization for 5-bromo-4-methylisothiazole.

Q1: What are the potential process-related and degradation impurities of 5-bromo-4-methylisothiazole?

Answer: Impurities can arise from the synthetic route or from degradation of the final product. Understanding potential impurities is key to developing a robust analytical method.

  • Process-Related Impurities: These are derived from starting materials, by-products, or intermediates. Common synthetic routes for isothiazoles can introduce specific impurities.[5][6][7]

  • Degradation Impurities: These form when the drug substance is exposed to stress conditions like light, heat, humidity, or oxidation. Isothiazole rings can be susceptible to ring-opening or other transformations.[8][9]

The following table summarizes likely impurities:

Impurity NameStructureMonoisotopic Mass (Da)Likely Origin
4-methylisothiazoleC₄H₅NS99.0143Debromination (Degradation/By-product)
5-chloro-4-methylisothiazoleC₄H₄ClNS132.9753Impurity from starting material if Cl source is present
Isomer (e.g., 3-bromo-4-methylisothiazole)C₄H₄BrNS176.9248Synthetic By-product
N-oxide derivativeC₄H₄BrNO S192.9197Oxidation (Degradation)
Ring-opened productsVariousVariableDegradation (e.g., hydrolysis)[8]
Q2: What is a good starting point for an LC-MS method for this compound?

Answer: A well-designed starting method is crucial for efficient method development. Given that 5-bromo-4-methylisothiazole is a polar heterocyclic compound, a reversed-phase HPLC method is the most common and effective approach.

Recommended Starting Protocol:

  • Column Selection: A modern, high-purity silica C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent starting point.

  • Sample Preparation: Dissolve the sample in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1 mg/mL. Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent poor peak shape.

  • LC Conditions:

ParameterRecommended SettingRationale
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ and controls pH.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Gradient Profile 5% to 95% B over 10 minutesA generic screening gradient to elute compounds of varying polarity.
  • MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogen on the isothiazole ring readily accepts a proton.[10]
Scan Range m/z 70 - 500Covers the mass of the parent compound and most likely impurities.
Capillary Voltage 3.5 kVTypical starting voltage for ESI.
Source Temp. 150 °CAssists in desolvation.
Desolvation Temp. 350 °CEvaporates solvent from droplets.
Gas Flows Manufacturer recommended defaultsOptimize based on signal intensity.

This method provides a robust baseline. If polar impurities are poorly retained, consider alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC).[11]

Q3: What are the expected fragmentation patterns for 5-bromo-4-methylisothiazole in MS/MS?

Answer: Tandem mass spectrometry (MS/MS) is essential for structural elucidation of unknown impurities. The fragmentation of isothiazoles, like other heterocycles, often involves characteristic ring cleavages and loss of small neutral molecules.[12][13] The presence of the bromine atom also provides a key fragmentation pathway.

General Impurity Identification Workflow

A LC-MS Full Scan Analysis B Detect Chromatographic Peaks A->B C Extract Ion Chromatogram (EIC) for Suspected Masses B->C D Verify Bromine Isotopic Pattern (~1:1 for M and M+2) C->D E Determine Elemental Composition (High-Resolution MS) D->E Pattern Confirmed F Acquire MS/MS Spectrum E->F G Propose Fragment Structures F->G H Propose Impurity Structure G->H I Confirmation (e.g., Synthesis, NMR, or Reference Standard) H->I

Caption: General workflow for LC-MS based impurity identification.

Expected Fragmentation Pathways:

  • Loss of Bromine Radical (Br•): This is a very common pathway for brominated compounds, resulting in a loss of ~79 or ~81 Da.

  • Ring Cleavage: The isothiazole ring can fragment through various pathways. Common neutral losses include:

    • Loss of HCN (27 Da)

    • Loss of CH₃CN (41 Da)

    • Cleavage of the S-N bond followed by rearrangements.[12]

  • Loss of Methyl Group (CH₃•): Loss of the methyl group from the 4-position is also possible.

By analyzing the MS/MS spectra of unknown impurities and comparing them to the fragmentation of the main compound, one can deduce structural similarities and differences, aiding in identification.

Q4: What are these extra peaks I see at M+23, M+39, and M+41?

Answer: These are common adduct ions formed during the electrospray ionization process.[14] They are not impurities but rather the analyte molecule complexed with ions present in the mobile phase or system. Recognizing them is crucial to avoid misinterpreting your data.

Troubleshooting Logic for Poor MS Signal

decision decision action action start Low/No MS Signal d1 Is signal present via direct infusion? start->d1 a1 Problem is with LC: - Check for leaks - Check for blockages - Verify method parameters d1->a1 No d2 Is LC peak shape acceptable? d1->d2 Yes a2 Optimize chromatography: - Adjust gradient - Check sample diluent - Evaluate column health d2->a2 No a3 Problem is with MS Source: - Clean ion source/capillary - Optimize source parameters (voltages, temps, gas flows) - Check mobile phase additives d2->a3 Yes

Caption: Decision tree for troubleshooting low MS signal intensity.

Common Adducts in Positive Ion ESI:

AdductMass Shift from [M]Common Source
[M+H]+ +1Protonated Molecule (Target Ion)
[M+Na]++23Glassware, mobile phase contaminants
[M+K]++39Glassware, mobile phase contaminants
[M+NH₄]++18Ammonium-based buffers/additives
[M+ACN+H]++42Acetonitrile in mobile phase

If sodium ([M+Na]+) or potassium ([M+K]+) adducts are dominant, it can suppress the formation of your desired protonated molecule ([M+H]+), leading to lower sensitivity. Ensure you are using high-purity, LC-MS grade solvents and additives to minimize these contaminants.[1][15]

References

  • Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 12, 2026, from [Link]

  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 12, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved January 12, 2026, from [Link]

  • Kostyukevich, Y., et al. (2015). Observation of the Multiple Halogenation of Peptides in the Electrospray Ionization Source. Journal of Mass Spectrometry, 50(7), 899-905. Retrieved January 12, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 834. Retrieved January 12, 2026, from [Link]

  • How to Avoid Problems in LC–MS. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]

  • LC/MS Troubleshooting Guide. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Retrieved January 12, 2026, from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved January 12, 2026, from [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. Retrieved January 12, 2026, from [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved January 12, 2026, from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (n.d.). Chromatography Online. Retrieved January 12, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). American Journal of Organic Chemistry, 6(1), 1-13. Retrieved January 12, 2026, from [Link]

  • Isothiazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Tanji, Y., et al. (2007). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Journal of Bioscience and Bioengineering, 104(3), 205-209. Retrieved January 12, 2026, from [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). Molbank, 2023(1), M1560. Retrieved January 12, 2026, from [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2018). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Regioselective Bromination of 4-Methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of 4-methylisothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isothiazole chemistry. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies, improve yields, and achieve the desired regioselectivity in your experiments.

Introduction: The Challenge of Regioselectivity

The electrophilic bromination of 4-methylisothiazole presents a classic challenge in heterocyclic chemistry: controlling the position of substitution. The isothiazole ring, an important scaffold in many biologically active compounds, has two primary sites susceptible to electrophilic attack: the C3 and C5 positions. The directing effect of the C4-methyl group further influences the electronic landscape of the heterocycle, making the outcome of bromination highly dependent on reaction conditions. This guide provides practical, experience-based advice to help you selectively synthesize either 5-bromo-4-methylisothiazole or 3-bromo-4-methylisothiazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 4-methylisothiazole, offering step-by-step solutions grounded in mechanistic principles.

Issue 1: Poor Regioselectivity - Formation of a Mixture of 3-Bromo and 5-Bromo Isomers

Symptoms:

  • 1H NMR analysis of the crude product shows multiple singlets in the aromatic region, indicative of a mixture of isomers.

  • Difficulty in purifying the desired product due to similar polarities of the isomers.

Root Cause Analysis: The formation of isomeric mixtures is often a result of reaction conditions that do not sufficiently differentiate between the electronic and steric environments of the C3 and C5 positions. Generally, the C5 position is more electron-rich and thus kinetically favored for electrophilic attack. However, under certain conditions, the C3 position can also be brominated.

Solutions:

  • Choice of Brominating Agent:

    • For 5-Bromo Selectivity: Employ a milder brominating agent such as N-bromosuccinimide (NBS). NBS is less reactive than molecular bromine and often exhibits higher selectivity for the most electron-rich position.

    • For 3-Bromo Selectivity: Achieving high selectivity for the 3-position is more challenging and may require a multi-step approach (see FAQ section).

  • Solvent Effects:

    • Non-polar solvents like carbon tetrachloride (CCl4) or dichloromethane (DCM) at low temperatures can enhance selectivity for the 5-position.

    • Protic solvents, such as acetic acid, can sometimes lead to less selective reactions.

  • Temperature Control:

    • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product (5-bromo).[1][2] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 3-bromo isomer.

Experimental Protocol for Enhanced 5-Bromo Selectivity:

  • Dissolve 4-methylisothiazole (1.0 eq) in anhydrous DCM or CCl4 in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of 3,5-Dibromo-4-methylisothiazole

Symptoms:

  • Mass spectrometry of the product mixture shows a significant peak corresponding to the dibrominated compound.

  • The desired monobrominated product is obtained in low yield.

Root Cause Analysis: Over-bromination occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The initially formed monobrominated product can undergo a second bromination, especially if it is still activated towards electrophilic substitution.

Solutions:

  • Stoichiometry of the Brominating Agent:

    • Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents of NBS or Br2.

  • Reaction Time and Temperature:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the product.

    • Lowering the reaction temperature can also help to minimize the formation of the dibrominated byproduct.

Workflow for Minimizing Dibromination:

start Start: Bromination of 4-methylisothiazole check_dibromination Check for Dibromination (GC-MS, LC-MS) start->check_dibromination is_dibrominated Dibromination > 5%? check_dibromination->is_dibrominated adjust_stoichiometry Reduce Brominating Agent (1.0-1.05 eq) is_dibrominated->adjust_stoichiometry Yes end Desired Monobrominated Product is_dibrominated->end No lower_temp Lower Reaction Temperature (e.g., 0°C) adjust_stoichiometry->lower_temp monitor_reaction Monitor Reaction Closely (TLC, GC) lower_temp->monitor_reaction stop_reaction Stop Reaction Upon Starting Material Consumption monitor_reaction->stop_reaction stop_reaction->end

Caption: Troubleshooting workflow for minimizing dibromination.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the preferred bromination at the C5 position of 4-methylisothiazole?

A1: The regioselectivity of electrophilic aromatic substitution on the isothiazole ring is governed by the stability of the Wheland intermediate (also known as a sigma complex). Attack at the C5 position results in a resonance-stabilized carbocation where the positive charge can be delocalized without placing it on the electronegative nitrogen atom. In contrast, attack at the C3 position leads to a less stable intermediate. The electron-donating methyl group at the C4 position further enhances the electron density at the adjacent C5 position, making it the more favorable site for electrophilic attack.

Electrophilic Attack at C5 vs. C3:

cluster_c5 Attack at C5 (More Favorable) cluster_c3 Attack at C3 (Less Favorable) c5_start 4-Methylisothiazole c5_intermediate Wheland Intermediate (Charge delocalized) c5_start->c5_intermediate + Br+ c5_product 5-Bromo-4-methylisothiazole c5_intermediate->c5_product - H+ c3_start 4-Methylisothiazole c3_intermediate Wheland Intermediate (Less stable) c3_start->c3_intermediate + Br+ c3_product 3-Bromo-4-methylisothiazole c3_intermediate->c3_product - H+

Caption: Comparison of intermediates for C5 and C3 bromination.

Q2: How can I selectively synthesize 3-bromo-4-methylisothiazole?

A2: Direct bromination of 4-methylisothiazole is unlikely to yield the 3-bromo isomer as the major product. A more effective strategy involves a directed metalation-bromination approach. This method takes advantage of a directing group to deprotonate the C3 position selectively, followed by quenching with a bromine source.

Proposed Synthetic Route for 3-Bromo-4-methylisothiazole:

  • Protection/Activation: If necessary, protect or activate the isothiazole ring to facilitate directed metalation.

  • Directed Lithiation: Use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the C3 position. The presence of a directing group at a nearby position can facilitate this.

  • Bromination: Quench the resulting lithiated intermediate with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane.

This approach circumvents the challenges of electrophilic substitution and allows for the regioselective formation of the 3-bromo isomer.

Q3: What are the expected 1H NMR chemical shifts for 3-bromo-4-methylisothiazole and 5-bromo-4-methylisothiazole?

A3: The 1H NMR spectra of the two isomers are distinct and can be used for unambiguous identification.

CompoundIsomerMethyl Proton (CH3)Ring Proton (CH)Reference
4-Bromo-3-methyl-isothiazole3-Bromo~2.5 ppm (s)~8.6 ppm (s)[3]
5-Bromo-4-methylthiazole*5-Bromo~2.4 ppm (s)~8.8 ppm (s)

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Syntheses of Thiazole Derivatives. Part I. Syntheses of Some Sulphanilamidothiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.
  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. [Link]

  • Larock, R. C., & Waldo, J. P. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5293-5295. [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Wu, Y., & Sun, S. (2014).
  • National Center for Biotechnology Information. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules (Basel, Switzerland), 19(3), 3401–3416. [Link]

Sources

Technical Support Center: Forced Degradation Studies of 5-Bromo-4-Methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 5-bromo-4-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for your experimental workflows. The following sections are structured to address common challenges and frequently asked questions, ensuring the scientific integrity and success of your stability-indicating method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your forced degradation experiments with 5-bromo-4-methylisothiazole. The solutions provided are based on established principles of forced degradation and experience with similar heterocyclic compounds.

Q1: I am not seeing any degradation of 5-bromo-4-methylisothiazole under my initial stress conditions. What should I do?

A1: Lack of degradation is a common starting point. The intrinsic stability of the isothiazole ring, combined with the electronic effects of the bromo and methyl groups, may render the molecule resistant to mild stress conditions. Here’s a systematic approach to intensify the stress conditions:

  • Hydrolysis: If you started with neutral water, expand the pH range.

    • Acidic: Increase the molarity of the acid (e.g., from 0.1N HCl to 1N HCl). Consider elevating the temperature in increments of 10°C (e.g., from 50°C to 70°C).[1]

    • Basic: Similarly, increase the concentration of the base (e.g., from 0.1N NaOH to 1N NaOH) and the temperature. Isothiazolinones can be susceptible to base-catalyzed hydrolysis, so a stepwise increase is recommended.

  • Oxidation: If using 3% hydrogen peroxide (H₂O₂) at room temperature yields no degradation, you can:

    • Increase the concentration of H₂O₂ (e.g., up to 30%).

    • Increase the temperature. The rate of oxidation can be significantly increased with heat.

    • Extend the exposure time.

  • Photolysis: Ensure you are meeting the minimum exposure levels outlined in the ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4][5][6] If initial exposure doesn't yield degradation, you can extend the duration of exposure. Forced degradation studies may involve harsher conditions than confirmatory photostability testing.[5]

Remember, the goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant and can be adequately characterized.[7][8]

Q2: My chromatogram shows a significant loss of the parent peak for 5-bromo-4-methylisothiazole, but I am not seeing any corresponding degradation peaks. What could be the issue?

A2: This phenomenon, often referred to as poor mass balance, can be perplexing. Several factors could be at play:

  • Degradants are not being retained or detected:

    • Highly Polar Degradants: The degradation process might be cleaving the isothiazole ring, leading to small, highly polar fragments that elute in the solvent front of your reversed-phase HPLC method. Consider using a more polar-retentive column (e.g., AQ-C18) or developing a HILIC (Hydrophilic Interaction Liquid Chromatography) method.

    • Non-UV Active Degradants: Some degradation pathways may lead to products that lack a chromophore, making them invisible to a UV detector. If you have access to a mass spectrometer (MS) or a charged aerosol detector (CAD), these can be invaluable for detecting non-UV active compounds.

  • Precipitation of Degradants: The degradation products might be insoluble in the sample diluent. Visually inspect your stressed samples for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger solvent (e.g., DMSO) before analysis.

  • Adsorption to Container Surfaces: Both the parent compound and its degradants could adsorb to the surface of the sample vials, especially if they are plastic. Using silanized glass vials can mitigate this issue.

Q3: I am observing inconsistent results in my photostability studies. Why might this be happening?

A3: Inconsistent photostability results often stem from a lack of control over the experimental setup. Here are some key areas to investigate:

  • Sample Positioning: Ensure that all samples (including the dark control) are placed at the same distance from the light source and receive uniform light exposure. The intensity of light can vary significantly across the area of a photostability chamber.

  • Temperature Control: Light sources in photostability chambers generate heat. Without proper temperature control, you may be observing thermal degradation in addition to photolytic degradation. A well-designed chamber should have a cooling system to maintain a constant temperature.

  • Sample Container: The material of your sample container can affect the results. Quartz is transparent to a broad range of UV and visible light, while borosilicate glass will filter out some of the shorter UV wavelengths. Ensure you are using the same type of container for all experiments to maintain consistency.[9]

  • Dark Control: Always include a dark control, wrapped in aluminum foil, placed alongside the samples being exposed to light. This will help you differentiate between photolytic and thermal degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on 5-bromo-4-methylisothiazole?

A1: The primary purpose is to develop a "stability-indicating" analytical method. This is a validated analytical procedure that can accurately and precisely measure the concentration of 5-bromo-4-methylisothiazole in the presence of its degradation products, impurities, and any other components of the formulation.[11][12] These studies are a regulatory requirement and provide critical information on the intrinsic stability of the molecule, potential degradation pathways, and help in the development of a stable formulation.[7][13][14]

Q2: What are the typical starting conditions for a forced degradation study of a novel isothiazole derivative like 5-bromo-4-methylisothiazole?

A2: While the optimal conditions must be determined experimentally, the following table provides a robust starting point based on ICH guidelines and common industry practices.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom TemperatureUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal 80°CUp to 7 days
Photolytic ICH Q1B compliant chamber25°CPer ICH Q1B guidelines

Q3: How do I choose the right analytical technique for my forced degradation samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for analyzing forced degradation samples due to its ability to separate complex mixtures.[15] However, for a comprehensive analysis, consider the following:

  • HPLC with Photodiode Array (PDA) Detector: A PDA detector is crucial as it can help in assessing peak purity and determining if co-elution is occurring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the identification of degradation products. The mass-to-charge ratio provides information about the molecular weight of the degradants, and fragmentation patterns can help in structure elucidation. Several analytical methods for other isothiazolinones utilize LC-MS.[15][16][17]

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC can offer higher resolution and faster analysis times compared to traditional HPLC.

Q4: What is the expected degradation pathway for 5-bromo-4-methylisothiazole?

A4: Without specific experimental data for 5-bromo-4-methylisothiazole, we can hypothesize potential degradation pathways based on the chemistry of the isothiazole ring and related compounds.

  • Hydrolysis: The isothiazole ring can be susceptible to nucleophilic attack, especially under basic conditions, leading to ring opening. The C-Br bond might also undergo hydrolysis.

  • Oxidation: The sulfur atom in the isothiazole ring is a likely site for oxidation, potentially forming sulfoxides or sulfones.

  • Photolysis: UV irradiation of brominated heterocyclic compounds can lead to homolytic cleavage of the C-Br bond, forming a radical intermediate. This can then abstract a hydrogen atom from the solvent or participate in other reactions.[18]

The diagram below illustrates a generalized workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_UV HPLC-UV/PDA Acid->HPLC_UV Analyze Base Base Hydrolysis Base->HPLC_UV Analyze Oxidation Oxidation Oxidation->HPLC_UV Analyze Thermal Thermal Thermal->HPLC_UV Analyze Photo Photolysis Photo->HPLC_UV Analyze LC_MS LC-MS HPLC_UV->LC_MS Further Characterization Method Stability-Indicating Method Development LC_MS->Method Pathway Degradation Pathway Elucidation LC_MS->Pathway Structure Degradant Structure Identification LC_MS->Structure API 5-Bromo-4-Methylisothiazole (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: General workflow for a forced degradation study.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998-01-01). [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (2018-08-24). [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL not available)
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. (2021-12-13). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Forced Degradation Study as per ICH Q1A(R2) The Science Behind Stability. YouTube. (2025-09-20). [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. [Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic. (2018-06-23). [Link]

  • Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. (2025-08-06). [Link]

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. (2007-09-14). [Link]

  • A Brief Study on Forced Degradation Studies with Regul
  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies. SciSpace. (2016-12-14). [Link]

  • PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Semantic Scholar. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful execution of cross-coupling reactions with 5-bromo-4-methylisothiazole. Our aim is to equip you with the expertise and practical insights necessary to navigate the nuances of catalyst selection and reaction optimization for this versatile heterocyclic building block.

Introduction: The Isothiazole Core in Drug Discovery

The isothiazole ring is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutics. The 5-bromo-4-methylisothiazole, in particular, serves as a key intermediate, allowing for the introduction of diverse functionalities at the 5-position through various palladium-catalyzed cross-coupling reactions. This guide will focus on four major classes of these transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

A critical challenge in the cross-coupling of sulfur-containing heterocycles is the potential for the sulfur atom to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, the judicious selection of the catalyst system—comprising the palladium precursor and, most importantly, the ligand—is paramount for achieving high yields and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with 5-bromo-4-methylisothiazole is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no yield in a Suzuki-Miyaura coupling involving 5-bromo-4-methylisothiazole can stem from several factors, with catalyst deactivation being a primary suspect.

Potential Causes & Solutions:

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the isothiazole sulfur can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, sterically hindering the coordination of the isothiazole sulfur. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent starting points. N-heterocyclic carbene (NHC) ligands are also known for their robustness in the presence of heteroatoms.

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to poor reactivity or decomposition of the starting materials.[1]

    • Solution: A base screening is highly recommended. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, stronger bases like potassium phosphate are often more effective.

  • Inadequate Solvent System: The solvent must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if present).

    • Solution: A mixture of an aprotic organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water. Ensure the solvents are thoroughly degassed to prevent oxidation of the catalyst.

  • Low Reaction Temperature: While elevated temperatures can sometimes lead to decomposition, they are often necessary to drive the reaction to completion, especially with less reactive coupling partners.

    • Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider incrementally increasing the temperature to 100-110 °C.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What can I do to minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen Contamination: Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure rigorous degassing of all solvents and reagents. The freeze-pump-thaw method is highly effective. Additionally, maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.

  • Suboptimal Catalyst/Ligand Ratio: An incorrect ratio can lead to the formation of palladium species that favor homocoupling.

    • Solution: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is employed. It is advisable to screen this ratio to find the optimal conditions for your specific substrates.

Q3: My Buchwald-Hartwig amination of 5-bromo-4-methylisothiazole is not proceeding. What catalyst system should I be using?

The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst and ligand.[2][3] The nitrogen atom of the amine and the isothiazole ring can both interact with the palladium center, making ligand selection crucial.

Recommended Starting Conditions:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are generally the most successful. For primary and secondary amines, ligands like XPhos, RuPhos, or BrettPhos are recommended. The choice of ligand can be dependent on the specific amine coupling partner.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Troubleshooting Workflow:

Start Low/No Conversion in Buchwald-Hartwig Amination Ligand Screen Ligands (XPhos, RuPhos, BrettPhos) Start->Ligand Initial Step Base Evaluate Base Strength (NaOtBu vs. LiHMDS) Ligand->Base If still low yield Success Successful Coupling Ligand->Success Optimization Successful Temp Increase Temperature (e.g., to 100-110 °C) Base->Temp If still low yield Base->Success Optimization Successful Solvent Change Solvent (Toluene, Dioxane, THF) Temp->Solvent If still low yield Temp->Success Optimization Successful Solvent->Success Optimization Successful

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q4: What are the key considerations for a successful Sonogashira coupling with 5-bromo-4-methylisothiazole?

The Sonogashira coupling is a powerful tool for installing alkyne functionalities.[4][5] Success with 5-bromo-4-methylisothiazole hinges on balancing the reactivity of the palladium and copper catalysts while avoiding common side reactions.

Key Considerations:

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base also often serves as the solvent or a co-solvent.

  • Solvent: Anhydrous, degassed solvents like THF, DMF, or acetonitrile are suitable.

  • Glaser Coupling: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using a minimal amount of the copper co-catalyst and maintaining strictly anaerobic conditions.

  • Copper-Free Conditions: In cases where Glaser coupling is problematic or the substrate is sensitive to copper, copper-free Sonogashira protocols can be employed. These often require a stronger base and may necessitate the use of more specialized palladium/ligand systems.

Q5: Is the Heck reaction a viable option for functionalizing 5-bromo-4-methylisothiazole, and what challenges should I anticipate?

The Heck reaction, which couples the aryl bromide with an alkene, is a feasible transformation for 5-bromo-4-methylisothiazole.[6][7][8] However, challenges related to regioselectivity and catalyst stability can arise.

Key Considerations:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are common palladium sources. The choice of ligand is crucial, with phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) being frequently used.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), or an organic base like triethylamine (Et₃N) is required to neutralize the HBr generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

  • Regioselectivity: The regioselectivity of the alkene insertion can be an issue, particularly with unsymmetrical alkenes. The electronic and steric properties of both the isothiazole and the alkene will influence the outcome.

  • Stereoselectivity: The Heck reaction generally favors the formation of the trans isomer of the resulting alkene.[7]

Catalyst & Condition Selection Tables

The following tables provide a summary of recommended starting conditions for the cross-coupling of 5-bromo-4-methylisothiazole. These are based on established protocols for similar heteroaromatic bromides and should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling

ComponentRecommendationNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂Pd(dppf)Cl₂ has shown good efficacy with bromoindazoles, a related heterocycle.[9]
Ligand SPhos, XPhos, RuPhos, or dppfBulky, electron-rich ligands are preferred to mitigate catalyst poisoning.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃A base screening is highly recommended.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMEA ratio of 4:1 to 10:1 (organic:water) is a good starting point.
Temperature 80-110 °CStart at 80 °C and increase if the reaction is slow.

Table 2: Buchwald-Hartwig Amination

ComponentRecommendationNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts like XPhos-Pd-G3 can also be highly effective.
Ligand XPhos, RuPhos, or BrettPhosLigand choice is often dependent on the amine coupling partner.
Base NaOtBu or LiHMDSNaOtBu is generally the first choice.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80-110 °CReactions are typically run at elevated temperatures.

Table 3: Sonogashira Coupling

ComponentRecommendationNotes
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Use 1-5 mol % of the palladium catalyst.
Copper Co-catalyst CuIUse 0.5-2 mol % of the copper co-catalyst.
Base Et₃N or DIPEACan be used as a co-solvent.
Solvent THF, DMF, or AcetonitrileEnsure the solvent is anhydrous and degassed.
Temperature Room Temperature to 80 °CStart at room temperature and heat if necessary.

Table 4: Heck Reaction

ComponentRecommendationNotes
Palladium Catalyst Pd(OAc)₂ or PdCl₂Use 1-5 mol % of the palladium catalyst.
Ligand PPh₃ or P(o-tol)₃A ligand may not always be necessary, especially with activated alkenes.
Base Et₃N, K₂CO₃, or NaOAcUse 1.5-2.0 equivalents of the base.
Solvent DMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are preferred.
Temperature 100-140 °CThe Heck reaction often requires higher temperatures.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add 5-bromo-4-methylisothiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol %) and the ligand (e.g., SPhos, 4-10 mol %).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Isothiazole-Pd(II)-Br Isothiazole-Pd(II)-Br Complex Oxidative\nAddition->Isothiazole-Pd(II)-Br Transmetalation Transmetalation Isothiazole-Pd(II)-Br->Transmetalation Isothiazole-Pd(II)-Aryl Isothiazole-Pd(II)-Aryl Complex Transmetalation->Isothiazole-Pd(II)-Aryl Reductive\nElimination Reductive Elimination Isothiazole-Pd(II)-Aryl->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Coupled Product 5-Aryl-4-methylisothiazole Reductive\nElimination->Coupled Product Aryl-B(OH)2 Arylboronic Acid Aryl-B(OH)2->Transmetalation Base Base Base->Transmetalation 5-Bromo-4-methylisothiazole 5-Bromo-4-methylisothiazole 5-Bromo-4-methylisothiazole->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful cross-coupling of 5-bromo-4-methylisothiazole is a highly achievable goal for the diligent researcher. By understanding the potential for catalyst inhibition by the sulfur heteroatom and by systematically optimizing the choice of ligand, base, and solvent, a wide array of functionalized isothiazoles can be synthesized. This guide provides a robust framework for approaching these reactions, from initial catalyst selection to troubleshooting common issues. We encourage you to use this resource as a starting point and to tailor the reaction conditions to your specific substrates and desired outcomes.

References

  • Heck, R. F. The Heck Reaction. Wikipedia, Wikimedia Foundation, 25 Nov. 2023, en.wikipedia.org/wiki/Heck_reaction.
  • Buchwald–Hartwig amination. Wikipedia, Wikimedia Foundation, 17 Oct. 2023, en.wikipedia.
  • Heck Reaction. Organic Chemistry Portal, .

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem, .

  • Sonogashira Coupling. Organic Chemistry Portal, .

  • Shroder, M. The Sonogashira Coupling. CHM 254, 2015.
  • A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem, .

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 30 June 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Heck reaction – Knowledge and References. Taylor & Francis, .

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate, .

  • Sonogashira Coupling. Chemistry LibreTexts, 5 Aug. 2024, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Sonogashira_Coupling.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem, .

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Benchchem, .

  • Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem, .

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central, 4 Jan. 2021, .

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals, .

  • The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate, .

  • Heck Reaction. Chemistry LibreTexts, 30 June 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Heck_Reaction.
  • Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, vol. 17, no. 4, 2012, pp. 4378-90.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA, .

  • Kashani, S. K., et al.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, Royal Society of Chemistry, 2021.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem, .

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, .

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate, .

  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem, .

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd, .

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central, 2016, .

  • Technical Support Center: Furan-Thiazole Coupling Reactions. Benchchem, .

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar, 8 Feb. 2005, .

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central, 2014, .

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv, 2022.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit, 9 July 2021, .

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Technical Support Center: Synthesis of 5-Bromo-4-Methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-4-methylisothiazole. This critical building block is integral to the development of various pharmaceutical and agrochemical agents. The electrophilic bromination of the 4-methylisothiazole core is a nuanced process where solvent selection is not merely a matter of solubility, but a key parameter dictating reaction efficiency, regioselectivity, and impurity profiles. This guide is structured to address the common and complex challenges encountered in the lab, providing both quick answers and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of 5-bromo-4-methylisothiazole?

The solvent plays several critical roles. First, it must fully dissolve the 4-methylisothiazole substrate and the brominating agent to ensure a homogeneous reaction mixture. Second, and more importantly, the solvent's properties—particularly its polarity and proticity—directly influence the mechanism of electrophilic aromatic substitution. A suitable solvent can polarize the brominating agent (e.g., Br₂), facilitating the generation of the active electrophile (Br⁺) needed for the reaction to proceed efficiently.[1][2]

Q2: Which class of solvents is generally recommended for the electrophilic bromination of 4-methylisothiazole, and why?

For electrophilic bromination, polar protic solvents like glacial acetic acid are often preferred.[1] The protic nature of acetic acid helps to polarize the bromine-bromine bond in molecular bromine (Br₂), generating a more potent electrophile, the bromonium ion.[1] This enhances the rate of electrophilic attack on the electron-rich isothiazole ring. While other solvents can be used, acetic acid provides a good balance of reactivity and solubility for many organic substrates.[1][3]

Q3: Can I use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane?

While non-polar solvents are traditionally used for radical brominations (e.g., allylic bromination with N-Bromosuccinimide initiated by light), they are generally not ideal for electrophilic aromatic substitution.[4] In a non-polar environment, the generation of the charged electrophilic bromine species is disfavored, which can significantly slow down or even halt the reaction.[2] If using a reagent like NBS, a non-polar solvent may favor an unintended radical pathway over the desired electrophilic substitution.

Q4: I'm using N-Bromosuccinimide (NBS) instead of liquid bromine. How does this affect my solvent choice?

NBS is a safer alternative to molecular bromine and its reactivity is highly dependent on the reaction conditions.[5][6] For electrophilic bromination of heterocycles, NBS is often used in polar solvents. Acetonitrile is a common choice as it effectively dissolves NBS and the substrate while avoiding the hazards of chlorinated solvents.[6] Specialty solvents like hexafluoroisopropanol have also been shown to enable mild and highly regioselective halogenations with NBS.[6][7] The key is to use a solvent that promotes the electrophilic character of the bromine from NBS.

Q5: What are the main side products to watch out for, and how does the solvent influence their formation?

The primary side products are isomers (e.g., 2-bromo-4-methylisothiazole) and di-brominated products. Solvent choice can influence regioselectivity. A highly polarizing solvent can increase the reactivity of the system, potentially leading to over-bromination if the reaction is not carefully controlled. The choice of brominating agent and solvent together dictates the selectivity.[7] For instance, using NBS in a carefully chosen solvent like hexafluoroisopropanol can improve regioselectivity for a broad range of heterocycles.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause A: Inappropriate Solvent Polarity Your chosen solvent may not be sufficiently polar to activate the brominating agent and facilitate the electrophilic substitution mechanism.

  • Solution: If using a non-polar or weakly polar solvent, switch to a polar protic solvent like glacial acetic acid, especially when using Br₂.[1][3] If using NBS, consider a polar aprotic solvent like acetonitrile or a specialized solvent like hexafluoroisopropanol.[6] The goal is to ensure the generation of an electrophilic bromine species.

Potential Cause B: Poor Solubility of Reagents If the 4-methylisothiazole or the brominating agent does not fully dissolve at the reaction temperature, the reaction will be slow and incomplete.

  • Solution: Ensure your chosen solvent dissolves all reactants at the intended reaction temperature. If solubility is an issue, you may need to screen alternative solvents or consider a co-solvent system. However, be aware that changing the solvent system can alter the reaction's kinetics and selectivity.[8]

Potential Cause C: Reaction Temperature is Too Low Electrophilic aromatic substitution often requires an initial energy input to overcome the activation barrier.

  • Solution: Gently warm the reaction mixture. For brominations in acetic acid, temperatures between room temperature and 50°C are typical starting points. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products or di-brominated species at higher temperatures.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause A: Reaction Conditions are Too Harsh High temperatures or a highly activated brominating system can lead to a loss of selectivity, causing bromination at other positions on the isothiazole ring or leading to di-bromination.

  • Solution 1: Lower the Reaction Temperature. Run the reaction at 0°C or even lower and allow it to slowly warm to room temperature. This can often favor the thermodynamically preferred product.

  • Solution 2: Use a Milder Brominating Agent. Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is generally a milder and more selective source of electrophilic bromine.[6]

  • Solution 3: Optimize the Solvent. The use of specific solvents can dramatically improve regioselectivity. For example, hexafluoroisopropanol has been demonstrated to promote mild and regioselective halogenation of a wide range of heterocycles with NBS.[6][7]

Problem 3: The Reaction Stalls and Does Not Proceed to Completion

Potential Cause A: Insufficient Activation of Brominating Agent As discussed, the solvent is key to activating the brominating agent.

  • Solution: If using Br₂, ensure you are in a polar protic solvent like acetic acid.[1] If the reaction still stalls, the addition of a Lewis acid catalyst can sometimes help, but this may also decrease selectivity. This should be approached with caution.

Potential Cause B: Scavenging of the Electrophile Certain solvents, particularly those that are highly nucleophilic, could potentially react with the generated electrophile.

  • Solution: While less common with standard solvents like acetic acid or acetonitrile, ensure your solvent is appropriate and unreactive under the reaction conditions.[2] Review literature for solvent compatibility with your specific brominating agent.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the synthesis.

G start Reaction Start: Synthesis of 5-bromo-4-methylisothiazole check_yield Monitor Reaction (TLC) Is Yield > 80%? start->check_yield low_yield Issue: Low Yield check_yield->low_yield No success Success: Purify Product check_yield->success Yes solubility_check Action: Check Solubility Are all reagents dissolved? low_yield->solubility_check check_purity Analyze Purity (NMR, GC-MS) Is Desired Isomer > 95%? impure Issue: Impurities / Poor Selectivity check_purity->impure No check_purity->success Yes harsh_cond Action: Reduce Reaction Harshness Lower Temperature to 0°C impure->harsh_cond solvent_polarity Action: Verify Solvent Polarity Is it polar protic (e.g., Acetic Acid)? solvent_polarity->check_purity Yes switch_solvent Change to Acetic Acid or Acetonitrile (for NBS) solvent_polarity->switch_solvent No temp_check Action: Check Temperature Is it optimal (e.g., 25-50°C)? temp_check->solvent_polarity Yes increase_temp Increase Temperature Incrementally temp_check->increase_temp No solubility_check->temp_check Yes screen_solvents Screen Co-solvents solubility_check->screen_solvents No switch_solvent->start increase_temp->start screen_solvents->start milder_reagent Action: Use Milder Reagent Switch Br₂ to NBS harsh_cond->milder_reagent solvent_selectivity Action: Optimize Solvent Consider Hexafluoroisopropanol milder_reagent->solvent_selectivity solvent_selectivity->start

Caption: Troubleshooting workflow for the synthesis of 5-bromo-4-methylisothiazole.

Data Presentation & Protocols

Table 1: Influence of Solvent Class on Electrophilic Bromination of 4-Methylisothiazole
Solvent ClassExample SolventsExpected Effect on Reaction RateCommon Issues & Remarks
Polar Protic Glacial Acetic Acid, WaterHigh . Facilitates the polarization of the Br-Br bond, generating the required electrophile.[1]Generally the preferred choice. Water can be used but substrate solubility may be limited.[1]
Polar Aprotic Acetonitrile, DMF, DMSOModerate to High . Effective with reagents like NBS. Can accelerate substitution reactions.[2]Good alternative, especially for safety (avoids Br₂). Must ensure no reaction with the solvent itself.
Non-Polar Hexane, Cyclohexane, CCl₄Very Low to None . Does not stabilize the charged intermediates of electrophilic substitution.[2]Primarily used for radical-initiated reactions, not the desired pathway here.[4]
Halogenated Dichloromethane (DCM)Moderate . Can be effective but offers less activation than polar protic solvents.Often used for workup and extraction. Less common as the primary reaction solvent for this transformation.
General Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The isothiazole ring acts as the nucleophile, attacking the electrophilic bromine source.

Caption: Mechanism of electrophilic bromination of 4-methylisothiazole.

Experimental Protocol: Bromination using Br₂ in Acetic Acid

This protocol is a representative method. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-methylisothiazole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution (aq.)

  • Sodium Thiosulfate solution (10% aq.)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylisothiazole (1.0 eq) in glacial acetic acid (approx. 2 mL per mmol of substrate).[3]

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred isothiazole solution over 30 minutes, ensuring the temperature does not rise above 5°C. The reaction mixture will typically change color.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and water. A precipitate may form.

  • Neutralization & Workup: Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7). To quench any remaining bromine, add 10% sodium thiosulfate solution until the orange/brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 5-bromo-4-methylisothiazole.

References

  • Brogli, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • Chemia. (2023). Bromination reactions with hydrogen bromide (additions to alkenes/alkynes). MANAC Inc. Available at: [Link]

  • Scribd. (n.d.). Solvent Effects on Bromine Reactions. Available at: [Link]

  • Study.com. (n.d.). Br2 dissolves in a number of solvents, but we preferentially use glacial acetic acid. Explain why... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Available at: [Link]

  • Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]

  • WordPress. (n.d.). Br2 and Electrophilic Br+ reagents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

Sources

Technical Support Center: Work-up Procedures for 5-Bromo-4-methylisothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and purification of reaction mixtures containing 5-bromo-4-methylisothiazole and its derivatives. The isothiazole scaffold is a valuable heterocycle in medicinal chemistry, and proper handling during work-up is critical for achieving high purity and yield.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take once my reaction is deemed complete?

A1: The first and most critical step is to safely and effectively quench the reaction. This deactivates any remaining reactive reagents. The choice of quenching agent depends on the specific chemistry employed.

  • For Organometallic Reactions (e.g., Grignard, Organolithiums): These reagents are highly reactive and often pyrophoric.[2] Quenching must be done cautiously at a low temperature (e.g., 0 °C or below). A common and safe procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This mild acid neutralizes the organometallic species without causing a violent exotherm that could occur with water or stronger acids.[3][4]

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): These reactions can often be quenched by cooling to room temperature and diluting with water or an aqueous solution like saturated NH₄Cl.[5] This helps to precipitate the palladium catalyst and begin the process of dissolving inorganic salts.

Q2: Which aqueous solutions should I use for washing during liquid-liquid extraction?

A2: A sequence of aqueous washes is designed to remove specific types of impurities. A standard sequence after dilution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is as follows:

  • Water or Saturated NH₄Cl: The initial wash removes the bulk of water-soluble inorganic salts and quenching byproducts.

  • Dilute Acid (e.g., 1 M HCl): This wash is used to remove basic impurities, such as amine-based ligands or bases (e.g., triethylamine, pyridine). If your product is basic, this step should be avoided as it will form a water-soluble salt of your product.

  • Dilute Base (e.g., 1 M NaOH or saturated NaHCO₃): This wash removes acidic impurities. In the context of a Suzuki reaction, a basic wash is highly effective at converting unreacted boronic acid into its water-soluble boronate salt, thus removing it from the organic layer.[6]

  • Brine (Saturated NaCl solution): This final wash helps to remove residual water from the organic layer before the drying step and can help break up emulsions.[7][8]

Q3: The isothiazole ring seems robust, but are there conditions to avoid during work-up?

A3: The isothiazole ring is a stable aromatic system.[9][10] However, like all heterocycles, it has limitations. While generally stable to typical acidic and basic aqueous work-up conditions, prolonged exposure to harsh conditions (e.g., concentrated acids/bases, high temperatures) should be avoided. The primary concern is often not the ring itself but other functional groups on your molecule of interest which may be labile. Always consider the stability of your entire molecule when designing the work-up protocol.

Q4: How can I effectively remove the palladium catalyst after a cross-coupling reaction?

A4: Residual palladium is a common issue. Several methods can be employed:

  • Filtration through Celite®: After quenching, the palladium often precipitates as "palladium black." Diluting the reaction mixture with an organic solvent and filtering it through a pad of Celite® is a simple and effective first step to remove the bulk of the catalyst.[11][12][13]

  • Aqueous Washes: Some palladium salts can be removed with aqueous washes, sometimes containing a chelating agent like EDTA.

  • Specialized Scavengers: For reactions requiring very low residual palladium levels, solid-supported scavenger resins (e.g., thiol or phosphine-functionalized silica) can be used to bind and remove the metal from the organic solution.[14]

  • Activated Carbon: Stirring the crude product solution with activated carbon can also adsorb residual palladium, which is then removed by filtration.[15]

Q5: What are the primary safety concerns when handling 5-bromo-4-methylisothiazole and its reaction work-ups?

A5: Safety is paramount. Based on available safety data for brominated thiazole and isothiazole derivatives, the following precautions are essential:[16][17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Handling: These compounds can cause skin and serious eye irritation.[17][18] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[17]

  • Quenching: As mentioned in Q1, be particularly cautious when quenching highly reactive reagents, as the process can be exothermic and generate gas.[2]

Troubleshooting Guide

This section addresses common problems encountered during the work-up of 5-bromo-4-methylisothiazole reactions.

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation 1. High concentration of salts or surfactant-like byproducts.[7] 2. Finely divided solids (e.g., palladium black) stabilizing the interface. 3. Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[8][20]1. Add Brine: Add a significant amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which often forces separation.[7][21] 2. Filter: Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.[21] 3. Gentle Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel to allow for extraction with minimal emulsion formation.[7] 4. Change Solvent: Add a small amount of a different organic solvent to alter the polarity and help break the emulsion.[7] 5. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[7]
Low Product Recovery 1. Product has partial water solubility. 2. Product is an acid or base and has partitioned into the aqueous wash layer. 3. Incomplete extraction from the aqueous layer.1. "Salting Out": Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. 2. Check pH: Ensure the pH of the aqueous layer is neutral before extraction if your product is acidic or basic. If you have washed with acid/base, you may need to re-extract those aqueous layers after neutralization. 3. Multiple Extractions: Perform at least three extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.[20]
Persistent Boronic Acid/Ester Impurity 1. Incomplete reaction in a Suzuki coupling. 2. Ineffective removal during aqueous work-up.1. Basic Wash: Wash the organic layer thoroughly with 1-2 M NaOH or K₂CO₃. This converts the boronic acid (R-B(OH)₂) into a highly water-soluble boronate salt (R-B(OH)₃⁻), which is readily extracted into the aqueous phase.[6] 2. Diethanolamine Complexation: In some cases, reacting the crude mixture with diethanolamine can form a stable complex with the boronic acid, which may precipitate or be more easily separated.[22] 3. Specialized Scavengers: Boronic acid scavenger resins are commercially available for difficult separations.[23]
Final Product is an Oil, Not a Solid 1. Residual high-boiling solvent (e.g., DMF, DMSO, Toluene). 2. Contamination with byproducts like pinacol (from boronic esters) or phosphine oxides.[24]1. High Vacuum: Place the crude product under high vacuum for several hours, sometimes with gentle heating, to remove residual solvents. 2. Trituration/Recrystallization: Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to wash away soluble impurities and induce crystallization of the product.[24] Recrystallization from a suitable solvent system is a powerful purification technique.

Experimental Protocol: General Work-up for a Suzuki-Miyaura Reaction

This protocol provides a standardized starting point for the work-up of a Suzuki-Miyaura cross-coupling reaction using 5-bromo-4-methylisothiazole.

Objective: To isolate the crude coupled product from the reaction mixture, removing the palladium catalyst, inorganic salts, and unreacted boronic acid.

Methodology:

  • Cooling and Quenching:

    • Once the reaction is complete (monitored by TLC, LC-MS, etc.), remove the heat source and allow the reaction mixture to cool to room temperature.

    • Place the reaction flask in an ice-water bath.

    • Slowly add deionized water (approx. 2-3 times the reaction volume) to the stirred mixture.

  • Filtration (Catalyst Removal):

    • Dilute the quenched mixture with the chosen extraction solvent (e.g., ethyl acetate, 2-3 times the reaction volume).

    • Set up a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper.

    • Filter the diluted reaction mixture through the Celite® pad under vacuum. Wash the pad with additional extraction solvent to ensure all product is collected. This will remove the precipitated palladium catalyst.[11][12][13]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized Water (1 x volume)

      • 1 M NaOH solution (1 x volume) - This step is crucial for removing unreacted boronic acid.[6]

      • Saturated Brine (1 x volume)

    • During each wash, gently invert the funnel 5-10 times, venting frequently. Allow the layers to fully separate before draining the aqueous layer.

  • Drying and Concentration:

    • Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can now be further purified, typically by column chromatography on silica gel or by recrystallization.

Visual Workflows

Workup_Flowchart start Reaction Complete quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench dilute 2. Dilute with Organic Solvent quench->dilute filter 3. Filter through Celite® (Removes Pd Catalyst) dilute->filter extract 4. Transfer to Separatory Funnel & Perform Aqueous Washes filter->extract dry 5. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 6. Concentrate Solvent (Rotary Evaporator) dry->concentrate purify 7. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Emulsion_Troubleshooting start Emulsion Formed? wait Allow to stand for 10-15 min start->wait Yes resolved Layers Separated start->resolved No brine Add Saturated Brine wait->brine No separation wait->resolved Separated filter Filter through Celite® brine->filter Still emulsified brine->resolved Separated centrifuge Centrifuge (if practical) filter->centrifuge Still emulsified filter->resolved Separated centrifuge->resolved Separated unresolved Problem Persists centrifuge->unresolved Still emulsified

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. Retrieved from [Link]

  • Google Patents. (2006, August 1). US7084287B2 - Method of removing palladium.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • ResearchGate. (2003). The chemistry of isothiazoles. Retrieved from [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Reddit. (2023, August 1). Best way to remove pinacol post suzuki. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Wikipedia. Organolithium reagent. Retrieved from [Link]

  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • PubChem. 5-Bromo-3-methylisothiazole. Retrieved from [Link]

  • YouTube. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Isothiazole. Retrieved from [Link]

  • Wikipedia. Thiazole. Retrieved from [Link]

  • ResearchGate. (1970). Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. Retrieved from [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

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Technical Support Center: Managing Thermal Instability of Isothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these versatile yet thermally sensitive molecules. Isothiazoles are a critical class of heterocyclic compounds with wide-ranging applications, from potent biocides to essential scaffolds in pharmaceuticals.[1][2] However, their inherent thermal instability can present significant challenges during synthesis, formulation, storage, and application.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to not only solve immediate problems but also to proactively manage the thermal stability of your isothiazole compounds, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Core Problem: The "Why" Behind Isothiazole Thermal Instability

Before delving into troubleshooting, it's crucial to understand the underlying chemical principles governing the thermal lability of the isothiazole ring. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur in a 1,2-relationship, possesses a degree of aromaticity that contributes to its stability.[2][3] However, the N-S bond is often the weakest point in the ring, making it susceptible to cleavage under thermal stress.

FAQ 1: What are the primary factors that influence the thermal stability of isothiazole compounds?

The thermal stability of an isothiazole derivative is not an intrinsic constant but is influenced by a combination of factors:

  • Substitution Pattern: The nature and position of substituents on the isothiazole ring can significantly impact its stability. Electron-withdrawing groups can destabilize the ring, while certain electron-donating groups may enhance stability.

  • pH of the Medium: The stability of many isothiazolinones, a prominent class of isothiazoles, is highly pH-dependent. Degradation often accelerates in alkaline conditions due to hydrolysis of the isothiazolone ring.[4] For instance, the half-life of a CMIT/MIT mixture is significantly shorter at a pH of 10 compared to a pH of 8.5.[4]

  • Presence of Nucleophiles: The sulfur atom in the isothiazole ring is electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and sulfides. This can lead to ring-opening and loss of activity.[5]

  • Temperature: As with most chemical reactions, the rate of degradation of isothiazole compounds increases with temperature.[4][6] Studies have shown that for some isothiazolone biocides, the rate of degradation can double with a 5-6°C increase in temperature in aqueous media.[7]

  • Presence of Oxidizing and Reducing Agents: The sulfur atom can be oxidized, which can affect the stability of the ring. Similarly, reducing agents can cleave the N-S bond.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of isothiazole compounds by affecting reaction pathways and the solubility of reactants.

FAQ 2: What are the common thermal decomposition pathways for isothiazole compounds?

Upon heating, isothiazole compounds can undergo several decomposition pathways. While the exact mechanism can be complex and compound-specific, some general pathways include:

  • N-S Bond Cleavage: This is often the initial and most common step in the thermal decomposition of many isothiazoles, leading to ring-opening and the formation of various degradation products.

  • Ring Rearrangement: In some cases, thermal energy can induce rearrangements of the isothiazole ring to form more stable isomeric structures.

  • Fragmentation: Following ring-opening, the molecule can fragment into smaller, more volatile compounds. For example, when heated to decomposition, methylisothiazolinone can emit toxic vapors of sulfur oxides (SOx).[8]

  • Hydrolysis: For isothiazolinones in aqueous environments, hydrolysis, particularly at alkaline pH, is a major degradation pathway.[4][6] This process can lead to the formation of various acidic and amide byproducts.[6]

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My isothiazole compound is degrading during a high-temperature reaction.

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, unidentified byproducts observed by TLC, LC-MS, or GC-MS.

  • Discoloration of the reaction mixture.

Causality: The reaction temperature is likely exceeding the thermal stability threshold of your isothiazole compound, leading to decomposition.

Troubleshooting Workflow:

A Problem: Degradation at High Temperature B Step 1: Lower Reaction Temperature - Can the reaction proceed at a lower temperature? A->B C Step 2: Reduce Reaction Time - Can you minimize the exposure to high temperature? B->C If degradation persists G Solution: Improved Yield and Purity B->G If successful D Step 3: Use a Milder Catalyst/Reagent - Is there an alternative that works at lower temperatures? C->D If degradation persists C->G If successful E Step 4: Change the Solvent - Can a higher-boiling, inert solvent stabilize the compound? D->E If degradation persists D->G If successful F Step 5: Protect the Isothiazole Ring - Is it feasible to use a protecting group strategy? E->F If other options fail E->G If successful F->G If successful

Caption: Troubleshooting workflow for thermal degradation during reactions.

Detailed Steps & Explanations:

  • Lower the Reaction Temperature: This is the most direct approach. Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Minimize Reaction Time: If a high temperature is unavoidable, optimize the reaction to minimize the duration of thermal stress. Monitor the reaction closely and quench it as soon as the desired conversion is achieved.

  • Alternative Reagents/Catalysts: Explore the use of more active catalysts or reagents that can facilitate the transformation at a lower temperature.

  • Solvent Selection: The choice of solvent can influence thermal stability. Aprotic, non-nucleophilic solvents are often preferred. In some cases, a higher-boiling point solvent might allow for better temperature control.

  • Protecting Group Strategy: For multi-step syntheses, consider protecting the isothiazole ring if it is not directly involved in the high-temperature step. This adds complexity but can be highly effective.

Issue 2: My purified isothiazole compound is showing signs of degradation upon storage.

Symptoms:

  • Changes in physical appearance (e.g., color change, oiling out).

  • Decreased purity over time as determined by analytical techniques (HPLC, NMR).

  • Loss of biological activity.

Causality: Improper storage conditions (temperature, light, atmosphere) are likely causing slow decomposition of your compound.

Troubleshooting and Prevention:

Factor Problem Recommended Solution & Rationale
Temperature Storage at ambient or elevated temperatures.Store at reduced temperatures (e.g., 4°C or -20°C). Lower temperatures slow down the rate of decomposition reactions. Some isothiazolinones can start to deactivate at temperatures as low as 24°C.[4]
Light Exposure to ambient or UV light.Store in amber vials or in the dark. Photolysis can be a degradation pathway for some isothiazole derivatives.[9]
Atmosphere Presence of oxygen and moisture.Store under an inert atmosphere (e.g., nitrogen or argon). This minimizes oxidative degradation. For hygroscopic compounds, store in a desiccator.
pH (for solutions) Stored in a solution with a non-optimal pH.Buffer the solution to a pH where the compound is most stable, typically in the acidic to neutral range for many isothiazolinones.[7]
Issue 3: I am observing unexpected side reactions involving the isothiazole ring during my synthesis.

Symptoms:

  • Formation of byproducts where the isothiazole ring has been altered (e.g., ring-opened products).

  • Difficulty in isolating the desired product due to a complex mixture.

Causality: The reagents or reaction conditions are not compatible with the isothiazole ring, leading to its unintended participation in the reaction.

Preventative Measures and Solutions:

  • Reagent Compatibility Check: Before running a reaction, consider the potential reactivity of your reagents with the isothiazole ring. Strong nucleophiles, strong bases, and some reducing agents can react with the isothiazole moiety.

  • Control of Stoichiometry: Use the minimum required amount of reactive reagents to avoid excess that could lead to side reactions.

  • Order of Addition: In some cases, the order in which reagents are added can influence the outcome. Adding a reactive reagent slowly to the reaction mixture can help to control its concentration and minimize side reactions.

  • Protecting Groups: As mentioned previously, protecting the isothiazole ring can be an effective strategy to prevent its participation in unwanted reactions.

Section 3: Experimental Protocols

To assist you in your laboratory work, here are some standard protocols for assessing and managing the thermal stability of isothiazole compounds.

Protocol 1: Thermal Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of degradation of an isothiazole compound at a specific temperature.

Materials:

  • Your isothiazole compound

  • HPLC-grade solvent for dissolving your compound

  • Heating block or oven with precise temperature control

  • HPLC system with a suitable column and detector (UV-Vis is common for isothiazoles)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of your isothiazole compound in a suitable solvent at a known concentration.

  • Initial Analysis (t=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial peak area of your compound. This will serve as your baseline.

  • Incubation: Place a sealed vial of the stock solution in the heating block or oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the solution from the heated vial.

  • HPLC Analysis: Analyze each time-point sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining isothiazole compound at each time point relative to the initial peak area.

    • Plot the percentage of the remaining compound versus time.

    • From this plot, you can determine the half-life of your compound under the tested conditions.

Self-Validation:

  • Run a control sample at room temperature or in a refrigerator to ensure that any observed degradation is due to thermal stress and not other factors.

  • Ensure the HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Protocol 2: Screening for Stabilizers

Objective: To identify effective stabilizers for an isothiazole compound in a formulation.

Materials:

  • Your isothiazole compound

  • A base formulation (e.g., a buffer solution, a cream base)

  • A selection of potential stabilizers (e.g., antioxidants, chelating agents, pH buffers)

  • The same analytical equipment as in Protocol 1.

Methodology:

  • Prepare Samples: Prepare a series of samples of your isothiazole compound in the base formulation. To each sample, add a different potential stabilizer at a known concentration. Include a control sample with no stabilizer.

  • Initial Analysis (t=0): Analyze each sample to determine the initial concentration of the isothiazole compound.

  • Accelerated Stability Study: Store the samples at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time-Point Analysis: At selected time points (e.g., 1, 2, 4 weeks), analyze each sample to determine the concentration of the remaining isothiazole compound.

  • Evaluation: Compare the degradation rate in the samples with stabilizers to the control sample. The most effective stabilizer will be the one that results in the slowest degradation rate.

Data Presentation:

StabilizerConcentration% Remaining after 4 weeks at 40°C
None (Control)-65%
Stabilizer A0.1%92%
Stabilizer B0.1%75%
Stabilizer C0.1%88%

Section 4: Advanced Topics and FAQs

FAQ 4: Are there any computational methods to predict the thermal stability of isothiazole derivatives?

Yes, computational chemistry can be a powerful tool for predicting the thermal stability of new isothiazole derivatives. Techniques like Density Functional Theory (DFT) can be used to:

  • Calculate Bond Dissociation Energies: This can help identify the weakest bond in the molecule, which is often the N-S bond in the isothiazole ring.

  • Model Reaction Pathways: Computational methods can be used to model potential thermal decomposition pathways and calculate the activation energies for these pathways. A higher activation energy suggests greater thermal stability.[10][11][12]

  • Predict Thermodynamic Properties: Properties such as enthalpy of formation can be calculated and correlated with thermal stability.[13]

These computational studies can guide synthetic efforts by prioritizing the synthesis of derivatives predicted to have enhanced thermal stability.

FAQ 5: How does the solid-state form of an isothiazole compound affect its thermal stability?

The solid-state form (e.g., crystalline vs. amorphous, different polymorphs) can have a significant impact on the thermal stability of a compound.

  • Crystalline vs. Amorphous: Generally, a crystalline form is more stable than an amorphous form. The ordered arrangement of molecules in a crystal lattice provides greater stability.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different melting points and thermal stabilities. It is important to characterize the solid-state form of your compound and to ensure consistency between batches.

  • Solvates and Hydrates: The presence of solvent molecules in the crystal lattice (solvates) or water molecules (hydrates) can also affect thermal stability.

Analytical Techniques for Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and to detect phase transitions.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on decomposition temperatures.

  • X-ray Powder Diffraction (XRPD): Used to identify the crystalline form of the compound.

Visualization of a Generic Isothiazole Decomposition Pathway

Isothiazole Isothiazole Compound Heat Thermal Stress (Δ) Isothiazole->Heat RingOpening Ring-Opened Intermediate (N-S Bond Cleavage) Heat->RingOpening Fragmentation Fragmentation Products (e.g., SOx, nitriles, etc.) RingOpening->Fragmentation Rearrangement Rearranged Isomers RingOpening->Rearrangement

Caption: A simplified diagram of potential thermal decomposition pathways for isothiazole compounds.

We hope this technical support guide provides valuable insights and practical solutions for managing the thermal instability of isothiazole compounds in your research and development endeavors. By understanding the fundamental principles and implementing the troubleshooting strategies and protocols outlined here, you can enhance the reliability and success of your experiments.

References

  • Barman, B. N. (1993). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]

  • Eakins, P. M. (2020). CMIT/MIT – Isothiazolone Biocide Assessment. Hammonds Fuel Additives, Inc.[Link]

  • Kim, H., et al. (2017). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Yadav, P., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Zhang, Y., et al. (2020). Computational study of the thermal decomposition of some oxypropenes. PubMed. [Link]

  • Chen, J., et al. (2015). Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. ResearchGate. [Link]

  • Vaitla, J., et al. (2018). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]

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Technical Support Center: 5-Bromo-4-Methylisothiazole Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-4-methylisothiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and offer structured troubleshooting advice to ensure a safe, efficient, and reproducible process.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 5-bromo-4-methylisothiazole is fundamentally an electrophilic aromatic substitution, where 4-methylisothiazole is brominated. While straightforward on a small scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, safety, and yield optimization. The primary method involves the direct bromination of 4-methylisothiazole, often using elemental bromine in a suitable solvent like acetic acid[1].

The key challenges that arise during scale-up include:

  • Exothermic Reaction Control: Bromination is highly exothermic, posing a risk of thermal runaway in larger reactors[2].

  • Regioselectivity: Ensuring selective bromination at the C5 position is critical to avoid the formation of isomeric impurities.

  • Impurity Profile Management: The formation of di-brominated or other side products can complicate purification and impact the final product's quality.

  • Safe Handling of Bromine: Elemental bromine is a highly corrosive, toxic, and hazardous material, requiring stringent safety protocols during large-scale handling[3][4][5].

  • Product Isolation and Purification: Efficiently isolating the product from the reaction mixture and achieving high purity on a large scale can be difficult.

This guide will address these challenges through a series of troubleshooting questions and detailed procedural outlines.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section is designed to provide direct answers to specific problems you may encounter during the synthesis and scale-up.

Category 1: Low Yield & Incomplete Reactions

Question: My reaction yield is significantly lower than expected (<50%). How can I improve it?

Answer: Low yield is a common issue, often stemming from incomplete conversion, side reactions, or product loss during workup. A reported yield for a specific lab-scale procedure was only 22%, indicating the sensitivity of this reaction[1].

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 4-methylisothiazole is pure. Impurities can inhibit the reaction or lead to side products.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider the following:

    • Reaction Time: Extend the reaction time. Some lab-scale protocols suggest stirring for 16 hours[1].

    • Stoichiometry: A 1:1 molar ratio of 4-methylthiazole to bromine is theoretically required[1]. On a larger scale, a slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents) might be necessary to drive the reaction to completion, but this must be balanced against the risk of impurity formation.

  • Workup Losses: The product can be lost during the aqueous wash and extraction steps.

    • Ensure the pH during the sodium carbonate wash is sufficiently basic to remove all acetic acid without degrading the product.

    • Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize the recovery of the product from the aqueous layer[1].

    • Combine all organic phases for drying and concentration.

Question: The reaction seems to stall and never reaches full conversion. What could be the cause?

Answer: A stalled reaction can be due to several factors, including insufficient activation, temperature issues, or reagent degradation.

Troubleshooting Steps:

  • Temperature Control: While the reaction is exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate may be too slow. A typical procedure runs at room temperature[1]. For scale-up, you may need a controlled temperature ramp or jacketed reactor to manage the exotherm without overcooling.

  • Bromine Degradation: Protect the reaction from light. Bromine can undergo light-induced radical reactions, which will not produce the desired product and can lead to complex impurity profiles[1]. Ensure your reactor is shielded from UV light.

  • Mixing Efficiency: In a large reactor, inefficient mixing can create localized areas where reagents are not in contact. Ensure the stirring speed and impeller design are adequate for the vessel size to maintain a homogeneous mixture.

Category 2: Impurity Formation & Purification

Question: My final product is contaminated with a significant amount of an unknown impurity. How do I identify and prevent it?

Answer: The most likely impurities are over-brominated products (e.g., dibromo-4-methylisothiazole) or isomers from bromination at an incorrect position.

Troubleshooting Steps:

  • Control Bromine Addition: The formation of di-brominated species is often caused by poor control over the local concentration of bromine.

    • Slow Addition: Add the bromine dropwise or via a syringe pump over an extended period. This prevents a large excess of bromine from being present at any given time.

    • Sub-surface Addition: For large reactors, adding the bromine below the surface of the reaction mixture can improve dispersion and prevent high local concentrations at the surface.

  • Temperature Management: Runaway temperatures can increase the rate of side reactions. Maintain strict temperature control throughout the bromine addition.

  • Purification Strategy: If impurities are still present, a robust purification method is needed.

    • Chromatography: Silica gel chromatography is effective for purification at the lab scale and can be scaled to industrial chromatography systems[6].

    • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a viable scale-up purification strategy.

    • Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity on a large scale.

Data Presentation: Common Impurities & Analytical Signatures

Impurity NamePotential CauseIdentification MethodPrevention Strategy
4-methylisothiazoleIncomplete reactionGC-MS (Lower retention time, characteristic m/z)Increase reaction time or bromine equivalents slightly.
Di-bromo-4-methylisothiazoleExcess bromine, poor mixingGC-MS (Higher retention time, isotopic pattern for 2 Br atoms)Slow, controlled addition of bromine; efficient mixing.
Isomeric Bromo-methylisothiazolesNon-selective bromination1H NMR (Different chemical shifts), GC-MSMaintain optimal reaction temperature; consider alternative brominating agents.
Category 3: Safety & Handling

Question: What are the critical safety precautions for handling bromine on a large scale?

Answer: Bromine is extremely hazardous. Its use demands rigorous safety protocols[5].

Critical Safety Measures:

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated area, preferably within a fume hood or a contained and scrubbed reactor system. Bromine gas is denser than air and can accumulate in low-lying areas[4].

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory:

    • Gloves: Heavy-duty, bromine-resistant gloves (e.g., butyl rubber or Viton).

    • Eye Protection: Chemical splash goggles and a full-face shield.

    • Body Protection: A chemically resistant apron or full suit.

    • Respiratory Protection: An appropriate respirator with cartridges for acid gases and halogens should be available for emergency situations.

  • Spill Management: Have a bromine spill kit readily available. This should contain a neutralizing agent like sodium thiosulfate or sodium bisulfite solution.

  • Quenching: At the end of the reaction, any excess bromine must be quenched before workup. A solution of sodium thiosulfate is a standard and effective quenching agent. The quench itself can be exothermic and should be performed carefully with adequate cooling.

Question: How can I manage the exothermic nature of the bromination during scale-up?

Answer: Managing the exotherm is the most critical process safety consideration.

Management Strategies:

  • Controlled Addition: As mentioned, a slow, controlled addition rate of bromine is the primary method for controlling heat generation.

  • Adequate Cooling: Use a reactor with a cooling jacket and a reliable temperature control system. Chilled brine or another coolant should be circulated to remove heat as it is generated.

  • Dilution: Running the reaction at a lower concentration (i.e., using more acetic acid) can help dissipate heat, although this may impact reaction kinetics and throughput.

  • Continuous Flow Synthesis: For industrial-scale production, transitioning to a continuous flow reactor is a superior approach. Flow chemistry offers excellent heat transfer due to the high surface-area-to-volume ratio, minimizing the risk of thermal runaway and improving safety and consistency[2][7].

Section 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of 4-Methylthiazole (Precursor)

This two-step protocol is adapted from established methods and provides a reliable route to the starting material[8][9].

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

  • Combine thiourea (1 mole equivalent) and chloroacetone (1 mole equivalent) in water.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-amino-4-methylthiazole.

Step 2: Deamination to 4-Methylthiazole

  • Dissolve 2-amino-4-methylthiazole (1 mole equivalent) in a mixture of water and concentrated sulfuric acid, and cool the solution to between -15°C and -10°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 mole equivalents) in water, keeping the temperature below -5°C to form the diazonium salt.

  • After the addition is complete, continue stirring for 1.5 hours.

  • In a separate flask, prepare a solution of sodium hypophosphite (1.2 mole equivalents) in water and cool it to -10°C.

  • Slowly add the diazonium salt solution to the sodium hypophosphite solution, maintaining the temperature below -5°C.

  • Stir the reaction for 6 hours at this temperature.

  • Adjust the pH to 9-10 with a 45% sodium hydroxide solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Distill the crude product under atmospheric pressure, collecting the fraction at 133-135°C to obtain pure 4-methylthiazole[8].

Protocol 2: Synthesis of 5-Bromo-4-methylisothiazole

This protocol is based on a literature procedure and should be performed with all safety precautions mentioned previously[1].

  • Charge a reactor, protected from light, with 4-methylthiazole (1 mole equivalent) and glacial acetic acid (approx. 10 volumes).

  • Begin stirring and ensure the temperature is stable at room temperature (20-25°C).

  • Slowly add elemental bromine (1 mole equivalent) dropwise via an addition funnel or syringe pump over 1-2 hours. Monitor the internal temperature closely and apply cooling as needed to maintain it below 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 16 hours. Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench any excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Slowly add a 10% aqueous sodium carbonate solution until the pH of the aqueous layer is ~8. This will neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude 5-bromo-4-methylisothiazole by vacuum distillation or silica gel chromatography.

Section 4: Visualized Workflows and Logic Diagrams

Diagram 1: Overall Synthesis Workflow

This diagram illustrates the complete production process from starting materials to the final product.

cluster_0 Precursor Synthesis cluster_1 Main Reaction & Purification Thiourea Thiourea Hantzsch Hantzsch Synthesis Thiourea->Hantzsch Chloroacetone Chloroacetone Chloroacetone->Hantzsch AminoThiazole 2-Amino-4-methylthiazole Hantzsch->AminoThiazole Deamination Deamination AminoThiazole->Deamination MethylThiazole 4-Methylthiazole Deamination->MethylThiazole Bromination Bromination Reaction MethylThiazole->Bromination Bromine Bromine + Acetic Acid Bromine->Bromination Workup Quench & Extraction Bromination->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct 5-Bromo-4-methylisothiazole Purification->FinalProduct

Caption: Workflow for 5-bromo-4-methylisothiazole production.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

cluster_yes Action for Incomplete Reaction cluster_no Action for Complete Reaction start Problem: Low Yield check_reaction Monitor reaction by GC/TLC. Is starting material present? start->check_reaction extend_time Extend reaction time and/or Increase temperature slightly check_reaction->extend_time  Yes   check_workup Review workup procedure. Are there multiple side products? check_reaction->check_workup  No   increase_br2 Consider adding slight excess of Bromine (1.05 eq) extend_time->increase_br2 result_yes Yield Improved increase_br2->result_yes optimize_extraction Optimize extraction pH. Perform additional extractions. check_workup->optimize_extraction optimize_purification Optimize purification. Check for product loss on column/in distillation. optimize_extraction->optimize_purification result_no Yield Improved optimize_purification->result_no

Caption: Decision tree for troubleshooting low reaction yield.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent instead of elemental bromine to improve safety? A1: Yes, alternative brominating agents like N-Bromosuccinimide (NBS) are often used to avoid handling Br2[10]. Using NBS typically requires a radical initiator or acid catalyst. A feasibility study would be necessary to optimize the reaction conditions (solvent, temperature, initiator) for 4-methylisothiazole, as selectivity can be an issue.

Q2: What is the expected purity of the product after distillation/chromatography? A2: With proper optimization of the reaction and purification, a purity of >98% is achievable[11]. Purity should be assessed by GC-MS and 1H NMR.

Q3: How should I dispose of bromine-containing waste? A3: All bromine-containing waste, including aqueous layers from the workup and quenching solutions, must be treated as hazardous waste. Neutralize any residual bromine with sodium thiosulfate, adjust the pH to be near neutral, and dispose of it according to your institution's environmental health and safety guidelines.

Q4: What analytical methods are best for in-process control? A4: For in-process control during a scale-up campaign, GC-MS is ideal. It allows for the quantification of starting material, product, and key impurities, giving a clear picture of the reaction's progress and profile. TLC can be used for quick qualitative checks. NIOSH provides standardized methods for the analysis of bromine and other chemicals, which can be adapted for process analytics[12].

References

  • Taylor & Francis Online. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. [Link]

  • PMC - NIH. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]

  • ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Google Patents. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

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  • YouTube. (2023). Is Bromine Harmful?. [Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook. [Link]

  • Google Patents.
  • ACS Publications. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. [Link]

  • PMC - NIH. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Technical Support Center: Reaction Monitoring of 5-bromo-4-methylisothiazole by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-bromo-4-methylisothiazole. Here, we synthesize fundamental TLC principles with practical, field-tested advice to navigate the common challenges encountered during experimental work with this halogenated heterocyclic compound.

Introduction to TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive analytical technique indispensable in synthetic organic chemistry.[1][2] Its primary application in a reaction setting is to qualitatively track the consumption of starting materials and the formation of products over time.[3][4] This is achieved by separating the components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][5] The relative polarity of the compounds determines their rate of travel up the TLC plate, resulting in distinct spots that can be visualized.[6][7]

The progress of a reaction is monitored by spotting the reaction mixture on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[4]

Frequently Asked Questions (FAQs)

Q1: I'm starting a reaction with 5-bromo-4-methylisothiazole. What is a good initial TLC solvent system to try?

A1: For a compound with the predicted polarity of 5-bromo-4-methylisothiazole (a brominated heterocycle), a good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 4:1 mixture of hexane and ethyl acetate.[8][9] You can then adjust the ratio to achieve an optimal retention factor (Rf) for your starting material, ideally between 0.2 and 0.4.[10] If this system does not provide adequate separation, consider trying dichloromethane or a mixture of toluene and ethyl acetate.

Q2: My spots are not visible under the UV lamp. How can I visualize my 5-bromo-4-methylisothiazole and its reaction products?

A2: While many aromatic and conjugated systems are UV-active, it's possible your compounds do not quench fluorescence effectively.[11][12] Here are alternative visualization techniques:

  • Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as brown or yellow spots.[5][7][13] This method is particularly effective for aromatic and unsaturated compounds.[11] Note that alkyl halides may not stain well with iodine.[13]

  • Potassium Permanganate Stain: This stain is excellent for detecting compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[11] The spots will appear as yellow or brown on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain for many functional groups, especially nucleophiles. After dipping or spraying, gentle heating is required.[11]

  • Sodium Nitrite/Hydrochloric Acid: This specific stain can be used for the detection of thiazole derivatives, which typically turn light green upon heating.[14]

Q3: My spots are streaking on the TLC plate. What is causing this and how can I fix it?

A3: Streaking can be caused by several factors:

  • Overloading the sample: The most common cause is applying too much sample to the plate.[2][15] Try diluting your sample before spotting it.

  • Highly polar compounds: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[16][17] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can often resolve this issue.[17]

  • Inappropriate solvent system: If the solvent is not polar enough to move the compound off the baseline, it can appear as a streak. Conversely, a solvent that is too polar can also cause streaking. Experiment with different solvent polarities.

  • Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before application.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: When you have poor separation between two spots, consider the following:

  • Change the solvent system: Experiment with different solvent mixtures. Sometimes, changing one of the solvents in your mobile phase to another with a different selectivity can improve separation, even if the overall polarity is similar.[9] For example, you could try replacing ethyl acetate with acetone or dichloromethane.

  • Multiple developments: Running the TLC plate in the same solvent system multiple times can increase the effective run length and improve the separation of closely running spots.[5] Be sure to thoroughly dry the plate between each development.

  • Use a different stationary phase: While silica gel is the most common, alumina plates can sometimes offer different selectivity for halogenated compounds.[5] Reversed-phase TLC plates, which have a non-polar stationary phase and are run with polar mobile phases, are another option.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the developed plate. 1. Sample is too dilute.[15] 2. Inappropriate visualization technique.[5] 3. The solvent level in the chamber was above the spotting line.[2] 4. The compound is volatile and evaporated from the plate.1. Spot a more concentrated sample or apply the sample multiple times in the same spot, drying between applications.[5] 2. Try a different visualization method (e.g., iodine vapor, potassium permanganate stain).[5][11] 3. Ensure the solvent level is below the origin line when placing the plate in the chamber.[2] 4. Minimize the time the plate is exposed to air before and after development.
The solvent front is uneven. 1. The bottom of the TLC plate is not level in the developing chamber.[16] 2. The stationary phase has been disturbed. 3. The chamber is not properly saturated with solvent vapor.1. Ensure the plate is placed vertically and evenly in the chamber. 2. Handle the TLC plate by the edges to avoid touching the surface. 3. Place a piece of filter paper in the chamber to aid in solvent vapor saturation.[5]
Spots are elongated or crescent-shaped. 1. The spotting solvent is too polar. 2. The sample was applied too slowly or the spot is too large.[16] 3. The stationary phase was gouged during spotting.1. Use a less polar, volatile solvent for sample preparation. 2. Apply the sample in a small, tight spot.[6] 3. Be gentle when applying the sample with a capillary tube.
Unexpected spots appear on the plate. 1. Contamination of the sample or spotting capillary. 2. The TLC plate was handled improperly, leading to contamination from fingers.[15] 3. The reaction has produced unexpected side products.1. Use clean glassware and a fresh capillary for each sample. 2. Handle the TLC plate only by the edges. 3. This may indicate the need to optimize reaction conditions.

Experimental Protocols

Protocol 1: Preparation and Elution of the TLC Plate
  • Plate Preparation:

    • Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is your origin line.

    • Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[4]

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the origin line.

    • Apply a spot of the reaction mixture to the "RM" lane.

    • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

    • Ensure the spots are small and concentrated.[6]

  • Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapor.

    • Carefully place the TLC plate into the chamber, making sure the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or chemical stain).

    • Circle the visualized spots with a pencil.

Protocol 2: Calculation of Retention Factor (Rf)

The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

  • Rf = (Distance from the origin to the center of the spot) / (Distance from the origin to the solvent front)

Rf values are crucial for comparing the polarity of compounds and for ensuring the reproducibility of your results.[14]

Data Presentation

Table 1: Recommended Starting Solvent Systems for 5-bromo-4-methylisothiazole
Solvent System (v/v) Polarity Comments
Hexane:Ethyl Acetate (4:1)Low-MediumA good starting point for many heterocyclic compounds. Adjust the ratio for optimal Rf.
Dichloromethane (100%)MediumCan be effective for moderately polar compounds.
Toluene:Ethyl Acetate (9:1)Low-MediumOffers different selectivity compared to hexane-based systems.
Hexane:Acetone (9:1)Low-MediumAcetone provides different selectivity than ethyl acetate.

Visualizations

Diagram 1: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development cluster_vis Visualization & Analysis prep1 Draw Origin Line prep2 Mark Lanes (SM, Co, RM) prep1->prep2 spot1 Spot Starting Material (SM) prep2->spot1 spot3 Co-spot SM and RM spot1->spot3 spot2 Spot Reaction Mixture (RM) spot2->spot3 dev1 Place Plate in Saturated Chamber spot3->dev1 dev2 Elute with Mobile Phase dev1->dev2 dev3 Remove Plate & Mark Solvent Front dev2->dev3 vis1 Dry Plate dev3->vis1 vis2 Visualize Spots (UV, Stain) vis1->vis2 vis3 Calculate Rf Values vis2->vis3

Caption: Workflow for monitoring a chemical reaction using TLC.

Diagram 2: Interpreting a Reaction Monitoring TLC Plate

Caption: Idealized TLC plates showing reaction progress over time.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Gholap, A. R., Toti, U. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 5(4), 281-289.
  • ResearchGate. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • LCGC International. (2011, November 1). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020, March 11). Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylisothiazole. Retrieved from [Link]

  • Taylor & Francis. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 29). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Bromo-4-methylthiazole. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

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Validation & Comparative

Confirming the Structure of 5-bromo-4-methylisothiazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of a successful development pipeline. Isothiazole derivatives, in particular, are prevalent scaffolds in molecules of biological significance. This guide provides a comprehensive spectroscopic framework for the structural elucidation of 5-bromo-4-methylisothiazole, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, rigorously compared with experimental data from structurally related analogs. This comparative approach not only offers a robust method for structural confirmation but also serves as an educational tool for researchers encountering similar challenges.

The Imperative of Structural Verification

The precise arrangement of atoms in a molecule dictates its physicochemical properties and biological activity. In the case of 5-bromo-4-methylisothiazole, isomeric impurities such as 4-bromo-3-methylisothiazole or 5-bromo-4-methylthiazole could arise during synthesis, potentially leading to misleading structure-activity relationship (SAR) studies and unforeseen toxicological profiles. Therefore, a multi-pronged spectroscopic approach is essential for unequivocal structural assignment.

Analytical Workflow: A Multi-Technique Approach

A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic view of the molecular structure. Each technique offers unique and complementary information, and their combined interpretation forms a self-validating system for structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Compound (Presumed 5-bromo-4-methylisothiazole) nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms ir Infrared Spectroscopy (ATR-FTIR) synthesis->ir data_analysis Combined Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed: 5-bromo-4-methylisothiazole data_analysis->structure_confirmation isomeric_impurity Alternative Structure Identified: Isomeric Impurity data_analysis->isomeric_impurity

Caption: Workflow for the spectroscopic confirmation of 5-bromo-4-methylisothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of 5-bromo-4-methylisothiazole. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-4-methylisothiazole is expected to be simple, exhibiting two singlets: one for the methyl group and one for the isothiazole ring proton. The key to distinguishing it from its isomers lies in the chemical shift of the ring proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 5-bromo-4-methylisothiazole and Comparison with Related Compounds

CompoundPredicted/Observed Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
5-bromo-4-methylisothiazole (Predicted) ~8.5Singlet1HH3-
~2.4Singlet3H-CH₃-
4-Methylthiazole8.64Doublet1HH2[1]
6.87Doublet1HH5[1]
2.47Singlet3H-CH₃[1]
4-Bromo-3-methylisothiazole8.5 (approx.)Singlet1HH5[2]
2.5 (approx.)Singlet3H-CH₃[2]

The proton at position 3 of the isothiazole ring is deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the sulfur atom. In 4-methylthiazole, the proton at C2 is similarly deshielded. The absence of a proton at C5 in 5-bromo-4-methylisothiazole simplifies the spectrum to two singlets. In contrast, 4-bromo-3-methylisothiazole would also show two singlets, but the electronic environment of the C5 proton would likely result in a different chemical shift.

¹³C NMR Spectroscopy

¹³C NMR provides further evidence for the correct substitution pattern. The carbon chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 5-bromo-4-methylisothiazole and Comparison with Related Compounds

CompoundPredicted/Observed Chemical Shift (δ) ppmAssignmentReference
5-bromo-4-methylisothiazole (Predicted) ~158C3-
~145C4-
~110C5-
~15-CH₃-
5-Bromo-3-methylisothiazole158.4, 125.2, 110.1, 13.9C3, C4, C5, -CH₃[3]
Isothiazole157.9, 123.6, 149.2C3, C4, C5[4]

The carbon bearing the bromine atom (C5) is expected to be significantly shielded compared to an unsubstituted carbon, with a predicted chemical shift around 110 ppm. The chemical shifts of C3 and C4 will also be characteristic of the substitution pattern. Comparison with the experimental data for 5-bromo-3-methylisothiazole highlights the expected differences in the chemical shifts of the ring carbons.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 2 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Spectral Width: -10 to 220 ppm

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through the isotopic pattern, confirms the presence of a bromine atom.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that often leads to fragmentation, providing additional structural information. For 5-bromo-4-methylisothiazole, the most crucial feature will be the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for 5-bromo-4-methylisothiazole

m/z (Predicted)Relative AbundanceAssignment
177~100%[M]⁺ (with ⁷⁹Br)
179~98%[M+2]⁺ (with ⁸¹Br)
98Variable[M - Br]⁺
71Variable[C₃H₃S]⁺

The presence of a bromine atom is unequivocally confirmed by the characteristic M and M+2 isotopic peaks of nearly equal intensity, separated by 2 m/z units. The exact mass of the molecular ion can be used to determine the elemental formula (C₄H₄BrNS).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: 40-300 m/z

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups and the overall skeletal structure.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid or solid samples with minimal preparation. The IR spectrum of 5-bromo-4-methylisothiazole will be characterized by absorptions corresponding to the isothiazole ring and the methyl group.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-bromo-4-methylisothiazole

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3100MediumC-H stretch (isothiazole ring)
~2920MediumC-H stretch (methyl group)
~1550-1450Medium-StrongC=N and C=C stretching (ring vibrations)
~1400MediumC-H bend (methyl group)
~800-700StrongC-Br stretch

The presence of bands in the aromatic C-H stretching region (~3100 cm⁻¹) and the characteristic ring stretching vibrations will confirm the heterocyclic nature of the compound. The C-Br stretching frequency is typically observed in the fingerprint region and provides further evidence for the presence of the bromine substituent.

Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount of the powder on the crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer with an ATR accessory

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Logical Deduction of the Structure

The combined spectroscopic data provides a compelling and self-consistent picture of the molecular structure.

G cluster_1 Structural Deduction Pathway h_nmr ¹H NMR: - Two singlets (~8.5 & ~2.4 ppm) - Integration 1H:3H deduction_1 ¹H NMR indicates a single ring proton and a methyl group. h_nmr->deduction_1 c_nmr ¹³C NMR: - Four signals - One shielded carbon (~110 ppm) deduction_2 ¹³C NMR confirms four unique carbons and a brominated carbon. c_nmr->deduction_2 ms MS: - M/M+2 peaks at m/z 177/179 - Confirms C₄H₄BrNS deduction_3 MS confirms the molecular formula and the presence of one bromine atom. ms->deduction_3 ir IR: - Aromatic C-H stretch (~3100 cm⁻¹) - C-Br stretch (~800-700 cm⁻¹) deduction_4 IR supports the presence of an aromatic ring and a C-Br bond. ir->deduction_4 final_conclusion Conclusion: The compound is definitively 5-bromo-4-methylisothiazole deduction_1->final_conclusion deduction_2->final_conclusion deduction_3->final_conclusion deduction_4->final_conclusion

Caption: Logical flow for the structural confirmation of 5-bromo-4-methylisothiazole from spectroscopic data.

Conclusion

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Purity assessment of synthesized 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purity Assessment of Synthesized 5-bromo-4-methylisothiazole

For professionals in pharmaceutical research and chemical synthesis, the adage "purity is paramount" is not merely a suggestion but a foundational principle. The structural integrity and purity of a synthetic building block like 5-bromo-4-methylisothiazole directly influence the downstream reaction kinetics, yield, and, most critically, the impurity profile of the final active pharmaceutical ingredient (API). The presence of even trace amounts of unreacted starting materials, regioisomers, or side-products can have cascading effects, leading to costly and time-consuming purification challenges or the generation of potentially toxic impurities.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of 5-bromo-4-methylisothiazole. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system of analysis that ensures the highest degree of confidence in your material's quality.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with understanding the synthetic route. While various methods exist for the synthesis of isothiazole derivatives, a common approach might involve the cyclization and subsequent bromination of a suitable precursor.[1] This pathway can introduce several classes of impurities:

  • Starting Materials: Incomplete conversion can leave residual precursors in the final product.

  • Regioisomers: Bromination of the 4-methylisothiazole ring could potentially yield isomeric products (e.g., 3-bromo-4-methylisothiazole), which may have similar physical properties, making them difficult to separate.

  • Over-brominated Species: The reaction might not be perfectly selective, leading to the formation of dibromo- or other poly-brominated isothiazoles.

  • Solvents and Reagents: Residual solvents from the reaction or purification steps are common process-related impurities.

A multi-pronged analytical approach is therefore not just recommended; it is essential for comprehensively characterizing the purity profile.

Orthogonal Purity Assessment: A Multi-Technique Approach

Relying on a single analytical technique can create blind spots. A superior strategy employs orthogonal methods—techniques that measure purity based on different chemical and physical principles. For 5-bromo-4-methylisothiazole, a comprehensive assessment would integrate chromatographic separations, spectroscopic characterization, and elemental composition analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-Phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of non-volatile, moderately polar organic molecules like 5-bromo-4-methylisothiazole.[2][3] Its high resolution allows for the separation of the main component from closely related impurities, providing a detailed impurity profile.

Causality of Method Choice: We select RP-HPLC because the separation is based on polarity. The nonpolar stationary phase (e.g., C18) retains the analyte and its impurities to varying degrees, while a polar mobile phase elutes them. This allows for the separation of isomers and other structurally similar impurities that might be indistinguishable by other methods. The use of a Diode Array Detector (DAD) or UV detector provides excellent sensitivity for aromatic and heterocyclic systems.[4]

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 90% A

      • 1-15 min: Linear gradient to 10% A

      • 15-18 min: Hold at 10% A

      • 18.1-22 min: Return to 90% A and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized 5-bromo-4-methylisothiazole in acetonitrile at a concentration of approximately 1.0 mg/mL.

    • From the stock, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

  • Purity Calculation:

    • Purity is determined using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep4->hplc_system Inject Sample detector UV Detection (230 nm) hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram Acquire Data integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for GC-MS based impurity identification.

NMR Spectroscopy: The Gold Standard for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. [5]Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. [6] Causality of Method Choice: NMR provides unambiguous structural information. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum confirm the presence of the methyl group and the isothiazole ring protons, while the ¹³C NMR confirms the carbon skeleton. Importantly, high-field NMR is sensitive enough to detect impurities at low levels. [7][8]The presence of unexpected signals can indicate isomeric impurities or by-products that may co-elute with the main peak in a chromatographic separation.

For a definitive purity value, Quantitative NMR (qNMR) can be employed. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a highly accurate, instrument-independent purity value can be calculated.

Elemental Analysis: The Fundamental Purity Check

Elemental Analysis (EA) provides a fundamental measure of a compound's purity by determining the mass percentages of its constituent elements (C, H, N, S, Br). [9]The experimentally determined values are compared against the theoretically calculated percentages for the molecular formula C₄H₄BrNS.

Causality of Method Choice: EA is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to their elemental composition. It serves as an excellent orthogonal check on chromatographic methods. For instance, if an impurity is an isomer, it will have the same elemental composition and will not be detected by EA, but it should be separated by HPLC. Conversely, an impurity with a different elemental composition (e.g., a residual solvent or an over-brominated product) will cause the EA results to deviate from the theoretical values. A widely accepted criterion for high purity in publications and for reference standards is an elemental composition that falls within ±0.4% of the calculated values. [7][8]

Comparative Data Summary

The choice of analytical method depends on the specific question being asked. The table below compares the primary techniques discussed.

ParameterHPLC-UV/DADGC-MSNMR SpectroscopyElemental Analysis
Primary Use Purity quantification, impurity profilingVolatile impurity ID, residual solventsStructural verification, impurity IDAbsolute purity confirmation
Strengths High resolution, robust, quantitativeHigh sensitivity, definitive ID of volatilesUnambiguous structure info, qNMR for high accuracyFundamental, based on elemental composition
Limitations Requires chromophores, non-volatile compounds onlyNot suitable for non-volatile or thermally labile compoundsLower sensitivity than MS, can be complex to interpretBulk analysis, insensitive to isomeric impurities
Sample Type Non-volatile solids/liquidsVolatile/semi-volatile solids/liquidsSoluble compoundsSolids/liquids
Typical Purity Criterion >99% AreaPeak identificationAbsence of impurity signals±0.4% of theoretical values [7][8]

Conclusion: An Integrated and Self-Validating Purity Assessment

Assessing the purity of a critical synthetic intermediate like 5-bromo-4-methylisothiazole requires more than a single measurement. It demands a thoughtful, integrated strategy that leverages the orthogonal strengths of multiple analytical techniques.

A robust and trustworthy assessment protocol begins with high-resolution RP-HPLC to quantify purity and profile non-volatile impurities. This is complemented by GC-MS to identify and quantify residual solvents and other volatile contaminants. The structural identity of the bulk material is unequivocally confirmed by ¹H and ¹³C NMR , which also serves as a crucial check for isomeric impurities. Finally, Elemental Analysis provides a fundamental, independent validation of the compound's elemental composition, offering the ultimate confirmation of absolute purity. By employing this multi-faceted approach, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-characterized and fit for purpose.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Excellion. (n.d.). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. Retrieved January 12, 2026, from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved January 12, 2026, from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved January 12, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 12, 2026, from [Link]

  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). Retrieved January 12, 2026, from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 12, 2026, from [Link]

  • SciSpace. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved January 12, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

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Comparison of 5-bromo-4-methylisothiazole with other halogenated isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Halogenated Isothiazoles for Researchers and Drug Development Professionals

Executive Summary

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and material science, primarily due to its potent and broad-spectrum biological activity. The introduction of halogen atoms to this heterocyclic system profoundly modulates its physicochemical properties, reactivity, and biological efficacy. This guide provides a comparative analysis of halogenated isothiazoles, with a particular focus on understanding the structure-activity relationships that govern their function. While well-known chlorinated isothiazolinones such as CMIT have been extensively studied, this guide also explores the potential characteristics of less-documented derivatives, such as 5-bromo-4-methylisothiazole, by extrapolating from fundamental chemical principles. We present standardized protocols for the evaluation of these compounds and offer insights into the causal relationships between chemical structure and performance, providing a framework for the rational design of new and improved isothiazole-based agents.

The Isothiazole Scaffold: A Foundation for Bioactivity

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous biologically active compounds. Its unique electronic configuration, characterized by a reactive N-S bond, is fundamental to its primary mechanism of action as an electrophilic agent. In biological systems, many isothiazole derivatives, particularly the isothiazolinone subclass, function as potent biocides by targeting thiol-containing proteins and enzymes essential for microbial survival.

The general mechanism involves the electrophilic sulfur atom of the isothiazolinone ring undergoing a nucleophilic attack by cysteine residues within proteins. This leads to the formation of a disulfide bond, effectively inactivating the protein and disrupting cellular processes such as respiration and metabolism, ultimately leading to cell death.

The Influence of Halogenation and Substitution on Isothiazole Properties

The strategic placement of substituents, particularly halogens, is a key tool for modulating the activity and stability of the isothiazole core. The nature and position of these groups dictate the molecule's electronic properties and, consequently, its reactivity.

  • Halogenation (Cl vs. Br): The identity of the halogen atom significantly impacts the electrophilicity of the isothiazole ring.

    • Reactivity: Generally, brominated organic compounds are more reactive than their chlorinated counterparts in nucleophilic substitution reactions because bromide is a better leaving group than chloride. While the primary biocidal action is thought to involve attack at the sulfur atom, reactions at halogen-bearing carbons are also possible and can influence stability and secondary reaction pathways. For instance, 3,5-dibromo-4-cyanoisothiazole reacts faster than 3,5-dichloro-4-cyanoisothiazole in certain arylation reactions.[1]

    • Electronegativity: Chlorine is more electronegative than bromine, which can lead to a stronger inductive electron-withdrawing effect, potentially increasing the electrophilicity of adjacent atoms in the ring. This creates a subtle interplay between inductive effects and leaving group ability that can be exploited in drug design.

  • Methyl Group (-CH₃): The presence of a methyl group, as in 5-bromo-4-methylisothiazole, also influences the molecule's properties.

    • Electronic Effect: As an electron-donating group, the methyl group can slightly decrease the overall electrophilicity of the ring compared to an unsubstituted analog.

    • Steric Hindrance: The methyl group can provide steric bulk, which may influence how the molecule binds to a target enzyme's active site, potentially enhancing selectivity or, conversely, reducing potency.

The combination of these substituents—a bromine at position 5 and a methyl group at position 4—creates a unique electronic and steric profile for 5-bromo-4-methylisothiazole, distinguishing it from more common biocides.

Caption: General structure of isothiazole and examples of halogenated derivatives.

Comparative Analysis: Well-Studied vs. Less-Explored Isothiazoles

To understand the potential performance of 5-bromo-4-methylisothiazole, it is instructive to compare it with its well-documented cousins, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).

Property5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)2-Methyl-4-isothiazolin-3-one (MIT)5-bromo-4-methylisothiazole (Hypothesized)
Primary Role Potent, rapid-acting biocide.[2][3]Biocide, often used in synergy with CMIT.[2][4]Research chemical, potential biocide or synthetic intermediate.
Key Structural Feature Chlorinated at C5 position.Non-halogenated.Brominated at C5, methylated at C4.
Mechanism of Action Electrophilic attack on thiol-containing enzymes, disrupting metabolism.[2][3][5]Similar to CMIT, but generally less potent.Likely similar electrophilic mechanism, targeting protein thiols.
Reactivity/Potency The chlorine atom enhances electrophilicity, leading to high biocidal activity.[6]Less reactive and potent than CMIT.[6]The C-Br bond is typically more reactive than C-Cl. This could lead to faster reaction kinetics but potentially lower stability.
Stability Limited stability at pH > 8.5 or temperatures > 40°C.[7]More stable than CMIT at higher pH.[7]Stability profile is unknown but may be lower than CMIT due to the more labile C-Br bond.
Applications Widely used as a preservative in industrial water treatment, paints, and cosmetics (often in a 3:1 mix with MIT, known as Kathon™).[2][4][5]Used alongside CMIT and in applications requiring higher pH stability.[7]Primarily used in research and as a building block for synthesizing more complex molecules.[1]

Causality Behind Performance Differences:

The superior biocidal performance of CMIT over MIT is a direct consequence of the chlorine atom at the C5 position.[6] This electron-withdrawing group increases the electrophilic character of the molecule, making it more susceptible to nucleophilic attack by the thiol groups of bacterial enzymes. This leads to rapid and irreversible inhibition of cellular functions.[2][3]

For 5-bromo-4-methylisothiazole, we can hypothesize that the bromine atom would similarly activate the ring, possibly even more so due to its greater polarizability and leaving group ability compared to chlorine. However, the electron-donating methyl group at C4 may slightly counteract this activating effect. The ultimate performance would depend on the delicate balance of these electronic and steric factors, which can only be confirmed through empirical testing.

Standardized Experimental Protocols for Evaluation

To objectively compare the performance of different halogenated isothiazoles, standardized and reproducible experimental protocols are essential. The following sections detail self-validating methodologies for assessing antimicrobial efficacy and chemical stability.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.

Objective: To quantify and compare the antimicrobial potency of different isothiazole derivatives.

Materials:

  • Test compounds (e.g., 5-bromo-4-methylisothiazole, CMIT/MIT)

  • Target microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control (e.g., established antibiotic like Ciprofloxacin)

  • Negative control (media and inoculum only)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound Stocks: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland standard 1:100 in MHB. Add 10 µL of this suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Set up a row with a known antibiotic following the same dilution scheme.

    • Negative Control (Growth Control): Include wells with only MHB and the bacterial inoculum.

    • Sterility Control: Include wells with only MHB to check for contamination.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions Dilute Perform 2-Fold Serial Dilutions Stock->Dilute Add to first column Plate Add 100 µL Media to 96-Well Plate Plate->Dilute Inoculate Add Standardized Bacterial Inoculum Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Plate Visually or with Spectrophotometer Incubate->Read Determine Determine MIC Value (Lowest concentration with no growth) Read->Determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The halogenation of the isothiazole scaffold is a proven strategy for enhancing biological activity, as exemplified by the widespread use of chlorinated isothiazolinones in industrial and commercial applications. While 5-bromo-4-methylisothiazole remains a less-characterized member of this family, fundamental principles of chemical reactivity suggest it holds potential as a potent bioactive agent. The increased reactivity often associated with brominated aromatics could translate to faster-acting or more potent biocidal effects, but this may come at the cost of reduced chemical stability.

This guide has provided a framework for understanding and comparing halogenated isothiazoles by grounding the discussion in the well-understood properties of compounds like CMIT. The provided experimental protocols offer a standardized approach for the empirical evaluation necessary to fully elucidate the performance profile of novel derivatives.

Future research should focus on the direct, side-by-side experimental comparison of 5-bromo-4-methylisothiazole with its chlorinated and non-halogenated analogs. Such studies are critical to validate the hypothesized structure-activity relationships and could uncover new derivatives with superior efficacy, stability, or toxicological profiles, thereby opening new avenues for applications in drug development and material protection.

References

  • Wikipedia. Isothiazolinone. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION 2006. [Link]

  • Collier, P. J., et al. (2021). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocides. AMPP Knowledge Hub. [Link]

  • Green-Mountain Chem. CMIT/MIT Biocidal active substance. [Link]

  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Zlotin, G. N., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 941-965. [Link]

  • Australian Government Department of Health. (2020). Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. [Link]

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A Comparative Guide to the Biological Activity of 5-Bromo-4-Methylisothiazole and 5-Chloro-4-Methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the field of antimicrobial research and development, isothiazolinones represent a critical class of heterocyclic compounds valued for their potent, broad-spectrum biocidal activity.[1][2] Their utility spans a wide range of industrial and pharmaceutical applications, from preservatives in cosmetics to anti-fouling agents.[1][3] The efficacy of these compounds is profoundly influenced by their chemical structure, particularly the nature of substituents on the isothiazole ring. This guide provides a detailed comparison of the biological activities of two key halogenated derivatives: 5-bromo-4-methylisothiazole and 5-chloro-4-methylisothiazole, with a focus on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a well-documented and widely used isothiazolinone.

While extensive data exists for the chloro-derivative, specific experimental findings for 5-bromo-4-methylisothiazole are less prevalent in publicly accessible literature. Therefore, this guide will leverage established principles of structure-activity relationships (SAR) for halogenated biocides to project the anticipated properties of the bromo-analogue in relation to its well-characterized chloro-counterpart.

The Foundational Mechanism: How Isothiazolinones Inhibit Microbial Growth

The antimicrobial action of isothiazolinones is primarily attributed to their ability to disrupt essential metabolic pathways within microbial cells. The core mechanism involves a two-step process that leads to rapid growth inhibition followed by cell death.[1] The key to their activity lies in the electrophilic nature of the sulfur atom in the N-S bond of the isothiazolinone ring.[1]

This electrophilic sulfur readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in the cysteine residues of vital enzymes and proteins.[1][3] This interaction leads to the formation of disulfide bonds, which inactivates these critical cellular components and ultimately leads to cell death.[1]

The Role of Halogenation: A Key to Enhanced Potency

The introduction of a halogen atom at the 5-position of the isothiazolinone ring dramatically enhances its antimicrobial potency. This is clearly demonstrated by comparing the non-halogenated methylisothiazolinone (MIT) with its chlorinated counterpart, CMIT. Studies have shown that CMIT exhibits significantly lower Minimum Inhibitory Concentrations (MICs) against a range of microorganisms compared to MIT, indicating superior biocidal activity.[1][4][5] The presence of the electron-withdrawing chlorine atom is believed to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by microbial thiols, thereby accelerating the rate of enzyme inactivation.[1]

Head-to-Head Comparison: 5-Chloro- vs. 5-Bromo-4-Methylisothiazole

This section provides a comparative analysis of the two halogenated isothiazoles. While data for 5-chloro-4-methylisothiazole (as CMIT) is well-documented, the properties of 5-bromo-4-methylisothiazole are largely inferred from established structure-activity relationships of halogenated compounds.

Physicochemical Properties

The nature of the halogen atom influences key physicochemical properties such as molecular weight, electronegativity, and lipophilicity, which in turn can affect the compound's ability to penetrate cell membranes and interact with its target.

Property5-Chloro-4-methylisothiazole5-Bromo-4-methylisothiazole (Predicted)
Molecular Formula C₄H₄ClNOSC₄H₄BrNOS
Molecular Weight 149.59 g/mol 194.05 g/mol
Halogen Electronegativity (Pauling Scale) 3.162.96
Lipophilicity (LogP) Higher than non-halogenated analogueExpected to be higher than the chloro-analogue
Antimicrobial Potency: A Structure-Activity Relationship Perspective

The antimicrobial potency of halogenated compounds is a complex interplay of factors including the nature of the halogen, the specific microbial species, and the presence of organic matter.

5-Chloro-4-methylisothiazole (CMIT): As a powerful biocide, CMIT is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi and yeasts.[1][4] Its high efficacy is attributed to the presence of the chlorine atom, which enhances its reactivity towards microbial targets.[1]

5-Bromo-4-methylisothiazole (Anticipated Activity): While direct MIC data for 5-bromo-4-methylisothiazole is scarce, the principles of SAR for halogenated antimicrobials can provide valuable insights. Generally, the order of antimicrobial activity for halogens is I > Br > Cl > F. However, this trend can be reversed in the presence of organic matter, where the less reactive chlorine compounds may show greater stability and sustained activity. In some classes of compounds, bromo-derivatives have shown superior or comparable activity to their chloro-counterparts.[6] Given the high reactivity of the N-S bond in isothiazolinones, it is plausible that the bromo-derivative would exhibit potent antimicrobial activity, potentially comparable to or even exceeding that of the chloro-derivative in certain conditions, though it may also be more susceptible to deactivation.

Table of Comparative Antimicrobial Activity (MIC Values)

The following table presents known MIC values for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) against various microorganisms. A corresponding column for 5-bromo-4-methylisothiazole is included to highlight the current data gap and to frame future research questions.

Microorganism5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) MIC (µg/mL)5-Bromo-4-methylisothiazole MIC (µg/mL)
Escherichia coli0.5[1][5]Data not available
Schizosaccharomyces pombe2.6[1][5]Data not available
Aspergillus niger<1.0[5]Data not available
Saccharomyces cerevisiae<1.0[5]Data not available
Legionella bozemaniiEffective at low ppm concentrations[5]Data not available

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To facilitate further research and direct comparison, a standardized protocol for determining the MIC of these compounds is essential. The broth microdilution method is a widely accepted and reliable technique for quantifying the in vitro antimicrobial activity of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solutions of test compounds serial_dilution Perform 2-fold serial dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include growth (no compound) and sterility (no inoculum) controls incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of 5-chloro-4-methylisothiazole and 5-bromo-4-methylisothiazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • The last well in each row, containing only broth, will serve as a growth control. A well with only uninoculated broth serves as a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a viability indicator such as resazurin can be added, or the optical density can be read using a microplate reader to determine the MIC.

Mechanism of Action: A Deeper Dive

The primary mode of action for halogenated isothiazolinones is the irreversible inhibition of key enzymes through the disruption of disulfide bonds. The halogen atom at the 5-position enhances the reactivity of the isothiazolinone ring, facilitating a more rapid and potent biocidal effect.

Mechanism_of_Action Isothiazolinone 5-Halo-4-methylisothiazole CellWall Microbial Cell Wall/Membrane Isothiazolinone->CellWall Penetration Enzyme Essential Thiol-Containing Enzymes (e.g., dehydrogenases) CellWall->Enzyme Intracellular Targeting InactivatedEnzyme Inactivated Enzyme (Disulfide Bond Formation) Enzyme->InactivatedEnzyme Reaction with -SH groups CellDeath Metabolic Disruption & Cell Death InactivatedEnzyme->CellDeath

Caption: Proposed mechanism of action for halogenated isothiazoles.

Toxicity and Safety Considerations

While highly effective as antimicrobials, isothiazolinones, particularly chlorinated derivatives like CMIT, are known to have toxicological profiles that require careful consideration. CMIT is a known skin sensitizer and can cause allergic contact dermatitis.[7] It is also classified as toxic if swallowed or in contact with skin and is very toxic to aquatic life.[8]

The cytotoxicity of halogenated compounds often correlates with their lipophilicity and reactivity.[9] It is generally observed that brominated organic compounds can exhibit equal or greater cytotoxicity compared to their chlorinated counterparts. Therefore, it is reasonable to predict that 5-bromo-4-methylisothiazole would also exhibit significant toxicity and should be handled with appropriate safety precautions.

Conclusion and Future Directions

5-chloro-4-methylisothiazole (as CMIT) is a well-established and highly potent broad-spectrum antimicrobial agent. Its efficacy is significantly enhanced by the presence of the chlorine atom at the 5-position of the isothiazole ring. Based on structure-activity relationship principles, it is anticipated that 5-bromo-4-methylisothiazole would also be a highly active biocide, with a potency that could be comparable to or even exceed that of its chloro-analogue under specific conditions.

However, the current lack of direct experimental data for 5-bromo-4-methylisothiazole underscores a critical knowledge gap. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its precise antimicrobial spectrum and potency (MIC values) against a panel of clinically and industrially relevant microorganisms. Furthermore, comparative toxicological studies are warranted to fully assess its safety profile relative to CMIT. Such data will be invaluable for the rational design and development of new and improved isothiazolinone-based biocides.

References

  • BenchChem. (2025). A Comparative Analysis of the Efficacy of DCOIT and Other Isothiazolinones.
  • Li, X., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology.
  • Collier, P. J., et al. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides. Journal of Applied Bacteriology.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules.
  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • Ball, D., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Drug and Chemical Toxicology.
  • YouTube. (2025). Halogens like Chlorine Iodine, bromine and fluorine as antiseptics or disinfectants.
  • Scribd. (n.d.). 5 Chloro 2 Methyl 4 Isothiazolin 3 One | PDF | Toxicity | Personal Protective Equipment.
  • ResearchGate. (2025). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines | Request PDF.
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  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • YouTube. (2021). Antimicrobials: Mechanism of action.
  • PubMed. (n.d.). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment.
  • ResearchGate. (n.d.).
  • Nature. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids.
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  • Semantic Scholar. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
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A Senior Application Scientist's Guide to C5-Functionalization: 5-Bromo- vs. 5-Iodo-4-methylisothiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The isothiazole ring, a key pharmacophore, offers a versatile platform for derivatization. Among the most powerful methods for introducing molecular complexity are palladium-catalyzed cross-coupling reactions, which rely on the judicious choice of halogenated precursors. This guide provides an in-depth, objective comparison of the synthetic utility of two key building blocks: 5-bromo-4-methylisothiazole and 5-iodo-4-methylisothiazole .

While direct, side-by-side comparative studies for these specific substrates are not extensively published, this guide leverages well-established principles of organic chemistry and experimental data from analogous heterocyclic systems to provide a robust, predictive framework for researchers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Underlying Principle: The Carbon-Halogen Bond as a Linchpin for Reactivity

The efficacy of a halogenated heterocycle in cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycles of Suzuki, Sonogashira, and Stille couplings is the oxidative addition of a low-valent palladium catalyst into this C-X bond.

The established trend for the reactivity of aryl halides in these reactions is:

I > Br > Cl > F

This order is inversely correlated with the bond dissociation energies (BDEs) of the corresponding C-X bonds. The C-I bond is the weakest among the halogens (excluding astatine), requiring less energy to cleave. Consequently, aryl iodides generally undergo oxidative addition more readily and under milder conditions than their bromide counterparts.

BondAverage Bond Energy (kJ/mol)
C-I~240
C-Br~276
C-Cl~339
C-F~485

This fundamental difference in reactivity forms the basis of our comparison between 5-iodo-4-methylisothiazole and 5-bromo-4-methylisothiazole. The iodo-derivative is predicted to be the more reactive coupling partner, offering significant advantages in terms of reaction kinetics and conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the principles outlined above, we can predict the relative performance of 5-bromo- and 5-iodo-4-methylisothiazole in three of the most widely utilized cross-coupling reactions in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry due to its mild conditions and the low toxicity of its boron-based reagents.[1]

  • 5-Iodo-4-methylisothiazole: Is expected to undergo Suzuki coupling with a wide range of aryl and heteroaryl boronic acids and esters under mild conditions. Reactions are likely to proceed at lower temperatures (even room temperature in some cases) and with shorter reaction times. This enhanced reactivity is particularly advantageous when dealing with thermally sensitive or complex substrates.[2]

  • 5-Bromo-4-methylisothiazole: While a viable substrate, it will likely require more forcing conditions to achieve comparable yields and reaction rates. This typically involves higher temperatures, longer reaction times, and potentially higher catalyst loadings. The use of more electron-rich and sterically bulky phosphine ligands may be necessary to facilitate the more challenging oxidative addition step.

The difference in reactivity can be exploited for sequential couplings on a molecule bearing both iodo and bromo substituents, where the iodo group can be selectively functionalized first under milder conditions.[3]

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl- and heteroaryl-alkynes by reacting an organohalide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[4]

  • 5-Iodo-4-methylisothiazole: Is the preferred substrate for Sonogashira couplings, often reacting efficiently at or near room temperature.[4] Its high reactivity minimizes side reactions like the Glaser-Hay homocoupling of the terminal alkyne, which can be problematic under the more forcing conditions required for less reactive halides.

  • 5-Bromo-4-methylisothiazole: Generally requires heating to achieve efficient coupling.[4] The higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions, necessitating careful optimization of reaction conditions.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent and is valued for its tolerance of a wide array of functional groups.[5]

  • 5-Iodo-4-methylisothiazole: Is expected to be highly reactive in Stille couplings, allowing for the use of milder conditions and a broader substrate scope with sensitive organostannanes.

  • 5-Bromo-4-methylisothiazole: Is also a competent coupling partner in Stille reactions, though it may require higher temperatures and longer reaction times compared to the iodo-analog. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, making the milder conditions afforded by the iodo-derivative even more appealing from a practical and safety standpoint.

Predicted Performance Summary

The following table summarizes the predicted relative performance of 5-bromo- and 5-iodo-4-methylisothiazole in these key cross-coupling reactions.

Reaction Type5-Iodo-4-methylisothiazole5-Bromo-4-methylisothiazoleRationale
Suzuki-Miyaura Coupling Higher yields, milder conditions (lower temp., shorter time)Lower yields, more forcing conditions (higher temp., longer time)Lower C-I bond dissociation energy facilitates oxidative addition.
Sonogashira Coupling High reactivity, often at room temperature, fewer side reactionsRequires heating, potential for Glaser-Hay homocouplingFaster oxidative addition outcompetes alkyne homocoupling.
Stille Coupling Excellent reactivity, broad functional group toleranceGood reactivity, may require more forcing conditionsWeaker C-I bond leads to a lower activation barrier for the initial catalytic step.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for key synthetic transformations. These are generalized procedures based on successful couplings with analogous heterocyclic systems and should serve as a robust starting point for experimental design.

Synthesis of Precursors

A reliable supply of high-purity starting materials is critical for successful cross-coupling.

Workflow for Synthesis of Halogenated Isothiazoles

cluster_0 Synthesis of 5-Bromo-4-methylisothiazole cluster_1 Synthesis of 5-Iodo-4-methylisothiazole start_br 4-Methylisothiazole product_br 5-Bromo-4-methylisothiazole start_br->product_br Electrophilic Bromination reagent_br Brominating Agent (e.g., NBS, Br2) reagent_br->product_br start_i 4-Methylisothiazole product_i 5-Iodo-4-methylisothiazole start_i->product_i Electrophilic Iodination reagent_i Iodinating Agent (e.g., NIS, I2) reagent_i->product_i

Caption: General synthetic routes to 5-halo-4-methylisothiazoles.

Protocol 1: Synthesis of 5-Bromo-4-methylisothiazole (Illustrative)

This procedure is adapted from general methods for the bromination of electron-rich heterocycles.

  • Reaction Setup: To a solution of 4-methylisothiazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Cross-Coupling Protocols

Workflow for a Typical Suzuki-Miyaura Coupling Experiment

A Combine Reactants: 5-Halo-4-methylisothiazole, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Aqueous Workup and Extraction E->F G Purification (Column Chromatography) F->G H Characterize Final Product G->H

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 5-Iodo-4-methylisothiazole (Predictive)

This protocol is based on high-yield couplings of iodo-heterocycles.[6][7]

  • Materials:

    • 5-Iodo-4-methylisothiazole (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • Setup: To an oven-dried Schlenk flask, add 5-iodo-4-methylisothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

    • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Reaction: Stir the mixture at 80 °C for 2-6 hours, monitoring progress by TLC or LC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of 5-Iodo-4-methylisothiazole (Predictive)

This protocol is adapted from standard Sonogashira conditions for reactive aryl iodides.[8][9]

  • Materials:

    • 5-Iodo-4-methylisothiazole (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

    • Anhydrous THF or DMF (5 mL)

  • Procedure:

    • Setup: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-4-methylisothiazole, PdCl₂(PPh₃)₂, and CuI.

    • Solvent and Base: Add the anhydrous solvent and the amine base via syringe.

    • Alkyne Addition: Add the terminal alkyne dropwise.

    • Reaction: Stir the mixture at room temperature to 50 °C for 1-4 hours, monitoring by TLC.

    • Workup: Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Mechanistic Insights: The Catalytic Cycles

Understanding the catalytic cycles provides a clear rationale for the observed and predicted reactivity differences.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Catalytic Cycle

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) RATE: I > Br ArPdAlkyne Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR ArPdAlkyne->ArAlkyne Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne + Cu(I), Base CuAlkyne->ArPdX

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion and Recommendations

For researchers and drug development professionals working with the 4-methylisothiazole scaffold, the choice between the 5-bromo and 5-iodo derivatives has significant practical implications.

  • 5-Iodo-4-methylisothiazole is unequivocally the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its use allows for milder reaction conditions, shorter reaction times, and often higher yields. This is particularly crucial in the synthesis of complex, multi-functionalized molecules where preserving sensitive functional groups is paramount. It should be the default choice when efficiency and mildness are the primary concerns.

  • 5-Bromo-4-methylisothiazole remains a valuable and synthetically useful intermediate. It is often more cost-effective and readily available than its iodo counterpart. For less complex targets or when reaction conditions can be more robust, it serves as an excellent option. Its lower reactivity can also be strategically employed in sequential cross-coupling reactions.

Recommendation: For exploratory synthesis and the rapid generation of diverse compound libraries, the superior reactivity of 5-iodo-4-methylisothiazole offers a clear advantage. For process development and scale-up, where cost and availability are major factors, 5-bromo-4-methylisothiazole is a strong and viable contender, provided the reaction conditions are appropriately optimized.

References

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). ResearchGate. [Link]

  • Stille Coupling | NROChemistry. (n.d.). NROChemistry. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris. [Link]

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • 5-Bromo-4-methylisothiazole, 98% Purity, C4H4BrNS, 1 gram. (n.d.). CP Lab Safety. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • 2-amino-4-methylthiazole. (n.d.). Organic Syntheses. [Link]

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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (2009). Organic Chemistry Portal. [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
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  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). National Institutes of Health. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2021). MDPI. [Link]

  • The 5-hydrazino-3-methylisothiazole-4-carboxylic Acid, Its New 5-substituted Derivatives and Their Antiproliferative Activity. (2019). PubMed. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2014). ResearchGate. [Link]

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A Comparative Guide to the Validated HPLC Assay of 5-Bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical, cosmetic, and industrial material preservation, the accurate quantification of antimicrobial agents is paramount to ensuring product safety and efficacy. 5-Bromo-4-methylisothiazole, a member of the isothiazolinone class of biocides, plays a crucial role in preventing microbial contamination. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for 5-Bromo-4-methylisothiazole against alternative analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Critical Need for Validated Assays

Isothiazolinones are effective preservatives due to their ability to inhibit microbial growth.[1][2] However, their use is often regulated due to potential sensitization and other toxicological concerns.[2] Consequently, a robust and validated analytical method is not merely a quality control metric but a regulatory necessity to ensure that the concentration of 5-Bromo-4-methylisothiazole is within permissible limits. A validated assay provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring reliable and reproducible results.[3][4]

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, stands as the most prevalent and reliable technique for the analysis of isothiazolinones.[5][6] The choice of reversed-phase HPLC is predicated on the physicochemical properties of 5-Bromo-4-methylisothiazole and its relatives, which are typically small, moderately polar organic molecules.

Principle of Separation

The separation in reversed-phase HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, a precise and reproducible separation can be achieved.[7][8]

A Validated HPLC Protocol for 5-Bromo-4-methylisothiazole

The following protocol is a representative method, grounded in established principles for the analysis of isothiazolinones.[7][8][9] Validation of this method would be performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[4][10]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Ultrasonic Extraction (Methanol/Water) Sample->Extraction Filtration 0.45 µm Syringe Filter Extraction->Filtration Injection Autosampler Injection Filtration->Injection Standard Standard Preparation (Known Concentration) Standard->Injection Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Separation Isocratic/Gradient Elution (Acetonitrile/Water) Column->Separation Detection UV Detector (e.g., 275 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow of the HPLC analysis for 5-bromo-4-methylisothiazole.

Step-by-Step Methodology
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar isothiazolinone.

    • Mobile Phase: A gradient elution is often preferred for complex matrices to ensure separation from impurities.[7][11] A typical gradient might be Acetonitrile:Water, starting at 30:70 and increasing to 70:30 over 15 minutes.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

    • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.[7]

    • Detection: UV detection at approximately 275 nm, which is a common maximum absorption wavelength for many isothiazolinones.[7]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 5-bromo-4-methylisothiazole reference standard in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Preparation: The sample preparation is critical and matrix-dependent. For many liquid or semi-solid samples, ultrasonic extraction with a solvent like methanol is effective.[7][12] The extract is then filtered through a 0.45 µm filter before injection to protect the HPLC system.[3]

  • Method Validation:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 5-bromo-4-methylisothiazole in a blank sample.

    • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by injecting the working standards and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is typically desired.[7][10]

    • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. Recoveries between 90-110% are generally considered acceptable.[7][8]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for determining trace amounts of the preservative.[8]

Data Summary of a Typical Validated HPLC Method
Validation ParameterTypical Acceptance CriteriaExpected Performance for Isothiazolinone Analysis
Linearity (R²) ≥ 0.9990.9992–1.0[7]
Accuracy (% Recovery) 90 - 110%92.73%–109.92%[7]
Precision (RSD) ≤ 2%0.06%–2.26%[7]
LOD Signal-to-Noise Ratio of 3:10.06–0.19 µg/g[7]
LOQ Signal-to-Noise Ratio of 10:10.2 - 1.2 µg/g[2]

Comparative Analysis of Alternative Techniques

While HPLC is the workhorse for isothiazolinone analysis, other techniques offer specific advantages and disadvantages.

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique, but its application to isothiazolinones can be challenging.

  • Principle: Separation is based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages: High sensitivity and resolving power.

  • Disadvantages: Many isothiazolinones are not sufficiently volatile or thermally stable for direct GC analysis.[13] Derivatization is often required to improve chromatographic performance, which adds complexity to the sample preparation.[14]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.

  • Principle: Charged molecules migrate through a capillary filled with an electrolyte at different velocities depending on their charge-to-size ratio.

  • Advantages: High separation efficiency, short analysis times (often under 15 minutes), and low solvent consumption.[1][15]

  • Disadvantages: Generally lower sensitivity compared to HPLC with UV detection, and can be more susceptible to matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a hyphenated technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.

  • Principle: After separation by HPLC, the analyte is ionized and its mass-to-charge ratio is determined by the mass spectrometer.

  • Advantages: Unparalleled sensitivity and selectivity, allowing for the detection of very low concentrations and confirmation of analyte identity.[5][9]

  • Disadvantages: Higher instrument cost and complexity compared to HPLC-UV.

Performance Comparison
FeatureHPLC-UVGas Chromatography (GC)Capillary Electrophoresis (CE)LC-MS/MS
Applicability Broadly applicable to isothiazolinonesLimited by volatility/thermal stabilityGood for charged/polar compoundsBroadly applicable
Sensitivity GoodHigh (with suitable detector)Moderate[1]Excellent[9]
Selectivity GoodHighHighExcellent[9]
Speed ModerateModerate to FastFast[1][15]Moderate
Cost ModerateModerateModerateHigh
Complexity Low to ModerateModerate (can be high with derivatization)[14]ModerateHigh
Key Advantage Robustness and widespread availabilityHigh resolution for volatile compoundsLow solvent consumption, fast analysisHighest sensitivity and selectivity

Conclusion and Recommendations

For routine quality control and regulatory compliance of 5-Bromo-4-methylisothiazole in most matrices, a validated reversed-phase HPLC method with UV detection offers the optimal balance of sensitivity, selectivity, robustness, and cost-effectiveness. The principles and protocols outlined in this guide provide a solid foundation for developing and validating such a method.

When extremely low detection limits are required or in the presence of highly complex matrices, LC-MS/MS is the superior choice due to its enhanced sensitivity and selectivity.[5][9] Gas Chromatography may be considered if a suitable derivatization procedure can be developed and validated, while Capillary Electrophoresis presents a "greener" and faster alternative, particularly for aqueous-based formulations.[1][13]

The selection of the most appropriate analytical technique ultimately depends on the specific requirements of the analysis, including the regulatory landscape, the nature of the sample matrix, and the available resources.

Decision_Tree Start Select Analytical Method for 5-Bromo-4-methylisothiazole Routine_QC Routine QC/Regulatory? Start->Routine_QC HPLC Validated HPLC-UV Routine_QC->HPLC Yes Trace_Analysis Trace Analysis or Complex Matrix? Routine_QC->Trace_Analysis No LCMS LC-MS/MS Trace_Analysis->LCMS Yes Other_Considerations Other Considerations? (Speed, Cost, Green Chemistry) Trace_Analysis->Other_Considerations No Other_Considerations->HPLC No CE_GC Consider CE or GC Other_Considerations->CE_GC Yes

Caption: Decision tree for selecting an analytical method.

References

  • Jaworska, M., et al. (2005). Application of a capillary electrophoresis method for simultaneous determination of preservatives in pharmaceutical formulations. Journal of Separation Science, 28(4), 351-7. Available at: [Link]

  • Thompson, C. O., & Trenerry, V. C. (2000). Development of a capillary electrophoresis method for the simultaneous analysis of artificial sweeteners, preservatives and colours in soft drinks. Journal of Chromatography A, 876(1-2), 213-20. Available at: [Link]

  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 74-81. Available at: [Link]

  • Wang, J., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Wollseifen, H. R., et al. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Macherey-Nagel. Available at: [Link]

  • Yin, X., et al. (2005). Analysis of food additives by capillary electrophoresis. Chromatographia, 62(3-4), 181-185. Available at: [Link]

  • Zhang, Y., et al. (2013). [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography]. Se Pu, 31(8), 754-8. Available at: [Link]

  • Anonymous. (2021). Analytical Method Development and Validation of Preservatives by Using RP-HPLC in Suspension Dosage Form. International Journal of Research and Publication Reviews, 2(10), 1-10. Available at: [Link]

  • Jaworska, M., et al. (2005). Application of a capillary electrophoresis method for simultaneous determination of preservatives in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Jaworska, M., et al. (2005). Application of a capillary electrophoresis method for simultaneous determination of preservatives in pharmaceutical formulations. Semantic Scholar. Available at: [Link]

  • Oh, J. E., et al. (2019). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products by using ultrasonic assisted extraction-HPLC/MS. Environmental Engineering Research, 24(2), 263-271. Available at: [Link]

  • Liu, X., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3912. Available at: [Link]

  • Aouad, M. R., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(15), 3369. Available at: [Link]

  • El-Gindy, A., et al. (2020). Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. A comparative study. Journal of the Serbian Chemical Society, 85(3), 325-338. Available at: [Link]

  • da Silva, A. P., et al. (2023). Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. Journal of Dairy Research, 90(1), 1-6. Available at: [Link]

  • Anonymous. (2017). Development, validation and application of an HPLC method, for quality control of preservatives in cosmetic preparations. ResearchGate. Available at: [Link]

  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Kujawski, W., et al. (2020). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Bhat, S. K., et al. (2015). HPLC Method Development and Validation for Preservative Content (Methyl Paraben) For Succinylcholine Chloride Injection. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 315-330. Available at: [Link]

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Navigating Isothiazolinone Cross-Reactivity: A Comparative Guide for Researchers with a Focus on 5-Bromo-4-Methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the cross-reactivity profiles of biocidal agents is paramount for both efficacy and safety. This guide provides an in-depth technical comparison of isothiazolinone derivatives, with a specific focus on the anticipated cross-reactivity of 5-bromo-4-methylisothiazole derivatives. While direct experimental data on this specific brominated compound is not extensively available in current literature, this guide will extrapolate its potential behavior based on established principles of isothiazolinone chemistry, immunology, and the known profiles of its chlorinated and non-halogenated analogs.

The Isothiazolinone Family: A Double-Edged Sword

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in a vast array of industrial and consumer products due to their effectiveness against a broad spectrum of microorganisms.[1][2] Their mechanism of action involves the inhibition of essential enzymes in microbes, leading to cell death.[1] However, this high reactivity also underpins their significant potential to act as skin sensitizers, leading to allergic contact dermatitis (ACD) in susceptible individuals.[2][3]

The most well-known isothiazolinones include Methylisothiazolinone (MI), Methylchloroisothiazolinone (MCI), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[1] The presence of a halogen, such as chlorine in MCI, is known to significantly increase the sensitizing potential compared to its non-halogenated counterpart, MI.[4] This established structure-activity relationship is crucial when considering the potential cross-reactivity of other halogenated derivatives like 5-bromo-4-methylisothiazole.

Understanding Cross-Reactivity in Isothiazolinones

Cross-reactivity occurs when the immune system, having been sensitized to one compound, reacts to another, structurally similar compound.[5] In the context of isothiazolinones, this is a critical consideration for product formulation and safety assessment. Studies have shown varying degrees of cross-reactivity among the common isothiazolinones. For instance, there is evidence suggesting cross-sensitization between MI and OIT.[6] Animal studies have also indicated potential cross-reactivity between MI, OIT, and BIT.[7]

The allergenic potential of isothiazolinones is ranked, from strongest to weakest, as follows: MCI > MI > OIT > BIT.[1] This highlights the role of the electrophilic nature of the isothiazolinone ring and the influence of substituents on its reactivity with skin proteins, which is the initial step in sensitization.

The Case of 5-Bromo-4-Methylisothiazole Derivatives: An Extrapolated Profile

Given the lack of direct studies on 5-bromo-4-methylisothiazole derivatives, we must infer their potential for cross-reactivity. Bromine, like chlorine, is a halogen and an electron-withdrawing group. Its presence on the isothiazole ring is expected to enhance the electrophilicity of the molecule, similar to the effect of chlorine in MCI. This suggests that 5-bromo-4-methylisothiazole derivatives could be potent sensitizers.

It is plausible that individuals sensitized to MCI may also react to a brominated isothiazolinone due to the similar chemical properties imparted by the halogen atom. The cross-reactivity would likely be less pronounced with non-halogenated isothiazolinones like MI, BIT, and OIT, although some level of reaction cannot be ruled out due to the shared isothiazolinone core structure.

Experimental Methodologies for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of 5-bromo-4-methylisothiazole derivatives, a series of established experimental protocols would be necessary.

Human Patch Testing

This remains the gold standard for diagnosing allergic contact dermatitis.[5][8] A standardized patch test series including the novel brominated derivative and a panel of other isothiazolinones would be applied to patients with known isothiazolinone allergies.

Experimental Protocol: Patch Testing

  • Subject Recruitment: Select a cohort of patients with a confirmed allergy to at least one isothiazolinone derivative (e.g., MCI or MI) and a control group of non-allergic individuals.

  • Allergen Preparation: Prepare dilutions of 5-bromo-4-methylisothiazole and other isothiazolinones (MCI, MI, OIT, BIT) in a suitable vehicle (e.g., petrolatum or aqueous solution) at non-irritating concentrations.

  • Patch Application: Apply small amounts of the allergen preparations to the upper back of each subject using Finn Chambers® on Scanpor® tape. Include a vehicle control.

  • Occlusion: Leave the patches in place for 48 hours.

  • Reading: Remove the patches and read the skin reactions at 48 hours and again at 72 or 96 hours. Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria.

  • Data Analysis: Analyze the incidence and severity of positive reactions to determine the extent of cross-reactivity.

In Vitro and In Chemico Assays

These New Approach Methodologies (NAMs) are increasingly used to predict skin sensitization potential without animal testing.[9]

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins. A higher peptide depletion indicates a greater sensitization potential.

  • KeratinoSens™ and LuSens™ Assays: These in vitro methods use keratinocyte cell lines to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key event in skin sensitization.

  • human Cell Line Activation Test (h-CLAT): This in vitro assay assesses the activation of dendritic cells, another crucial step in the sensitization process, by measuring the expression of cell surface markers like CD86 and CD54.

Experimental Workflow: In Vitro Sensitization Assessment

G cluster_0 Key Event 1: Covalent Binding to Proteins cluster_1 Key Event 2: Keratinocyte Activation cluster_2 Key Event 3: Dendritic Cell Activation cluster_3 Data Integration & Potency Prediction DPRA Direct Peptide Reactivity Assay (DPRA) Measures peptide depletion Prediction Sensitization Hazard & Potency Classification DPRA->Prediction KeratinoSens KeratinoSens™ / LuSens™ Measures Nrf2 activation KeratinoSens->Prediction hCLAT h-CLAT Measures CD86/CD54 expression hCLAT->Prediction G cluster_0 Initial Sensitization cluster_1 Exposure to New Derivative cluster_2 Immune Recognition cluster_3 Outcome Sensitization Individual sensitized to an isothiazolinone (e.g., MCI) Exposure Exposure to 5-bromo-4-methylisothiazole Sensitization->Exposure Recognition Structural Similarity Recognized by Immune System? Exposure->Recognition Reaction Cross-Reactivity Elicited (Allergic Contact Dermatitis) Recognition->Reaction Yes NoReaction No Cross-Reactivity Recognition->NoReaction No

Caption: Logical framework for assessing cross-reactivity.

Conclusion and Future Directions

While the current body of scientific literature does not provide direct experimental data on the cross-reactivity of 5-bromo-4-methylisothiazole derivatives, a strong scientific basis exists to predict a high sensitizing potential and a significant likelihood of cross-reactivity with other halogenated isothiazolinones, particularly MCI. For researchers and developers working with novel isothiazolinone structures, it is imperative to conduct thorough safety assessments using a combination of in silico, in chemico, in vitro, and, where necessary, clinical methods to fully characterize their toxicological profiles. The experimental frameworks outlined in this guide provide a robust starting point for such investigations. As new data becomes available, our understanding of the structure-activity relationships governing isothiazolinone sensitization will continue to evolve, leading to safer product formulations.

References

  • Aerts, O., Goossens, A., Lambert, J., & Lepoittevin, J. P. (2017). Contact allergy caused by isothiazolinone derivatives: an overview of non-cosmetic and unusual cosmetic sources. European Journal of Dermatology, 27(2), 115-122. [Link]

  • Aerts, O., et al. (2018). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 32(11), 1845-1853. [Link]

  • Environmental Protection Agency (EPA). (2020). Hazard Characterization of Isothiazolinones in Support of FIFRA Registration Review. [Link]

  • Isaksson, M., Bruze, M., & Gruvberger, B. (2008). Cross-reactivity between methylchloroisothiazolinone/methylisothiazolinone, methylisothiazolinone, and other isothiazolinones in workers at a plant producing binders for paints and glues. Contact Dermatitis, 58(1), 60-62. [Link]

  • Geier, J., & Schnuch, A. (1996). No cross-sensitization between MCI/MI, benzisothiazolinone and Octylisothiazolinone. Contact Dermatitis, 34(2), 143-144. [Link]

  • Strickland, J., et al. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Toxicological Sciences, 191(1), 59-71. [Link]

  • Uter, W., et al. (2018). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 32(11), 1845-1853. [Link]

  • Schwensen, J. F., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. The British journal of dermatology, 175(4), 748–755. [Link]

  • Basketter, D. A., et al. (2003). Skin sensitization risk assessment: a comparative evaluation of 3 isothiazolinone biocides. Contact Dermatitis, 49(3), 137-143. [Link]

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  • Australian Government Department of Health. (2020). Isothiazolinones: Human health tier III assessment. [Link]

  • Geier, J., & Schnuch, A. (1996). No cross-sensitization between MCI/MI, benzisothiazolinone and Octylisothiazolinone. Contact Dermatitis, 34(2), 143-144. [Link]

  • Søsted, H., et al. (2017). Patterns of concomitant allergic reactions in patients suggest cross-sensitization between octylisothiazolinone and methylisothiazolinone. Contact Dermatitis, 77(6), 385-389. [Link]

  • Schwensen, J. F., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. The British journal of dermatology, 175(4), 748–755. [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(8), 401-413. [Link]

  • Patil, S. A., et al. (2017). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • El-Sayed, N. N. E., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Wang, Y., et al. (2023). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. Scientific Reports, 13(1), 10477. [Link]

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  • Bîcu, E., et al. (2019). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 24(12), 2296. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 5-Bromo-4-Methylisothiazole Analogs Against Acetyl-CoA Carboxylase 2 (ACC2)

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, promising scaffold: 5-bromo-4-methylisothiazole. By leveraging in silico molecular docking, we will provide a comparative analysis of its analogs, offering a robust framework for researchers, medicinal chemists, and drug development professionals to accelerate the discovery of novel therapeutic agents.

This guide will use Acetyl-CoA Carboxylase 2 (ACC2) as a representative target. ACCs are crucial enzymes in fatty acid metabolism, and their inhibition has emerged as a promising strategy for the treatment of metabolic diseases and certain cancers.[5] We will walk through the entire comparative docking workflow, from target selection and preparation to the interpretation of results, with a focus on explaining the scientific rationale behind each step.

Pillar 1: Target Selection and Preparation - Laying a Valid Foundation

The success of any docking study hinges on the quality of the target protein structure. For this guide, we have selected Acetyl-CoA Carboxylase 2 (ACC2) as our target of interest. Isothiazole derivatives have shown inhibitory activity against ACC2, making it a relevant and promising target for our 5-bromo-4-methylisothiazole analogs.[5]

Experimental Protocol: Target Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of human ACC2 from the Protein Data Bank (PDB). For this study, we will use a representative structure with a co-crystallized inhibitor, which is crucial for validating our docking protocol.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for the protein's structural integrity or catalytic activity. This is done to simplify the system and focus on the protein-ligand interactions.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This step is critical for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a more realistic and lower-energy starting conformation for the docking simulations.

Pillar 2: Ligand Preparation and Docking Workflow - A Step-by-Step Guide

With a prepared protein target, the next step is to prepare our 5-bromo-4-methylisothiazole analogs and define the docking protocol. The goal is to predict the binding pose and affinity of each analog within the active site of ACC2.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structures of the 5-bromo-4-methylisothiazole parent molecule and a series of its analogs with varying substitutions.

  • 3D Conversion and Tautomer/Stereoisomer Generation: Convert the 2D structures into 3D conformations. It is important to generate all possible tautomers and stereoisomers for each analog, as the biologically active form may not be the most stable one in isolation.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation. This is typically done using a suitable force field like MMFF94 or OPLS.

Molecular Docking Workflow

The following workflow outlines the key steps in performing the comparative docking study.

G cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB 1. Retrieve ACC2 Structure (PDB) Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate MinimizeP 4. Energy Minimize Protein Protonate->MinimizeP Grid 8. Define Binding Site (Grid Generation) MinimizeP->Grid Draw 5. Draw 2D Analogs Convert3D 6. Convert to 3D & Generate Isomers Draw->Convert3D MinimizeL 7. Energy Minimize Ligands Convert3D->MinimizeL Dock 10. Dock Analogs MinimizeL->Dock Validate 9. Protocol Validation (Re-docking) Grid->Validate Validate->Dock Analyze 11. Analyze Poses & Scores Dock->Analyze Compare 12. Compare Analogs (Table) Analyze->Compare SAR 13. Establish SAR Compare->SAR

Caption: Molecular Docking Workflow for Comparative Analysis.

Protocol Validation: A Trustworthy Approach

Before docking our series of analogs, it is imperative to validate the docking protocol. This is a self-validating step that ensures our chosen software and parameters can accurately reproduce experimental results.

  • Extraction: Extract the co-crystallized inhibitor from the prepared ACC2 structure.

  • Re-docking: Dock the extracted inhibitor back into the active site of ACC2 using the defined docking parameters.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the inhibitor. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can reliably predict the correct binding mode.[6][7][8]

Pillar 3: Comparative Analysis and Interpretation

After successfully docking the series of 5-bromo-4-methylisothiazole analogs, the next step is to analyze and compare the results to derive meaningful structure-activity relationships (SAR).

Data Presentation: Comparative Docking Results

The results of the docking study should be summarized in a clear and concise table. This allows for easy comparison of the different analogs.

Analog IDModificationDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent 5-bromo-4-methyl-7.5Tyr245, Ser289, Arg3121
Analog 1 5-chloro-4-methyl-7.2Tyr245, Ser289, Arg3121
Analog 2 5-bromo-4-ethyl-7.9Tyr245, Val310, Arg3121
Analog 3 5-bromo-4-methyl-2-amino-8.5Tyr245, Ser289, Asp309, Arg3123
Analog 4 5-fluoro-4-methyl-6.8Tyr245, Ser2890

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation and SAR

  • Halogen Substitution: The docking scores suggest that a bromine at the 5-position is more favorable than chlorine or fluorine, likely due to its size and ability to form stronger halogen bonds with the protein.

  • Alkyl Group Modification: Extending the methyl group at the 4-position to an ethyl group (Analog 2) shows a slight improvement in the docking score, suggesting a potential hydrophobic pocket in that region that can be further explored.

  • Introduction of a Hydrogen Bond Donor/Acceptor: The most significant improvement in docking score is seen with the addition of an amino group at the 2-position (Analog 3). This is due to the formation of additional hydrogen bonds with key residues in the active site, such as Asp309.

This relationship can be visualized as follows:

SAR cluster_ligand Analog Modifications cluster_protein ACC2 Active Site Parent 5-Bromo-4-Methylisothiazole Docking Score: -7.5 kcal/mol ACC2 Key Residues Asp309 (H-bond acceptor) Val310 (Hydrophobic pocket) Parent:f0->ACC2:f0 Base Interaction Analog3 2-Amino Substitution Docking Score: -8.5 kcal/mol Forms additional H-bonds with Asp309 Analog3:f2->ACC2:f1 Improved Binding Analog2 4-Ethyl Substitution Docking Score: -7.9 kcal/mol Explores hydrophobic pocket near Val310 Analog2:f2->ACC2:f2 Enhanced Affinity

Caption: Structure-Activity Relationship (SAR) Diagram.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of 5-bromo-4-methylisothiazole analogs against ACC2. By following the outlined protocols and principles of scientific integrity, researchers can generate reliable in silico data to guide the synthesis and experimental testing of novel inhibitors.

The hypothetical results suggest that the introduction of a hydrogen-bond donor at the 2-position of the isothiazole ring is a promising strategy for improving binding affinity to ACC2. Future work should focus on synthesizing and experimentally validating these in silico predictions through in vitro enzyme assays and cell-based studies. Molecular dynamics simulations could also be employed to further investigate the stability of the predicted binding poses and provide a more dynamic understanding of the protein-ligand interactions.

References

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  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). ResearchGate. [Link]

  • Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. (2019). MDPI. [Link]

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023). National Institutes of Health. [Link]

  • Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs). (n.d.). Semantic Scholar. [Link]

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  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (n.d.). MDPI. [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. [Link]

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

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Efficacy of 5-bromo-4-methylisothiazole derivatives against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery. The relentless evolution of multi-drug resistant (MDR) pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for novel chemical entities with unique mechanisms of action. Among the promising candidates, isothiazole derivatives have emerged as a compelling class of heterocyclic compounds with demonstrated broad-spectrum antibacterial activity. This guide provides a comparative analysis of the efficacy of isothiazole derivatives, with a particular focus on the potential of 5-bromo-4-methylisothiazole derivatives, against resistant bacterial strains, supported by experimental data and detailed methodologies.

The Rise of Isothiazoles as Antibacterial Agents

Isothiazoles, five-membered heterocyclic rings containing nitrogen and sulfur, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their unique chemical architecture allows for versatile substitutions, enabling the fine-tuning of their biological properties. The presence of sulfur and nitrogen atoms contributes to their ability to interact with various biological targets within bacterial cells, making them potent antimicrobial agents.[2]

Comparative Efficacy of Isothiazole and Thiazole Derivatives

While specific data on 5-bromo-4-methylisothiazole derivatives remains limited in publicly accessible literature, a comparative overview of structurally related thiazole and isothiazoline compounds provides valuable insights into their potential antibacterial prowess. The antimicrobial activity of these derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.

Table 1: Comparative Antibacterial Activity of Thiazole and Isothiazoline Derivatives

Compound ClassSubstituentsTarget BacteriaMIC (µg/mL)Reference
Thiazole-quinolinium derivativesAliphatic amino and/or styreneMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), NDM-1 Escherichia coliPotent bactericidal activity[3]
Thiazole Orange derivative-MRSA, VRE, NDM-1 E. coli0.75 - 3.0[4]
5-acetyl-4-methylthiazole derivatives3,4-dichloroanilineStaphylococcus aureus, Salmonella typhimuriumBactericidal effect observed[2]
Benzothiazole derivativesChalcone-basedXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs)33-72% inhibition at 50 µg/cm³[5]
6-Bromoindolglyoxylamide derivativesPolyamineStaphylococcus aureus, Pseudomonas aeruginosaAntibiotic enhancing properties[6]

The data suggests that thiazole and its derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, including highly resistant strains.[3][4] The incorporation of a bromine atom, as seen in 6-bromoindolglyoxylamide derivatives, has been shown to enhance antibacterial activity and even confer antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[6] This highlights the potential of halogenated isothiazole derivatives, such as 5-bromo-4-methylisothiazole, as promising candidates for further investigation.

Unraveling the Mechanisms of Action

The antibacterial efficacy of isothiazole and thiazole derivatives stems from their ability to interfere with essential bacterial processes. Several key mechanisms of action have been proposed:

  • Inhibition of Cell Division: A primary target for some thiazole derivatives is the FtsZ protein, a crucial component of the bacterial cell division machinery.[3] By disrupting the assembly and dynamics of the Z-ring, these compounds prevent bacterial cell division, leading to cell elongation and eventual death.[3]

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various bacterial enzymes essential for survival. These include DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7][8] By targeting these enzymes, the compounds effectively halt bacterial proliferation.

  • Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to intercalate into the bacterial cell membrane.[9] This can lead to membrane depolarization, increased permeability, and leakage of intracellular components, ultimately resulting in cell lysis.[6]

  • Inhibition of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Certain 5-acetyl-4-methylthiazole derivatives have demonstrated the ability to inhibit biofilm formation by various microbial strains.[2]

bacterial_targets cluster_drug 5-Bromo-4-methylisothiazole Derivative cluster_cell Bacterial Cell drug Isothiazole Derivative membrane Cell Membrane drug->membrane Disruption dna_replication DNA Replication (DNA Gyrase, Topoisomerase IV) drug->dna_replication Inhibition cell_division Cell Division (FtsZ Protein) drug->cell_division Inhibition biofilm Biofilm Formation drug->biofilm Inhibition time_kill_assay start Prepare Bacterial Inoculum & Test Compound Dilutions inoculate Inoculate Test Tubes start->inoculate incubate Incubate at 37°C inoculate->incubate sample Collect Aliquots at Time Intervals incubate->sample plate Serial Dilution & Plating sample->plate count Colony Counting (CFU/mL) plate->count analyze Plot Log10 CFU/mL vs. Time count->analyze

Caption: Workflow for a time-kill kinetic assay.

Anti-Biofilm Assay

Rationale: To evaluate the ability of the compound to inhibit the formation of biofilms, a key virulence factor in many chronic and resistant infections.

Protocol (Crystal Violet Staining):

  • Biofilm Formation: In a 96-well plate, add bacterial suspension and the test compound at various concentrations. Incubate for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate at room temperature.

  • Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with ethanol or acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Conclusion and Future Directions

The available evidence strongly suggests that isothiazole and its derivatives represent a promising class of compounds in the fight against antibiotic-resistant bacteria. Their multifaceted mechanisms of action, including the inhibition of cell division and biofilm formation, make them attractive candidates for further development. While direct experimental data on 5-bromo-4-methylisothiazole derivatives is not yet widely available, the demonstrated efficacy of related brominated and substituted thiazoles provides a strong rationale for their investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a library of 5-bromo-4-methylisothiazole derivatives against a panel of clinically relevant resistant bacterial strains. Mechanistic studies to elucidate their precise molecular targets will be crucial for optimizing their structure and activity. The exploration of synergistic combinations with existing antibiotics also holds promise for overcoming complex resistance mechanisms. The isothiazole scaffold, with its chemical tractability and potent bioactivity, may hold the key to a new generation of antimicrobials capable of turning the tide against the growing threat of antibiotic resistance.

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A Comparative Guide to the Characterization of 5-bromo-4-methylisothiazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can have significant impacts on a drug's stability, and biological activity, and can even pose toxicological risks. 5-bromo-4-methylisothiazole, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1][2] A thorough characterization of its impurity profile is not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of potential impurities in 5-bromo-4-methylisothiazole. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the development of robust and reliable analytical methods, in line with the standards set by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Importance of Impurity Profiling in Drug Development

Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in drug substances.[5][6] The ICH Q3A and Q3B guidelines provide a framework for reporting, identifying, and qualifying impurities.[3][4] Understanding the impurity profile of 5-bromo-4-methylisothiazole is crucial for:

  • Ensuring Safety: Unidentified impurities can have unknown toxicological effects.

  • Maintaining Efficacy: Impurities can potentially reduce the therapeutic efficacy of the API.

  • Guaranteeing Stability: Reactive impurities can lead to the degradation of the API over time, affecting its shelf life.

  • Process Optimization: Identifying the source of impurities allows for the optimization of the synthetic process to minimize their formation.

Potential Impurities in 5-bromo-4-methylisothiazole

Impurities in 5-bromo-4-methylisothiazole can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the substance itself (degradation products).

Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents. A hypothetical synthesis of 5-bromo-4-methylisothiazole could involve the bromination of 4-methylisothiazole. In this case, potential impurities could include unreacted starting material, over-brominated or under-brominated species, and isomers.

Degradation Products: These are formed due to the instability of the drug substance under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[7][8] Forced degradation studies are intentionally conducted to generate these impurities and develop stability-indicating analytical methods.[9][10]

Comparative Analysis of Analytical Techniques

The characterization of impurities in a halogenated heterocyclic compound like 5-bromo-4-methylisothiazole requires a multi-faceted analytical approach. The choice of technique depends on the nature of the impurity, the required sensitivity, and the goal of the analysis (detection, quantification, or structural elucidation).

Here, we compare the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS), alongside Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, quantitative, widely available.Limited peak capacity, requires chromophore, non-specific identification.Quantification of known impurities, routine quality control.
LC-MS/MS HPLC separation followed by mass analysis.[11][12][13]High sensitivity and selectivity, provides molecular weight information, can quantify trace impurities.[14]Matrix effects can suppress ionization, more complex instrumentation.Detection and quantification of trace level impurities, structural information from fragmentation.
GC-MS Separation of volatile compounds based on boiling point, followed by mass analysis.[15][16][17][18]Excellent for volatile and semi-volatile impurities, high resolution, provides structural information.[19]Not suitable for non-volatile or thermally labile compounds, may require derivatization.Analysis of residual solvents, starting materials, and volatile by-products.
NMR Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.[20][21][22]Unambiguous structure elucidation, can identify isomers, non-destructive.[23][24]Lower sensitivity compared to MS, requires higher sample concentration, complex data interpretation.Definitive structural confirmation of unknown impurities, characterization of reference standards.

Experimental Workflows and Protocols

A logical workflow is essential for the comprehensive characterization of impurities. The following diagram illustrates a typical workflow, integrating the complementary analytical techniques.

G cluster_0 Impurity Detection & Quantification cluster_1 Impurity Identification & Characterization A Sample Preparation (5-bromo-4-methylisothiazole) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC-UV / LC-MS Analysis (Screening & Quantification) A->C D GC-MS Analysis (Volatile Impurities & Solvents) A->D B->C E Isolate Impurity (Preparative HPLC) C->E Impurity > Identification Threshold F High-Resolution MS/MS (Elemental Composition & Fragmentation) E->F G NMR Spectroscopy (1H, 13C, 2D-NMR) E->G H Structure Elucidation & Confirmation F->H G->H

Sources

A Senior Application Scientist's Guide: Bridging the Gap Between Benchtop and Preclinical Efficacy for 5-Bromo-4-Methylisothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to a potential therapeutic candidate is both exhilarating and fraught with challenges. This guide provides an in-depth technical comparison of in vitro and in vivo studies, using the hypothetical compound 5-bromo-4-methylisothiazole as a case study. The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide will navigate the critical experimental pathway, from initial screening in a controlled laboratory setting to validation in a complex biological system.

The Foundational Role of In Vitro and In Vivo Studies in Drug Discovery

In the realm of preclinical research, in vitro (Latin for "in glass") and in vivo (Latin for "within the living") studies are not merely sequential steps but are complementary methodologies that provide a holistic understanding of a compound's therapeutic potential.[4][5][6] In vitro assays, conducted on isolated cells or tissues in a controlled environment like a petri dish or test tube, offer a rapid and cost-effective means to screen for biological activity and elucidate the mechanism of action.[4][7] However, they cannot fully replicate the intricate interplay of biological processes within a living organism.[5][8] This is where in vivo studies become indispensable. By testing the compound in a living organism, such as a mouse model, researchers can evaluate its efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity in a systemic context.[4][6][7]

The strategic integration of both approaches is paramount for making informed decisions in the drug development pipeline, minimizing the risk of late-stage failures and ensuring that only the most promising candidates advance to clinical trials.[5]

Proposed Research Trajectory for 5-Bromo-4-Methylisothiazole

Given the known biological activities of isothiazole derivatives, a dual-pronged screening approach targeting both antimicrobial and anticancer properties is a logical starting point for characterizing 5-bromo-4-methylisothiazole.[1][2][3]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Initial Synthesis Initial Synthesis Antimicrobial Screening Antimicrobial Screening Initial Synthesis->Antimicrobial Screening Broad Spectrum Anticancer Screening Anticancer Screening Initial Synthesis->Anticancer Screening Diverse Cell Lines MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination Mechanism of Action Studies (Antimicrobial) Mechanism of Action Studies (Antimicrobial) MIC Determination->Mechanism of Action Studies (Antimicrobial) Mechanism of Action Studies (Anticancer) Mechanism of Action Studies (Anticancer) IC50 Determination->Mechanism of Action Studies (Anticancer) Infection Models Infection Models Mechanism of Action Studies (Antimicrobial)->Infection Models Xenograft Models Xenograft Models Mechanism of Action Studies (Anticancer)->Xenograft Models Efficacy & PK/PD Efficacy & PK/PD Infection Models->Efficacy & PK/PD Xenograft Models->Efficacy & PK/PD Toxicology Studies Toxicology Studies Efficacy & PK/PD->Toxicology Studies Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: Proposed research workflow for 5-bromo-4-methylisothiazole.

Part 1: In Vitro Evaluation - The Initial Litmus Test

The primary objective of the in vitro phase is to ascertain whether 5-bromo-4-methylisothiazole possesses biological activity at concentrations that are not broadly cytotoxic to mammalian cells, and to begin to understand how it works.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] The initial screening of 5-bromo-4-methylisothiazole would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.[9][10][11]

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and inoculate into a suitable broth medium. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: Prepare a stock solution of 5-bromo-4-methylisothiazole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only). Incubate for 16-20 hours at 37°C.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[10][11]

MicroorganismStrainMIC (µg/mL) of 5-bromo-4-methylisothiazole
Staphylococcus aureusATCC 292134
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Candida albicansATCC 90028>64
Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in oncology research.[12] The cytotoxic potential of 5-bromo-4-methylisothiazole would be assessed against a panel of human cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-bromo-4-methylisothiazole in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[12]

Cell LineTissue of OriginIC50 (µM) of 5-bromo-4-methylisothiazole
MCF-7Breast Cancer2.5
A549Lung Cancer5.2
HCT116Colon Cancer3.8
MRC-5Normal Lung Fibroblast>50
Delving Deeper: In Vitro Mechanism of Action (MOA) Studies

Should the initial screening reveal promising activity, the next logical step is to investigate the compound's mechanism of action.[13][14][15]

G cluster_0 Antimicrobial MOA cluster_1 Anticancer MOA Promising MIC Promising MIC Time-Kill Assay Time-Kill Assay Promising MIC->Time-Kill Assay Bactericidal vs. Bacteriostatic Macromolecular Synthesis Assay Macromolecular Synthesis Assay Time-Kill Assay->Macromolecular Synthesis Assay Target Pathway ID Cellular Target ID Cellular Target ID Macromolecular Synthesis Assay->Cellular Target ID Promising IC50 Promising IC50 Apoptosis Assay Apoptosis Assay Promising IC50->Apoptosis Assay Induction of Cell Death Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Cell Cycle Arrest Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis

Caption: In vitro mechanism of action investigation workflow.

For antimicrobial MOA, a time-kill assay can determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16] Macromolecular synthesis assays can then identify which cellular pathway (e.g., DNA, RNA, protein, or cell wall synthesis) is inhibited.[13][14]

For anticancer MOA, assays to detect apoptosis (programmed cell death) and cell cycle analysis can reveal how the compound affects cancer cell proliferation.[12] Further studies can then explore the impact on specific signaling pathways known to be dysregulated in cancer.

Part 2: In Vivo Validation - From the Petri Dish to a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of clinical success.[5] In vivo studies are essential to evaluate a compound's efficacy and safety in a complex physiological environment.[4][7]

Animal Models of Infection

To validate the antimicrobial potential of 5-bromo-4-methylisothiazole, an appropriate animal model of infection is chosen.[17][18] For a compound active against S. aureus, a murine thigh infection model is a standard choice.[19]

  • Induction of Neutropenia: Mice are rendered neutropenic through the administration of cyclophosphamide to make them more susceptible to infection.[20]

  • Infection: A predetermined inoculum of S. aureus is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, different doses of 5-bromo-4-methylisothiazole are administered via a clinically relevant route (e.g., intravenous or oral). A control group receives a vehicle.

  • Efficacy Assessment: After a set treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized. The bacterial load (CFU/thigh) is determined by plating serial dilutions. A significant reduction in bacterial load compared to the control group indicates efficacy.

Cancer Xenograft Models

For anticancer drug evaluation, xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used.[21][22][23]

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. 5-bromo-4-methylisothiazole is administered according to a specific dosing schedule.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight of the mice is also monitored as an indicator of toxicity. The study concludes when the tumors in the control group reach a specified size. A significant reduction in tumor growth in the treated group compared to the control group demonstrates efficacy.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1250-
5-bromo-4-methylisothiazole1062550
5-bromo-4-methylisothiazole2037570
Standard-of-Care DrugX45064
Pharmacokinetics and Toxicology

Crucial components of in vivo studies are the assessment of pharmacokinetics (PK) and toxicology. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in defining the optimal dosing regimen.[24] Toxicology studies are vital for identifying any potential adverse effects of the compound on the host.[25][26] These studies are typically conducted in rodent and non-rodent species to support the safety profile of the investigational drug.[26]

Conclusion: A Symbiotic Relationship

The decision-making process in drug discovery is a complex interplay of data from both in vitro and in vivo studies. While in vitro assays provide a rapid and targeted assessment of a compound's biological activity and mechanism, in vivo models are indispensable for validating these findings in a whole-organism context and for evaluating the compound's safety profile.[4][5][7] For a novel compound like 5-bromo-4-methylisothiazole, this structured, iterative approach of screening, mechanistic investigation, and preclinical validation is the scientifically rigorous path toward potentially identifying a new therapeutic agent. The insights gained from each step inform the next, creating a self-validating system that is the hallmark of robust drug development.

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A Comparative Guide to the Structure-Activity Relationship of 4-Methylisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylisothiazole derivatives, focusing on their antimicrobial, anticancer, insecticidal, and anti-inflammatory properties. By examining how structural modifications influence biological efficacy, we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of novel and potent therapeutic agents.

The 4-Methylisothiazole Scaffold: A Versatile Core

The 4-methylisothiazole core provides a unique electronic and steric framework that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties. The placement of the methyl group at the 4-position can influence the molecule's interaction with biological targets and its metabolic stability. Understanding the SAR of this scaffold is crucial for optimizing potency, selectivity, and drug-like properties.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Isothiazole derivatives have been recognized for their potent antimicrobial effects.[1] While extensive quantitative SAR data for a series of 4-methylisothiazole derivatives is still emerging, studies on related isothiazole and isomeric 4-methylthiazole compounds provide valuable insights into the structural features governing antimicrobial potency.

A key determinant of activity is the nature of the substituent at the 2- and 5-positions of the heterocyclic ring. For instance, in a series of 4-methylthiazole derivatives, the introduction of a benzazole moiety at the 2-position was found to be crucial for antibacterial activity.[2] The type of benzazole (e.g., benzimidazole, benzothiazole) and its substitution pattern significantly impacted the minimum inhibitory concentration (MIC) values against various bacterial strains.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative 4-Methylthiazole Derivatives [2]

Compound IDR (Substituent at 2-position)S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 24433)
3a 2-Benzimidazolyl62.5125250>500
3b 2-Benzothiazolyl31.2562.5125250
3f 5-Methoxy-2-benzimidazolyl15.6331.2562.5125
Ampicillin -0.983.9>128-
Fluconazole ----1.95

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Substituents: The presence of aromatic or heteroaromatic rings at the 2-position generally enhances antimicrobial activity.

  • Electron-Donating Groups: As seen with compound 3f , the introduction of an electron-donating methoxy group on the benzimidazole ring can increase potency against both Gram-positive and Gram-negative bacteria.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to penetrate bacterial cell membranes.

SAR_Anticancer cluster_0 Structural Modification cluster_1 Biological Effect Core 4-Methylisothiazole Core C2-Substituent C5-Substituent Activity Anticancer Activity (IC50) Core:f0->Activity Lipophilic chains enhance activity Core:f1->Activity Heterocyclic moieties modulate activity

Caption: Influence of C2 and C5 substituents on the anticancer activity of the 4-methylisothiazole scaffold.

Insecticidal Activity

Isothiazole derivatives have emerged as a promising class of insecticides. [3][4]Research into 3-isothiazolol analogs, which share the core isothiazole ring, reveals that the substituents at the 4- and 5-positions are critical for their insecticidal efficacy. These compounds often act as antagonists of insect GABA receptors. [3] A study on a series of 4-(pyrrolidinyl/piperidinyl)-3-isothiazolol derivatives demonstrated that aromatic substituents at the 5-position of the isothiazole ring are crucial for their insecticidal activity against pests like Drosophila melanogaster and Spodoptera litura. [3] Table 3: Insecticidal Activity (% Mortality) of Representative 3-Isothiazolol Derivatives [3]

Compound ID R (Substituent at C5) Mortality (%) against D. melanogaster (100 mg/L) Mortality (%) against S. litura (100 mg/kg diet)
9j 4-Biphenyl 100 ~95

| 15g | 4-Phenoxyphenyl | >85 | >80 |

Key SAR Insights for Insecticidal Activity:

  • Aromatic Substituents at C5: The presence of a bulky aromatic group, such as a biphenyl or phenoxyphenyl moiety, at the 5-position of the isothiazole ring is associated with high insecticidal activity. [3]* Nitrogen-Containing Heterocycles at C4: The incorporation of a pyrrolidinyl or piperidinyl group at the 4-position appears to be a key feature for potent insecticidal action, likely contributing to binding at the target site. [3]

SAR_Insecticidal cluster_core Isothiazole Core cluster_substituents Key Substituents cluster_activity Biological Outcome C4 C4 Position N_Heterocycle Nitrogen Heterocycle (e.g., Pyrrolidinyl) C4->N_Heterocycle Substitution with C5 C5 Position Aromatic_Group Bulky Aromatic Group (e.g., Biphenyl) C5->Aromatic_Group Substitution with Insecticidal_Activity Potent Insecticidal Activity N_Heterocycle->Insecticidal_Activity Contributes to Aromatic_Group->Insecticidal_Activity Enhances

Caption: SAR for insecticidal isothiazole derivatives, highlighting key substituents.

Anti-inflammatory Activity

The isothiazole scaffold has also been explored for its anti-inflammatory potential. [1]The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX). While specific SAR studies on 4-methylisothiazole derivatives are limited, research on isomeric 4-methylthiazole compounds provides valuable comparative data.

For example, a study on 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives identified compounds with potent anti-inflammatory activity, as measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. [5] Table 4: Anti-inflammatory Activity (NO Inhibition %) of Representative 4-Methylthiazole Derivatives [5]

Compound ID R (Substituent on Phenyl Ring) NO Inhibition (%) at 10 µM
E25 4-OCH3 75.3
E26 4-CF3 85.1

| Indomethacin | - | 58.2 |

Key SAR Insights for Anti-inflammatory Activity:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a trifluoromethyl group (-CF3), on the phenyl ring can significantly enhance anti-inflammatory activity. [5]* Pharmacophore Combination: The hybridization of the 4-methylthiazole core with other pharmacologically active moieties, like dihydropyrazole, can lead to synergistic effects and increased potency. [5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

[6][7] This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Read and Determine MIC D->E MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-methylisothiazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The available structure-activity relationship data, primarily from related isothiazole and isomeric 4-methylthiazole derivatives, indicates that strategic modifications at the 2- and 5-positions of the ring can significantly enhance antimicrobial, anticancer, insecticidal, and anti-inflammatory activities. Key factors influencing potency include the introduction of aromatic and heterocyclic moieties, modulation of lipophilicity, and the incorporation of specific electron-donating or -withdrawing groups.

While this guide provides a comparative overview, it also highlights a critical gap in the literature: the need for more comprehensive and quantitative SAR studies specifically focused on a diverse range of 4-methylisothiazole derivatives. Such studies are essential to fully unlock the therapeutic potential of this scaffold and to guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. Future research should aim to synthesize and screen libraries of novel 4-methylisothiazole compounds against a broad panel of biological targets, accompanied by detailed mechanistic studies to elucidate their modes of action.

References

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A Comparative Guide to the Cytotoxicity of Substituted Isothiazole Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Isothiazoles in Oncology

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] While historically recognized for their use as biocides, emerging research has illuminated the potential of substituted isothiazoles as potent cytotoxic agents against various cancer cell lines.[1] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, coupled with the versatility of substitution at different positions of the ring, make the isothiazole scaffold a promising framework for the design of novel anticancer therapeutics.[1]

This guide provides a comparative analysis of the cytotoxic effects of various substituted isothiazole compounds, offering a valuable resource for researchers and drug development professionals. We will delve into the structure-activity relationships that govern their cytotoxic potency, explore the underlying mechanisms of action, and provide a standardized protocol for evaluating the cytotoxicity of these compounds in a laboratory setting.

Comparative Cytotoxicity of Substituted Isothiazoles

The cytotoxic efficacy of isothiazole derivatives is profoundly influenced by the nature and position of substituents on the isothiazole ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted isothiazoles against a panel of human cancer cell lines, providing a clear comparison of their potency. A lower IC50 value indicates a higher cytotoxic activity.

Table 1: Cytotoxicity of Isothiazol-3-one Derivatives

CompoundSubstituent (R1)Substituent (R2)Cancer Cell LineIC50 (µM)Reference
N-methylisothiazol-3-one (MIT)CH3HHepG2>1000[2]
5-chloro-N-methylisothiazol-3-one (CIT)CH3ClHepG2~100[2]
N-octylisothiazol-3-one (OIT)C8H17HHepG2~10[2]
4,5-dichloro-N-octylisothiazol-3-one (DCOIT)C8H17ClHepG2<10[2]

Table 2: Cytotoxicity of Phenyl-Substituted Thiazole/Isothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiazole Derivative 4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[3]
Thiazole Derivative 4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Thiazole Derivative 5b MCF-70.2 ± 0.01Doxorubicin-[4]
Thiazole Derivative 5k MDA-MB-4680.6 ± 0.04Doxorubicin-[4]
Thiazole Derivative 5g PC-120.43 ± 0.06Doxorubicin-[4]
Bis-Thiazole Derivative 5c Hela0.0006--[5]
Bis-Thiazole Derivative 5f KF-28 (Ovarian)0.006--[5]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships that govern the cytotoxicity of isothiazole derivatives:

  • Substitution at the 5-position: Halogenation, particularly chlorination, at the 5-position of the isothiazol-3-one ring significantly enhances cytotoxic activity, as seen in the comparison between MIT and CIT.[2]

  • N-alkylation: Increasing the lipophilicity through N-alkylation can also lead to increased cytotoxicity. For instance, N-octylisothiazol-3-one (OIT) is considerably more potent than N-methylisothiazol-3-one (MIT).[2]

  • Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the isothiazole core play a crucial role in determining cytotoxic potency. Electron-withdrawing groups on a phenyl substituent can influence the activity.[6]

  • Fused Ring Systems: Fused isothiazole systems, such as the benzo[d]imidazo[2,1-b]thiazole derivatives, have demonstrated significant cytotoxic effects, suggesting that extending the aromatic system can be a fruitful strategy for enhancing anticancer activity.[7]

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many cytotoxic isothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[4][5][8] The primary mechanism appears to be the activation of the intrinsic (mitochondrial) apoptotic pathway.[4][8]

This pathway is initiated by various intracellular stresses, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[2] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[2]

The activity of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is a critical regulator of the intrinsic apoptotic pathway.[8] It is believed that some isothiazole derivatives may modulate the expression or activity of these proteins to favor apoptosis.

Below is a diagram illustrating the proposed intrinsic apoptotic pathway induced by cytotoxic isothiazole compounds.

Isothiazole_Induced_Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol Isothiazole Substituted Isothiazole Compound Bax_Bak Bax/Bak Activation Isothiazole->Bax_Bak Induces Mito_Membrane Mitochondrial Membrane Permeabilization Bax_Bak->Mito_Membrane Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3_7 Caspase-3/7 (Effector) Casp9->Casp3_7 Activates Apoptosis Apoptosis Casp3_7->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by isothiazole compounds.

Experimental Protocol: MTT Cytotoxicity Assay

To ensure the reproducibility and comparability of cytotoxicity data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a reliable method for determining the IC50 values of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted isothiazole compounds on a selected cancer cell line.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile tissue culture plates

  • Substituted isothiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the isothiazole compounds in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include appropriate controls:

      • Untreated control: Cells in medium without the test compound.

      • Vehicle control: Cells in medium with the same concentration of the solvent used to dissolve the compounds.

      • Blank control: Medium only, without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted isothiazoles represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxic activity can be effectively modulated through chemical synthesis, allowing for the optimization of their potency and selectivity. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research in this area should focus on the synthesis and screening of larger, more diverse libraries of isothiazole derivatives to further elucidate the structure-activity relationships. Investigating the specific molecular targets within the apoptotic pathway and exploring the potential for these compounds to overcome drug resistance mechanisms will be crucial for their translation into clinical applications. The standardized methodologies presented in this guide will aid researchers in generating robust and comparable data, accelerating the discovery and development of the next generation of isothiazole-based cancer therapeutics.

References

  • Arning, J., et al. (2009). Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations. Chemical Research in Toxicology, 22(11), 1855-1862. [Link]

  • Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 623-631. [Link]

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1189394. [Link]

  • Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 694818. [Link]

  • Hassan, A. S., et al. (2020). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 25(21), 5030. [Link]

  • Yurttas, L., et al. (2017). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anticancer Agents in Medicinal Chemistry, 17(5), 674-681. [Link]

  • Yurttas, L., et al. (2019). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 24(18), 3350. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and cytotoxic activity of new benzo[d]imidazo[2,1-b]thiazole derivatives against MCF-7 breast cancer cells. Iranian Journal of Pharmaceutical Research, 20(2), 235-246. [Link]

  • Ocal, N., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1225-1234. [Link]

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  • Ozdemir, A., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2735-2751. [Link]

  • Ghorab, M. M., et al. (2024). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Journal of the Iranian Chemical Society. [Link]

  • Bakr, R. B., et al. (2023). Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line. Journal of Molecular Structure, 1275, 134657. [Link]

  • Unsal-Tan, O., et al. (2024). 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. Research Square. [Link]

  • Andreani, A., et al. (2000). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 35(1), 77-82. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. [Link]

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  • Ghorab, M. M., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Navidpour, L., et al. (2022). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 27(23), 8275. [Link]

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A Comparative Guide to the Elemental Analysis of 5-bromo-4-methylisothiazole: A Multi-Technique Approach to Compositional Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable science. For novel heterocyclic compounds like 5-bromo-4-methylisothiazole, a key intermediate in agrochemical and pharmaceutical synthesis, verifying the elemental composition is a non-negotiable step of quality control and characterization. This guide provides an in-depth comparison of analytical methodologies to confirm the elemental makeup of 5-bromo-4-methylisothiazole, grounded in the principles of scientific integrity and supported by experimental insights.

The molecular formula of 5-bromo-4-methylisothiazole is C₄H₄BrNS, with a molecular weight of approximately 178.05 g/mol .[1][2] The theoretical elemental composition is therefore:

  • Carbon (C): 26.98%

  • Hydrogen (H): 2.26%

  • Nitrogen (N): 7.87%

  • Sulfur (S): 18.00%

  • Bromine (Br): 44.88%

This guide will explore the primary techniques for determining these percentages experimentally, focusing on the causality behind methodological choices and the construction of a self-validating analytical workflow.

Foundational Analysis: CHNS Combustion

The initial and most fundamental step in the elemental analysis of any organic compound is CHNS analysis, a technique based on the complete combustion of the sample.[3]

Principle of Causality: This method, derived from the classical Pregl-Dumas method, relies on the principle that high-temperature combustion in an oxygen-rich environment will quantitatively convert carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas (after reduction of nitrogen oxides), and sulfur to SO₂.[4] The resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4] This technique is the gold standard for C, H, and N because the combustion chemistry is robust and the detection method is universally responsive to the resulting simple gases. For halogenated compounds, specific absorbents are often placed in the combustion train to trap interfering elements like bromine, ensuring they do not damage the detector or co-elute with the target gases.[5]

Data Interpretation: The primary output is a weight percentage (wt%) for C, H, N, and S. For a pure sample of 5-bromo-4-methylisothiazole, the experimental values should align with the theoretical percentages within a narrow margin of error, typically ±0.4%.

ElementTheoretical wt%Typical Acceptance Criteria
Carbon26.98%26.7% - 27.3%
Hydrogen2.26%2.0% - 2.6%
Nitrogen7.87%7.6% - 8.2%
Sulfur18.00%17.7% - 18.3%

A Comparative Analysis of Bromine Quantification

With the C, H, N, and S content established, the next critical step is the accurate quantification of bromine. Unlike the other elements, bromine requires specialized techniques. Here we compare the three most robust alternatives.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is an exceptionally sensitive technique capable of detecting elements at parts-per-billion (ppb) levels.[6] However, its power is contingent on converting the sample into a homogenous aqueous solution, a step that requires complete digestion of the organic matrix.

  • Expertise & Causality: Organically bound bromine cannot be directly introduced into the plasma torch of an ICP-MS. The covalent C-Br bond must be broken and the bromine converted to a soluble bromide ion (Br⁻). Microwave-Induced Combustion (MIC) is the preferred digestion method for halogenated pharmaceuticals.[7][8] This process involves combusting the sample under high oxygen pressure in a closed vessel, with an absorbing solution (e.g., dilute ammonium carbonate) to trap the resulting HBr gas and convert it to Br⁻.[7][8] This ensures complete recovery and prevents the loss of volatile bromine species, a common issue with open-vessel acid digestion.[9]

  • Trustworthiness: The method's accuracy is validated using certified reference materials.[8] The resulting solution is then analyzed by ICP-MS, which uses a high-temperature argon plasma to ionize the bromide. The mass spectrometer then separates and quantifies the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, providing unambiguous confirmation and quantification.

X-Ray Fluorescence (XRF) Spectroscopy

XRF offers a powerful, non-destructive alternative for elemental analysis, requiring minimal sample preparation.[10]

  • Expertise & Causality: XRF operates by irradiating the sample with a primary X-ray beam. This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays (fluorescence) in the process.[11] The energy of these emitted X-rays is characteristic of the element from which they originated, while their intensity is proportional to the element's concentration.[11] For bromine, this technique is highly effective.

  • Trustworthiness: As a non-destructive method, the same sample can be analyzed by other techniques.[12] However, XRF is susceptible to matrix effects, where the absorption and scattering of X-rays by other elements in the sample can influence the results. For a compound like 5-bromo-4-methylisothiazole, where the matrix is relatively consistent (C, H, N, S), these effects can be readily corrected for by using appropriate calibration standards. Wavelength Dispersive XRF (WDXRF) is particularly suitable for analyzing halogens in organic matrices.[13]

Oxygen Flask Combustion with Ion Chromatography (IC)

This is a classic, yet highly reliable, method that combines a robust sample preparation technique with a sensitive analytical finish.

  • Expertise & Causality: The sample is wrapped in a piece of filter paper, placed in a platinum basket, and ignited within a sealed flask filled with pure oxygen. The combustion converts the organobromine into hydrogen bromide (HBr).[14] An absorbing solution (e.g., a dilute base) in the flask traps the HBr gas, converting it to bromide ions (Br⁻). This solution is then directly injected into an ion chromatograph, which separates the bromide from other potential anions before it is quantified by a conductivity detector.

  • Trustworthiness: This method is highly specific for halogens and avoids the spectral interferences that can sometimes affect ICP-MS. Its accuracy is dependent on the complete combustion of the sample and efficient trapping of the resulting gases. The validation of this method involves analyzing known standards to confirm recovery and precision.

Comparison of Bromine Analysis Techniques
FeatureICP-MS with Microwave CombustionX-Ray Fluorescence (XRF)Oxygen Flask Combustion with IC
Principle Plasma ionization and mass separation of isotopes.[6]Emission of characteristic X-rays after primary X-ray excitation.[11]Sample combustion followed by chromatographic separation of ions.[14]
Sample Preparation Extensive: Complete digestion required (e.g., MIC).[7]Minimal: Direct analysis of solid or liquid sample.[10]Moderate: Combustion in a sealed flask.
Destructive? YesNoYes
Key Advantages Highest sensitivity (ppb level), isotopic confirmation.[7][8]Fast, non-destructive, suitable for various sample forms.[13]High specificity, cost-effective, avoids spectral interferences.
Key Limitations Requires complex sample preparation, potential for contamination.Matrix effects, lower sensitivity for light elements.[10][13]Lower throughput, requires manual sample handling.
Typical LOD for Br <0.1 ppm (µg/g)[8]~1-10 ppm (µg/g)[15]~1-10 ppm (µg/g)

Orthogonal Techniques for Complete Confirmation

Elemental analysis confirms what elements are present and in what ratio, but it does not confirm the molecule's specific isomeric structure or molecular weight. Therefore, a self-validating protocol must include orthogonal techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and confirms the presence of bromine through its unique isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A mass spectrum of 5-bromo-4-methylisothiazole will show a molecular ion peak (M⁺) and an "M+2" peak of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.[16][17]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the precise chemical structure. ¹H NMR will show signals corresponding to the methyl protons and the single proton on the isothiazole ring, with chemical shifts and coupling patterns confirming their relative positions.[18][19] ¹³C NMR will identify all four unique carbon atoms in the molecule.[20] This is crucial for distinguishing 5-bromo-4-methylisothiazole from other isomers, such as 2-bromo-4-methylisothiazole.

Integrated Analytical Workflow

A robust workflow ensures that data from multiple techniques are used to build a comprehensive and undeniable confirmation of the compound's composition.

G cluster_0 Compositional Analysis cluster_1 Structural Confirmation cluster_2 Data Synthesis & Validation Sample Sample of 5-bromo-4-methylisothiazole CHNS CHNS Combustion Analysis Sample->CHNS Aliquot 1 Br_Analysis Bromine-Specific Analysis (ICP-MS or XRF) Sample->Br_Analysis Aliquot 2 MS Mass Spectrometry (GC-MS / LC-MS) Sample->MS Aliquot 3 NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Aliquot 4 Data_Eval Evaluate Data vs. Theoretical Values CHNS->Data_Eval Br_Analysis->Data_Eval MS->Data_Eval MW & Isotope Pattern NMR->Data_Eval Isomeric Structure Final_Report Final Confirmation Report Data_Eval->Final_Report

Caption: Integrated workflow for compositional and structural analysis.

Detailed Experimental Protocols

Protocol 1: CHNS Analysis via Combustion Analyzer
  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known C, H, N, and S content (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the 5-bromo-4-methylisothiazole sample into a tin capsule using a microbalance.[3] Record the weight precisely.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into a combustion furnace (~1000 °C) with a flow of pure oxygen.[4]

  • Gas Separation & Detection: The resultant gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction furnace (to convert NOx to N₂) and then separated on a GC column. A thermal conductivity detector (TCD) quantifies each gas.

  • Calculation: The instrument software calculates the weight percentage of each element based on the recorded sample weight and the detector response relative to the calibration standard.

Protocol 2: Bromine Analysis by ICP-MS following Microwave-Induced Combustion (MIC)
  • Sample Preparation: Weigh ~25-50 mg of the sample onto a sample holder. Add 50 µL of a 6 M ammonium nitrate solution as an ignition aid.

  • Digestion Vessel Setup: Place the holder inside a quartz microwave digestion vessel. Add 6 mL of a 50 mmol/L (NH₄)₂CO₃ solution as the absorbing solution.[7][8]

  • Combustion: Seal the vessel, purge with oxygen for 1 minute, and pressurize to 20 bar. Place the vessel in the microwave unit and apply microwave radiation for approximately 10 minutes to initiate and complete combustion.

  • Dilution: After cooling, carefully open the vessel and quantitatively transfer the absorbing solution to a 50 mL volumetric flask. Dilute to the mark with deionized water.

  • ICP-MS Analysis: Aspirate the final solution into the ICP-MS. Monitor masses m/z 79 and 81. Quantify the bromine concentration against matrix-matched calibration standards. The method must be validated for accuracy and precision according to ICH Q2(R1) guidelines.[21]

G cluster_0 Elemental Analysis Logic EA Elemental Analysis Comp Composition (C,H,N,S,Br %) Struc Structure (Isomer, Connectivity) MW Molecular Weight & Isotope Pattern CHNS CHNS Combustion CHNS->Comp ICPMS ICP-MS / XRF (Bromine) ICPMS->Comp NMR NMR NMR->Struc MS Mass Spec MS->MW

Caption: Relationship between analytical techniques and information derived.

Conclusion

Confirming the elemental composition of a molecule like 5-bromo-4-methylisothiazole is not a task for a single technique. It requires a logically constructed, multi-faceted approach where each method provides a unique and essential piece of the puzzle. Foundational CHNS analysis establishes the core organic framework, while specialized techniques like ICP-MS or XRF deliver precise halogen content. These quantitative data are then contextualized and fully validated by orthogonal structural methods such as Mass Spectrometry and NMR. By integrating these techniques, researchers can build a self-validating system that ensures the identity, purity, and composition of their material with the highest degree of scientific confidence, a critical requirement for successful research and development.

References

  • Moraes, D. P., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry, 27(11), 1889-1894. [Link]

  • Srivastava, A., & Singh, P. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]

  • Moraes, D. P., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.com. [Link]

  • Wikipedia. (2023). Bromine test. Wikipedia.org. [Link]

  • Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. [Link]

  • Getzendaner, M. E. (1975). A Review of Bromine Determination in Foods. Journal of the Association of Official Analytical Chemists, 58(4), 711-716. [Link]

  • Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Xylem Analytics. (n.d.). Determination of bromine number according ASTM D 1159. Xylemanalytics.com. [Link]

  • LabRulez. (2022). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Labrulez.com. [Link]

  • Santos, E., et al. (2023). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. Molecules, 28(15), 5829. [Link]

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatographytoday.com. [Link]

  • Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Pubchem.ncbi.nlm.nih.gov. [Link]

  • D'Annessa, I., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Scribd. [Link]

  • Leri, A. C., et al. (2006). Quantitative determination of absolute organohalogen concentrations in environmental samples by X-ray absorption spectroscopy. Analytical Chemistry, 78(16), 5711-5718. [Link]

  • Element Materials Technology. (n.d.). Analytical Method Development & Validation. Element.com. [Link]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Gxp-cc.com. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mt.com. [Link]

  • Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Rsc.org. [Link]

  • Spectro. (n.d.). What is XRF and How Does X-Ray Fluorescence Work. Spectro.com. [Link]

  • Götze, M., et al. (2015). Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-4-methylisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed procedural guidance for the safe handling and disposal of 5-bromo-4-methylisothiazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and related isothiazole derivatives, ensuring a cautious and compliant approach to waste management.

The core principle of this guide is risk mitigation. 5-bromo-4-methylisothiazole, as a brominated heterocyclic compound, requires management as hazardous chemical waste. The protocols below are designed to protect laboratory personnel, prevent environmental contamination, and ensure full compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Identification and Risk Assessment
  • Expected Hazards : Based on analogous compounds, 5-bromo-4-methylisothiazole is anticipated to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319). Inhalation of vapors may also be harmful and cause respiratory irritation (H335).

  • Chemical Class : As a brominated organic compound, it falls into the category of halogenated organic waste. This classification is critical for proper waste segregation and disposal, as co-mingling with non-halogenated waste streams can complicate and increase the cost of disposal.[3]

  • Reactivity : Isothiazole derivatives can be incompatible with strong oxidizing agents and strong acids.[4] Contact with these substances should be avoided to prevent dangerous chemical reactions.[5]

Property / Hazard Anticipated Value / Classification Source / Rationale
GHS Pictogram GHS07 (Exclamation Mark)Based on SDS for 5-bromo-3-methylisothiazole.
Signal Word WarningBased on SDS for related compounds.
Hazard Statements H302, H315, H319, H335Based on SDS for related brominated thiazole/isothiazole compounds.
Waste Classification Hazardous Halogenated Organic WasteBased on chemical structure and disposal guidelines for similar compounds.[3]
Incompatibilities Strong oxidizing agents, strong acidsGeneral chemical principles for thiazoles and isothiazoles.[4]
Personnel Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection : Nitrile or neoprene gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection : A flame-resistant laboratory coat.

  • Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Step-by-Step Disposal Protocol

This protocol ensures that 5-bromo-4-methylisothiazole waste is collected, stored, and disposed of in a manner that is safe and compliant with hazardous waste regulations.[7]

Step 1: Waste Characterization

  • All waste streams containing 5-bromo-4-methylisothiazole (e.g., residual chemical, contaminated consumables, reaction mixtures) must be classified as "Hazardous Halogenated Organic Waste."[3]

Step 2: Waste Collection & Segregation

  • Liquid Waste :

    • Collect all liquid residues, including reaction mothers, washings, and contaminated solvents, in a designated, leak-proof waste container made of compatible material (e.g., High-Density Polyethylene - HDPE).[3]

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and list "5-bromo-4-methylisothiazole" as a primary constituent.

    • Crucially, do not mix this waste with non-halogenated organic waste.

  • Solid Waste :

    • Place all contaminated solid materials (e.g., gloves, weighing papers, pipette tips, silica gel) into a separate, clearly labeled solid waste container.

    • The container should be lined with a heavy-duty plastic bag and labeled "Hazardous Waste," "Halogenated Solid Waste," and list the chemical contaminant.

  • "Empty" Containers :

    • The original reagent bottle, even when "empty," will contain chemical residue. It must be treated as hazardous waste.[3] Do not rinse it into the sanitary sewer. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol), collecting the rinsate in the liquid halogenated waste container. Deface the original label, and dispose of the container in the designated solid waste stream or as advised by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-Site Storage

  • Keep all waste containers securely closed when not in active use.[5]

  • Store the containers in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated, secure, and equipped with secondary containment to manage potential spills.[5]

  • Ensure incompatible materials, such as strong oxidizing agents, are not stored in the same secondary containment bin.[4]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. The generator of the waste is legally responsible for it from "cradle-to-grave."[2]

  • The standard and required method for the final disposal of halogenated organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]

Emergency Procedures: Spills and Exposures
  • Minor Spill (in a fume hood) :

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into the designated solid halogenated waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert colleagues and notify the institutional EHS or emergency response team.

    • Prevent entry into the area.

    • If safe to do so, increase ventilation.

  • Personnel Exposure :

    • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eyes : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 5-bromo-4-methylisothiazole.

G cluster_prep Phase 1: Preparation & Handling cluster_wastegen Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Storage & Final Disposal A Start: Use of 5-bromo-4-methylisothiazole B Wear Full PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Work in a Chemical Fume Hood B->C D Waste Generated C->D E Liquid Waste (e.g., reaction mix, solvent) D->E Liquid F Solid Waste (e.g., gloves, paper) D->F Solid G Empty Container D->G Container H Collect in Labeled HALOGENATED Liquid Waste Container E->H I Collect in Labeled HALOGENATED Solid Waste Container F->I J Triple-Rinse with Solvent G->J K Store Closed Containers in Secondary Containment H->K I->K J->H Collect Rinsate J->I Dispose of Rinsed Container L Arrange Pickup by Institutional EHS or Licensed Contractor K->L M Complete Hazardous Waste Manifest L->M N Transport to Permitted TSDF for High-Temperature Incineration M->N

Caption: Disposal workflow for 5-bromo-4-methylisothiazole.

References

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers?. Civil Engineering Explained.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. Available at: [Link]

  • 2-Bromo-5-methylthiazole Safety Data Sheet. Available through various suppliers, general procedures outlined are standard.
  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Available at: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery . National Institutes of Health. Available at: [Link]

  • Isothiazole . Wikipedia. Available at: [Link]

  • Appendix A: Disposal Procedures by Chemical . University of Wisconsin-La Crosse. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications . ResearchGate. Available at: [Link]

  • Incompatibilities . CUTM Courseware. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . ResearchGate. Available at: [Link]

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Personal protective equipment for handling 5-bromo-4-methylIsothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-bromo-4-methylisothiazole

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-bromo-4-methylisothiazole. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.

Hazard Assessment and Core Principles

Structurally similar compounds to 5-bromo-4-methylisothiazole are classified as hazardous. The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: Isothiazolinones, as a class, are known to be potent skin sensitizers.

Given these potential hazards, a proactive and stringent approach to personal protection is paramount. The core principle when handling this compound is the complete avoidance of direct contact and the minimization of aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are your primary defense against exposure. The following is a comprehensive breakdown of the required PPE.

Rationale: The skin is a primary route of exposure. Isothiazolinones can cause severe skin irritation and allergic contact dermatitis.[4] Studies have shown that some glove materials, like natural rubber, may not offer adequate protection against similar small-molecule isothiazolinones.[5]

  • Recommended Gloves: Nitrile gloves are generally recommended for incidental splash protection against a wide range of chemicals.[6][7][8] For handling 5-bromo-4-methylisothiazole, it is crucial to use gloves that comply with EN 374 standards for chemical protection.[1]

  • Double Gloving: For all procedures involving the handling of the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[1] If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Rationale: Brominated organic compounds and their vapors can be severely irritating to the eyes and mucous membranes, potentially causing serious damage.[1][2][3]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required for all work with this compound.[1]

  • Splash Hazard: When there is a potential for splashing (e.g., during transfers of solutions, or when working with larger quantities), a face shield must be worn in addition to safety goggles to protect the entire face.

Rationale: To prevent skin contact from spills or splashes, protective clothing is essential.

  • Laboratory Coat: A fully buttoned laboratory coat with long sleeves and tight-fitting cuffs is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.

  • Impervious Clothing: For large-scale operations or in the event of a significant spill, fire/flame-resistant and impervious clothing should be worn.[1]

Rationale: Inhalation of aerosols or dusts of 5-bromo-4-methylisothiazole can lead to respiratory tract irritation.

  • Engineering Controls: All work with this compound, especially handling of the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When a Respirator is Required: If work must be performed outside of a fume hood where there is a risk of generating aerosols or dust, or in the case of a spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] Use of a full-face respirator will also provide eye and face protection.[1]

Table 1: Summary of PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing solid compoundDouble nitrile glovesSafety gogglesLab coatChemical fume hood
Preparing stock solutionsDouble nitrile glovesSafety goggles and face shieldLab coatChemical fume hood
Small-scale reactions (<50 mL)Double nitrile glovesSafety gogglesLab coatChemical fume hood
Large-scale reactions (>50 mL)Double nitrile glovesSafety goggles and face shieldChemical-resistant apron over lab coatChemical fume hood
Spill clean-upDouble nitrile or Viton gloves[9]Safety goggles and face shieldImpervious clothing/coverallFull-face respirator with organic vapor cartridge
Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent contamination and ensure a safe laboratory environment.

  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling 5-bromo-4-methylisothiazole.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a disposable container within the fume hood. Avoid creating dust.

  • Solution Preparation: Slowly add the compound to the solvent in a suitable container. Use a magnetic stirrer to aid dissolution if necessary. Cap the container when not in use.

  • Post-Handling: After completing the work, decontaminate any non-disposable equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical-resistant apron, face shield, goggles, lab coat, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

5-bromo-4-methylisothiazole is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[10] Do not dispose of this chemical down the drain.

  • Liquid Waste: Collect all liquid waste containing 5-bromo-4-methylisothiazole in a designated, properly labeled, and leak-proof "Halogenated Organic Waste" container. The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, weigh papers, and absorbent pads, must be placed in a designated "Solid Halogenated Waste" container.

  • Container Management: Keep waste containers securely closed when not in use. Store them in a well-ventilated, designated secondary containment area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.

Visual Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start Task with 5-bromo-4-methylisothiazole assess_task Assess Task: - Scale - Physical Form (Solid/Liquid) - Potential for Splash/Aerosol start->assess_task base_ppe Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat assess_task->base_ppe face_shield Add Face Shield assess_task->face_shield Splash Risk? apron Add Chemical-Resistant Apron assess_task->apron Large Scale? respirator Respirator Required (Consult EHS) assess_task->respirator Aerosol Risk Outside Hood? fume_hood Work in Chemical Fume Hood base_ppe->fume_hood disposal Dispose as Halogenated Organic Waste fume_hood->disposal face_shield->fume_hood apron->fume_hood respirator->disposal

Caption: Decision workflow for PPE selection when handling 5-bromo-4-methylisothiazole.

References

  • Glove Choice Crucial in Job-Related Dermatitis . Skin & Allergy News. [Link]

  • Natural rubber gloves might not protect against skin penetration of methylisothiazolinone . Contact Dermatitis. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

  • Chemical Resistance of Gloves.pdf . University of Wisconsin-Madison. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . CDC Archive. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Solvents in Laboratories . Temple University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.